4'-Nitro-4-dimethylaminoazobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-4-[(4-nitrophenyl)diazenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-17(2)13-7-3-11(4-8-13)15-16-12-5-9-14(10-6-12)18(19)20/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFRFLVWCKLQTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062464 | |
| Record name | Benzenamine, N,N-dimethyl-4-[(4-nitrophenyl)azo]- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2491-74-9 | |
| Record name | N,N-Dimethyl-4-[2-(4-nitrophenyl)diazenyl]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2491-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, N,N-dimethyl-4-(2-(4-nitrophenyl)diazenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002491749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, N,N-dimethyl-4-[2-(4-nitrophenyl)diazenyl]- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, N,N-dimethyl-4-[(4-nitrophenyl)azo]- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Nitro-4-dimethylaminoazobenzene | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of 4-dimethylamino-4'-nitroazobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the physicochemical properties of 4-dimethylamino-4'-nitroazobenzene, an azobenzene dye distinguished by its significant solvatochromic and photochromic characteristics. This document is structured to deliver in-depth insights for its application in advanced research and development.
Core Molecular Structure and Synthetic Pathway
4-dimethylamino-4'-nitroazobenzene is an organic molecule featuring a diarylazo framework.[1] The structure is characterized by an electron-donating dimethylamino group (-N(CH₃)₂) at the 4-position of one phenyl ring and a potent electron-withdrawing nitro group (-NO₂) at the 4'-position of the second phenyl ring.[1] This distinct "push-pull" electronic configuration is the primary determinant of its profound optical properties.
The synthesis of this compound is typically achieved through a diazo coupling reaction, a cornerstone of azo dye chemistry. The process is outlined below:
Step 1: Diazotization of 4-nitroaniline 4-nitroaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at reduced temperatures (0–5 °C) to yield the 4-nitrobenzenediazonium salt.
Step 2: Azo Coupling The diazonium salt, a potent electrophile, is then introduced to N,N-dimethylaniline. The subsequent electrophilic aromatic substitution reaction, predominantly at the para-position of the N,N-dimethylaniline, results in the formation of 4-dimethylamino-4'-nitroazobenzene.
Figure 1: Synthetic workflow for 4-dimethylamino-4'-nitroazobenzene.
Spectroscopic and Photophysical Properties
The pronounced coloration and dynamic optical behavior of 4-dimethylamino-4'-nitroazobenzene are direct manifestations of its electronic structure.
Solvatochromism and UV-Visible Spectroscopy
A defining feature of this molecule is its strong solvatochromism, the phenomenon where the color of a solution changes with the polarity of the solvent.[2] This is readily observed in its UV-Visible absorption spectrum. The primary absorption band, corresponding to a π-π* transition, exhibits a bathochromic shift (red shift) as the solvent polarity increases.[2][3] This positive solvatochromism indicates that the excited state is more polar than the ground state, a consequence of intramolecular charge transfer (ICT) from the dimethylamino to the nitro group upon photoexcitation.[4][5]
Table 1: Physicochemical Properties of 4-dimethylamino-4'-nitroazobenzene
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₄N₄O₂ | [1][6] |
| Molar Mass | 270.29 g/mol | [1][7] |
| Melting Point | ~229 °C | [7] |
| Appearance | Orange to Dark Purple Powder/Crystal | [7] |
| Water Solubility | 0.5406 µg/L at 25 °C | [7] |
Photoisomerization
Common to azobenzene derivatives, 4-dimethylamino-4'-nitroazobenzene undergoes reversible trans-cis photoisomerization upon irradiation with light of appropriate wavelengths.[8][9][10] The thermodynamically more stable trans isomer can be converted to the cis isomer, which can then revert to the trans form either thermally or by irradiation with a different wavelength of light.[8][9] This process is the foundation for its use in molecular switches and other photoresponsive materials. The isomerization from the planar trans state to the non-planar cis state induces significant changes in the molecule's geometry and, consequently, its bulk properties.[11]
Figure 2: Reversible trans-cis photoisomerization pathway.
Experimental Protocol: Spectroscopic Analysis
Synthesis and Purification (Conceptual Outline)
A suspension of 4-nitro-4'-(dimethylamino)azobenzene in ethanol can be used as a starting point for further reactions, such as reduction of the nitro group.[12] For purification, techniques like recrystallization from appropriate solvents are standard.
UV-Visible Spectroscopic Characterization
Objective: To determine the absorption maxima in solvents of varying polarity.
Procedure:
-
Prepare dilute solutions of 4-dimethylamino-4'-nitroazobenzene in a series of solvents with a range of polarities (e.g., hexane, toluene, dichloromethane, acetone, methanol).
-
Record the UV-Visible absorption spectrum for each solution over a wavelength range of approximately 350-700 nm.
-
Identify the wavelength of maximum absorbance (λmax) for each solvent.
-
Correlate the observed λmax with the polarity of the solvent to demonstrate the solvatochromic effect.
Key Applications in Research and Development
The unique physicochemical profile of 4-dimethylamino-4'-nitroazobenzene underpins its use in several advanced applications:
-
Nonlinear Optical (NLO) Materials: The significant change in dipole moment between the ground and excited states makes it a strong candidate for second-order NLO applications.[13] Controlling the molecular arrangement in the solid state is critical for enhancing NLO performance.[13]
-
Molecular Switches: The reversible photoisomerization allows for the development of light-controlled molecular switches for various applications, including data storage and smart materials.
-
Probes for Material Science: Its sensitivity to the local environment makes it a useful probe for studying the properties of polymers and other materials.[3]
References
- 1. 4'-Nitro-4-dimethylaminoazobenzene | C14H14N4O2 | CID 17225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Solvatochromism - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzenamine, N,N-dimethyl-4-[(4-nitrophenyl)azo]- [webbook.nist.gov]
- 7. This compound | 2491-74-9 [chemicalbook.com]
- 8. Photoexcited structural dynamics of an azobenzene analog 4-nitro-4′-dimethylamino-azobenzene from femtosecond stimulated Raman - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. prepchem.com [prepchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Introduction: Elucidating the Molecular Fingerprint of a Quintessential Azo Dye
An In-depth Technical Guide to the Spectral Data of N,N-dimethyl-4-((4-nitrophenyl)azo)aniline
N,N-dimethyl-4-((4-nitrophenyl)azo)aniline is a prominent member of the azo dye class of molecules, characterized by the azo functional group (R-N=N-R') bridging two aromatic rings. This particular structure, featuring a potent electron-donating dimethylamino group and a strong electron-withdrawing nitro group at opposite ends of the conjugated system, establishes it as a classic "push-pull" chromophore. This electronic arrangement is not only responsible for its intense color but also makes it a subject of interest in fields like nonlinear optics and materials science.[1]
A comprehensive understanding of any chemical entity for research or development purposes necessitates its unambiguous structural characterization. This is achieved by employing a suite of spectroscopic techniques, each providing a unique piece of the structural puzzle. This guide provides an in-depth analysis of the spectral data of N,N-dimethyl-4-((4-nitrophenyl)azo)aniline, including UV-Visible, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). Our approach moves beyond a mere presentation of data, focusing instead on the causal relationships between the molecule's structure and its spectral output, thereby offering field-proven insights for the practicing scientist.
Caption: Molecular structure of N,N-dimethyl-4-((4-nitrophenyl)azo)aniline.
UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For conjugated systems like azo dyes, the most significant absorptions are typically the π→π* transitions, which are intense and occur in the visible range, giving the compound its color. Weaker n→π* transitions, involving the non-bonding electrons of the nitrogen atoms, may also be observed.[2]
The spectrum of N,N-dimethyl-4-((4-nitrophenyl)azo)aniline is dominated by a broad, intense absorption band in the visible region. This is the result of the extensive π-conjugated system that spans the entire molecule, from the electron-donating dimethylamino group to the electron-withdrawing nitro group. This "push-pull" effect lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting the absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift).
Data Summary: UV-Vis Spectroscopy
| Parameter | Value | Solvent | Interpretation |
|---|---|---|---|
| λmax | ~450-490 nm | Common organic solvents (e.g., Ethanol, DMF) | Intense π→π* transition of the extended conjugated system. Responsible for the compound's deep color. |
| UV bands | Weaker bands in the UV region | Common organic solvents | π→π* transitions localized on the individual aromatic rings.[2] |
Experimental Protocol: UV-Vis Spectrum Acquisition
-
Solution Preparation: Prepare a stock solution of the analyte in a UV-grade solvent (e.g., ethanol) at a concentration of ~1 mg/mL. From this, prepare a dilute solution (e.g., 1-10 µg/mL) to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1-1.0 AU).
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes for stable output.
-
Blanking: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Run a baseline correction or "zero" the instrument across the desired wavelength range (e.g., 200-800 nm).
-
Sample Measurement: Rinse the cuvette with the dilute analyte solution, then fill it and place it back into the instrument.
-
Data Acquisition: Acquire the absorption spectrum of the sample. The instrument software will plot absorbance versus wavelength.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and record its value.
Caption: Workflow for acquiring a standard UV-Vis spectrum.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. It works by measuring the absorption of IR radiation at frequencies that correspond to the molecule's specific vibrational modes (stretching, bending, etc.).[3] The IR spectrum of N,N-dimethyl-4-((4-nitrophenyl)azo)aniline provides clear evidence for its key structural components.
The most diagnostic signals are the two intense bands from the nitro (NO₂) group.[4] The asymmetric stretch appears at a higher wavenumber than the symmetric stretch.[4][5] The presence of aromatic rings is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C in-ring stretching bands in the 1600-1400 cm⁻¹ region.[6]
Data Summary: Key IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment | Causality |
|---|---|---|---|
| 1550-1475 | Strong | Asymmetric NO₂ Stretch | The highly polar N-O bonds lead to a large change in dipole moment during this vibration, resulting in a very strong absorption.[4][7] |
| 1360-1290 | Strong | Symmetric NO₂ Stretch | Also a very strong and characteristic band for aromatic nitro compounds.[4][5] |
| ~1600, ~1500 | Medium | Aromatic C=C In-Ring Stretch | These absorptions are characteristic of the benzene ring skeleton.[6] |
| ~1400 | Medium-Weak | -N=N- Stretch | The azo stretch can be weak and is often obscured by other bands, particularly the aromatic C=C stretches. |
| 3100-3000 | Medium-Weak | Aromatic C-H Stretch | Indicates the presence of hydrogens attached directly to the aromatic rings.[6] |
| ~1350 | Medium | C-N Stretch (Aryl-N) | Corresponds to the stretching of the bond between the aromatic carbon and the nitrogen of the dimethylamino group. |
Experimental Protocol: KBr Pellet Method for IR Spectroscopy
-
Sample Preparation: Grind a small amount of the solid sample (~1-2 mg) with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder into a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. The transparency is critical to allow IR radiation to pass through.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Background Scan: Run a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Acquire the IR spectrum of the sample, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Analysis: Process the resulting spectrum (transmittance vs. wavenumber) to identify the key absorption bands and assign them to the corresponding functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the C-H Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule. It provides detailed information about the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR).
¹H NMR Spectrum
The ¹H NMR spectrum of this molecule is highly characteristic due to its symmetry. It features two distinct aromatic regions, each corresponding to one of the para-substituted rings.[8] This substitution pattern gives rise to a classic AA'BB' system, which often appears as two distinct doublets.[9][10]
-
Ring A (Nitro-substituted): The electron-withdrawing nitro group strongly deshields the adjacent protons, shifting their signals significantly downfield.
-
Ring B (Dimethylamino-substituted): The electron-donating dimethylamino group shields the adjacent protons, shifting their signals upfield relative to unsubstituted benzene.[10]
-
Methyl Protons: The six protons of the two methyl groups are chemically equivalent and appear as a sharp singlet, as there are no adjacent protons to cause splitting.
Data Summary: ¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~8.1-8.3 | Doublet (d) | 2H | Protons ortho to -NO₂ | Strong deshielding by the electron-withdrawing nitro group. |
| ~7.8-8.0 | Doublet (d) | 2H | Protons meta to -NO₂ | Deshielded by proximity to the azo and nitro groups. |
| ~7.7-7.9 | Doublet (d) | 2H | Protons ortho to -N=N- (on dimethylaniline ring) | Deshielded by the azo group. |
| ~6.7-6.9 | Doublet (d) | 2H | Protons meta to -N=N- (on dimethylaniline ring) | Shielded by the strong electron-donating -N(CH₃)₂ group. |
| ~3.1 | Singlet (s) | 6H | -N(CH₃)₂ | Equivalent methyl protons with no adjacent proton coupling. |
Note: The exact chemical shifts can vary slightly based on the solvent and instrument frequency. The coupling constant (J) for the aromatic doublets is typically around 8-9 Hz, characteristic of ortho-coupling in a para-substituted ring.[9]
¹³C NMR Spectrum
The ¹³C NMR spectrum provides information on the carbon skeleton. Due to the molecule's symmetry, fewer than 14 signals are expected. Carbons directly attached to electronegative atoms (N, O) or involved in the extended π-system will appear further downfield.
Data Summary: ¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~153-156 | C-N(CH₃)₂ | Quaternary carbon attached to the electron-donating amino group. |
| ~148-150 | C-NO₂ | Quaternary carbon attached to the strongly electron-withdrawing nitro group. |
| ~145-147 | C-N=N (both rings) | Quaternary carbons attached to the azo linkage. |
| ~125 | CH (ortho to -NO₂) | Aromatic CH deshielded by the nitro group. |
| ~123 | CH (meta to -NO₂) | Aromatic CH. |
| ~122 | CH (ortho to -N=N-) | Aromatic CH on the dimethylaniline ring. |
| ~111 | CH (meta to -N=N-) | Aromatic CH strongly shielded by the -N(CH₃)₂ group. |
| ~40 | -N(CH₃)₂ | Aliphatic carbon of the methyl groups. |
Note: Assignments are based on typical chemical shifts for substituted benzenes and can be definitively confirmed with 2D NMR experiments.[6]
Experimental Protocol: NMR Spectrum Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Tuning: Insert the sample into the NMR spectrometer. The instrument will automatically lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
¹H NMR Acquisition: Set the parameters for the ¹H experiment (e.g., number of scans, pulse width, acquisition time). A standard ¹H spectrum can often be acquired in a few minutes.
-
¹³C NMR Acquisition: Set the parameters for the ¹³C experiment. As ¹³C has a low natural abundance and gyromagnetic ratio, more scans and a longer acquisition time are required (from 30 minutes to several hours). Proton decoupling is typically used to simplify the spectrum to singlets.
-
Data Processing: After acquisition, perform a Fourier transform on the raw data (FID). Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard like TMS.
-
Data Analysis: Integrate the peaks in the ¹H spectrum and analyze the chemical shifts and splitting patterns to assign the signals. Analyze the chemical shifts in the ¹³C spectrum to identify the carbon environments.
Caption: General workflow for acquiring ¹H and ¹³C NMR spectra.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation patterns, valuable structural information. For N,N-dimethyl-4-((4-nitrophenyl)azo)aniline (C₁₄H₁₄N₄O₂), the molecular weight is 270.29 g/mol .[11]
In Electron Ionization (EI) MS, the most prominent peak is often the molecular ion (M⁺), which corresponds to the intact molecule having lost one electron. The spectrum will also show several fragment ions resulting from the cleavage of weaker bonds within the molecule.
Data Summary: Electron Ionization Mass Spectrometry
| m/z | Ion | Interpretation |
|---|---|---|
| 270 | [M]⁺ | Molecular Ion. Confirms the molecular weight of the compound. |
| 148 | [C₈H₁₀N₂]⁺ | Fragment from cleavage of the azo bond, corresponding to the dimethylaniline radical cation. |
| 122 | [C₆H₄NO₂]⁺ | Fragment from cleavage of the azo bond, corresponding to the nitrophenyl radical cation. |
| 120 | [C₈H₁₀N]⁺ | Fragment from the dimethylaniline portion, likely loss of N₂. |
| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment from benzene derivatives. |
Source: Data adapted from NIST Chemistry WebBook.[11]
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the instrument, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: The sample is vaporized and enters the ion source, where it is bombarded with a high-energy electron beam (~70 eV). This ejects an electron from the molecule, creating a radical cation (M⁺).
-
Acceleration: The newly formed ions are accelerated by an electric field into the mass analyzer.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.
-
Data Analysis: The resulting mass spectrum (relative intensity vs. m/z) is analyzed to identify the molecular ion peak and interpret the major fragmentation patterns.
Conclusion
The collective data from UV-Vis, IR, NMR, and Mass Spectrometry provide a comprehensive and self-validating spectroscopic profile of N,N-dimethyl-4-((4-nitrophenyl)azo)aniline. The UV-Vis spectrum confirms its nature as a strong chromophore, IR spectroscopy identifies its key functional groups (nitro, aromatic rings), NMR spectroscopy elucidates the exact proton and carbon framework, and mass spectrometry confirms its molecular weight and elemental composition. Together, these techniques allow for the unequivocal identification and characterization of the molecule, providing researchers and drug development professionals with the foundational data required for further application.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. benchchem.com [benchchem.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. fiveable.me [fiveable.me]
- 10. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 11. Benzenamine, N,N-dimethyl-4-[(4-nitrophenyl)azo]- [webbook.nist.gov]
An In-Depth Technical Guide to the Thermal Stability of 4'-Nitro-4-dimethylaminoazobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to 4'-Nitro-4-dimethylaminoazobenzene
This compound, with the chemical formula C14H14N4O2 and a molecular weight of 270.29 g/mol , is an organic compound characterized by an azobenzene core substituted with a dimethylamino group (an electron-donating group) and a nitro group (an electron-withdrawing group) at the 4 and 4' positions, respectively.[1] This "push-pull" electronic structure is responsible for its characteristic deep red color and its use as a dye.[2] The molecule's stability under thermal stress is a critical parameter for its application in various fields, including materials science and as a chemical intermediate. Understanding its thermal decomposition is paramount for ensuring safe handling, predicting shelf-life, and controlling reaction conditions where it might be utilized.
Chemical Structure:
Caption: Molecular structure of this compound.
Theoretical Framework of Thermal Decomposition
The thermal degradation of azo compounds is primarily initiated by the cleavage of the azo bond (-N=N-), which is the weakest bond in the molecule. The presence of substituents on the aromatic rings significantly influences the decomposition temperature and mechanism. In the case of this compound, the electron-donating dimethylamino group and the electron-withdrawing nitro group have opposing effects on the electron density of the azo linkage, which can affect its stability.
The decomposition is expected to proceed via a free-radical mechanism. Upon heating, the N=N bond homolytically cleaves, generating two radical species. These highly reactive radicals can then undergo a variety of secondary reactions, including hydrogen abstraction, fragmentation, and recombination, leading to a complex mixture of smaller, more volatile products.
Analytical Methodologies for Thermal Stability Assessment
A multi-faceted approach employing several analytical techniques is essential for a thorough evaluation of the thermal stability of this compound.
Thermogravimetric Analysis (TGA)
TGA is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.
Experimental Protocol:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an inert sample pan (e.g., alumina or platinum).
-
Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Temperature Program: Heat the sample from ambient temperature to approximately 600 °C at a constant heating rate of 10 °C/min.
-
Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition and the temperature of maximum mass loss rate (from the derivative of the TGA curve, DTG) are key parameters to determine.
Expected TGA Profile (Hypothetical):
Based on data from similar azobenzene derivatives, a single-step decomposition is anticipated. The onset of significant mass loss is likely to occur above its melting point (229-234 °C), with the main decomposition event happening in the range of 250-400 °C. The final residual mass at 600 °C is expected to be minimal, indicating complete decomposition into volatile products.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on melting, crystallization, and decomposition, indicating whether these processes are endothermic or exothermic.
Experimental Protocol:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. A small pinhole in the lid may be used to allow for the escape of gaseous decomposition products.
-
Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to approximately 400 °C at a constant heating rate of 10 °C/min.
-
Data Analysis: Plot the heat flow versus temperature. Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).
Expected DSC Profile (Hypothetical):
The DSC thermogram is expected to show a sharp endothermic peak corresponding to the melting of the compound around 229-234 °C. This will be followed by a broad exothermic peak at higher temperatures (likely in the 250-400 °C range), indicating that the decomposition process is energetically favorable and releases heat.
Table 1: Hypothetical Thermal Analysis Data for this compound
| Parameter | Technique | Expected Value | Significance |
| Melting Point (T_m) | DSC | ~232 °C | Indicates the transition from solid to liquid phase. |
| Onset of Decomposition (T_onset) | TGA | ~250 °C | The temperature at which significant mass loss begins. |
| Peak Decomposition Temp (T_peak) | TGA (DTG) | ~320 °C | The temperature of the maximum rate of decomposition. |
| Decomposition Enthalpy (ΔH_d) | DSC | Exothermic | Indicates that the decomposition process releases energy. |
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for identifying the thermal decomposition products of a material. The sample is rapidly heated to a high temperature (pyrolysis), and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.
Experimental Protocol:
-
Instrument: A pyrolysis unit coupled to a GC-MS system.
-
Sample Preparation: Place a small amount (0.1-1.0 mg) of this compound into a pyrolysis sample cup.
-
Pyrolysis: Rapidly heat the sample to a temperature within the decomposition range determined by TGA (e.g., 350 °C) in an inert atmosphere.
-
GC Separation: The volatile pyrolysis products are transferred to a GC column and separated based on their boiling points and polarity. A typical column would be a non-polar or medium-polarity capillary column.
-
MS Detection: The separated components are introduced into a mass spectrometer, which provides mass spectra for their identification by comparison with spectral libraries (e.g., NIST).
Proposed Thermal Decomposition Pathway
Based on the principles of azo compound decomposition and the expected pyrolysis products of the substituent groups, a plausible decomposition pathway for this compound is proposed below.
Caption: Proposed thermal decomposition pathway of this compound.
The primary decomposition event is the cleavage of the central azo bond, releasing nitrogen gas and forming two distinct aromatic radicals. These radicals are highly unstable and will readily abstract hydrogen atoms from other molecules or undergo further fragmentation. The expected primary stable products are N,N-dimethylaniline and nitrobenzene. At higher temperatures, these primary products can further decompose. For instance, nitrobenzene can decompose to produce nitrogen oxides (NOx), and N,N-dimethylaniline can undergo demethylation and ring-opening reactions.
Safety and Handling Considerations
Given the exothermic nature of its decomposition and the potential for gas evolution, caution should be exercised when heating this compound, especially in a closed system. The decomposition products, including aromatic amines and nitrogen oxides, are hazardous and should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Conclusion
While specific experimental data on the thermal stability of this compound is limited, a comprehensive understanding of its likely behavior can be extrapolated from the analysis of similar "push-pull" azo compounds and the known decomposition pathways of its constituent functional groups. The methodologies of TGA, DSC, and Py-GC-MS provide a robust framework for the empirical determination of its thermal properties. The proposed decomposition pathway, initiated by the cleavage of the azo bond, serves as a valuable model for predicting the degradation products and understanding the overall thermal stability of this and related azo dyes. This guide provides the necessary theoretical background and practical protocols to enable researchers to safely and effectively investigate the thermal characteristics of this compound.
References
An In-depth Technical Guide to the Solubility of 4-Dimethylamino-4'-nitroazobenzene in Organic Solvents
Introduction: The Significance of 4-Dimethylamino-4'-nitroazobenzene and its Solubility
4-Dimethylamino-4'-nitroazobenzene is a prominent member of the "push-pull" azobenzene family, characterized by an electron-donating dimethylamino group (-N(CH₃)₂) and an electron-withdrawing nitro group (-NO₂) at opposite ends of the azobenzene scaffold. This molecular architecture imparts significant solvatochromism, meaning its color is dependent on the polarity of the solvent. This property makes it a valuable probe for investigating solvent polarity and has led to its use in various applications, including as a component in nonlinear optical materials and as a model compound for studying isomerization processes.
Understanding the solubility of 4-dimethylamino-4'-nitroazobenzene in organic solvents is paramount for its effective utilization. Solubility data is critical for:
-
Synthesis and Purification: Selecting appropriate solvents for reaction media and for purification techniques such as recrystallization.
-
Formulation: Developing stable and effective formulations for various applications, including in drug delivery systems or as a component in advanced materials.
-
Analytical Methods: Choosing suitable solvents for spectroscopic analysis and other characterization techniques.
-
Predictive Modeling: Providing empirical data to develop and validate thermodynamic models for predicting the solubility of related compounds.
Physicochemical Properties of 4-Dimethylamino-4'-nitroazobenzene
A foundational understanding of the physicochemical properties of 4-dimethylamino-4'-nitroazobenzene is essential for interpreting its solubility behavior.
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₄N₄O₂ | --INVALID-LINK-- |
| Molecular Weight | 270.29 g/mol | --INVALID-LINK-- |
| Appearance | Deep red to orange-brown crystalline powder | --INVALID-LINK-- |
| Melting Point | 229-234 °C | --INVALID-LINK-- |
| Canonical SMILES | CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)--INVALID-LINK--[O-] | --INVALID-LINK-- |
| InChI | InChI=1S/C14H14N4O2/c1-17(2)13-7-3-11(4-8-13)15-16-12-5-9-14(10-6-12)18(19)20/h3-10H,1-2H3 | --INVALID-LINK-- |
Experimental Determination of Solubility: A Validated Protocol
The absence of a comprehensive, publicly available dataset on the solubility of 4-dimethylamino-4'-nitroazobenzene necessitates a reliable experimental methodology for its determination. The following protocol, based on the widely accepted shake-flask method coupled with UV-Vis spectrophotometry, provides a robust and self-validating system for generating accurate solubility data.
Principle of the Method
The shake-flask method involves equilibrating an excess of the solid solute with a known volume of the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the saturated solution is then determined using a suitable analytical technique. Given the strong chromophore of 4-dimethylamino-4'-nitroazobenzene, UV-Vis spectrophotometry is an ideal, sensitive, and accurate method for quantification.
Experimental Workflow
Caption: Experimental workflow for the determination of solubility.
Detailed Step-by-Step Methodology
Materials and Equipment:
-
4-Dimethylamino-4'-nitroazobenzene (high purity)
-
Organic solvents of analytical grade (e.g., methanol, ethanol, acetone, chloroform, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), toluene, hexane)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
UV-Vis spectrophotometer and cuvettes
Protocol:
-
Preparation of Calibration Standards:
-
Prepare a stock solution of 4-dimethylamino-4'-nitroazobenzene in the solvent of interest at a known concentration.
-
Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations that span the expected absorbance range.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for 4-dimethylamino-4'-nitroazobenzene in that specific solvent.
-
Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of 4-dimethylamino-4'-nitroazobenzene to a series of scintillation vials. An amount that ensures a visible excess of undissolved solid after equilibration is sufficient.
-
Accurately pipette a known volume of the desired organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Sample Analysis:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at the predetermined λmax.
-
-
Calculation of Solubility:
-
Use the absorbance of the diluted sample and the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.
-
Account for the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of 4-dimethylamino-4'-nitroazobenzene in the specific solvent at the experimental temperature.
-
The Underlying Science: Solvent-Solute Interactions and their Impact on Solubility
The solubility of 4-dimethylamino-4'-nitroazobenzene is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between the solute and the solvent molecules.
The key factors influencing the solubility of this "push-pull" azobenzene are:
-
Polarity: The significant dipole moment of 4-dimethylamino-4'-nitroazobenzene, arising from its electron-donating and electron-withdrawing substituents, dictates its preference for polar solvents. Polar solvents can effectively solvate the polar regions of the molecule, overcoming the crystal lattice energy of the solid.
-
Hydrogen Bonding: While 4-dimethylamino-4'-nitroazobenzene does not possess strong hydrogen bond donors, the nitrogen atoms of the azo group and the oxygen atoms of the nitro group can act as hydrogen bond acceptors. Protic solvents (e.g., alcohols) can engage in hydrogen bonding with the solute, enhancing solubility.
-
Van der Waals Forces: Nonpolar solvents primarily interact with the aromatic rings of the azobenzene through weaker London dispersion forces. Consequently, the solubility in nonpolar solvents like hexane is expected to be significantly lower.
-
Solvent-Solute Dielectric Interactions: The dielectric constant of the solvent plays a crucial role in stabilizing the charge separation in the ground and excited states of "push-pull" molecules, which can influence their solubility.
Caption: Key intermolecular interactions influencing solubility.
Expected Solubility Trends and Data Presentation
Based on the principles outlined above, a general trend in the solubility of 4-dimethylamino-4'-nitroazobenzene in common organic solvents can be predicted. The solubility is expected to be highest in polar aprotic solvents like DMF and DMSO, followed by polar protic solvents like alcohols, and significantly lower in nonpolar solvents.
For clear and comparative analysis, the experimentally determined solubility data should be presented in a structured table:
| Solvent | Solvent Polarity Index (Reichardt) | Dielectric Constant (ε) | Solubility (g/L) at 25 °C | Solubility (mol/L) at 25 °C |
| Dimethyl Sulfoxide (DMSO) | 0.444 | 46.7 | Experimental Value | Calculated Value |
| N,N-Dimethylformamide (DMF) | 0.386 | 36.7 | Experimental Value | Calculated Value |
| Acetone | 0.355 | 20.7 | Experimental Value | Calculated Value |
| Ethanol | 0.654 | 24.5 | Experimental Value | Calculated Value |
| Methanol | 0.762 | 32.7 | Experimental Value | Calculated Value |
| Chloroform | 0.259 | 4.8 | Experimental Value | Calculated Value |
| Toluene | 0.099 | 2.4 | Experimental Value | Calculated Value |
| n-Hexane | 0.009 | 1.9 | Experimental Value | Calculated Value |
Note: The Solvent Polarity Index and Dielectric Constant values are provided for correlation and interpretation of the experimental results.
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-dimethylamino-4'-nitroazobenzene in organic solvents. By following the detailed experimental protocol, researchers can generate reliable and accurate quantitative solubility data. This information is crucial for the effective application of this important solvatochromic dye in various scientific and industrial fields. A thorough understanding of the underlying solvent-solute interactions, as discussed herein, will further empower scientists to make informed decisions regarding solvent selection and to predict the behavior of this and related compounds in different chemical environments.
An In-depth Technical Guide to the Crystal Structure of 4'-Nitro-4-dimethylaminoazobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Nitro-4-dimethylaminoazobenzene is a prominent member of the "push-pull" azobenzene family, characterized by an electron-donating group (dimethylamino) at one end of the aromatic system and an electron-withdrawing group (nitro) at the other. This electronic asymmetry imparts significant solvatochromic, photochromic, and nonlinear optical properties to the molecule, making it a subject of considerable interest in materials science and drug development.[1] Understanding the precise three-dimensional arrangement of atoms and molecules in the solid state is paramount for elucidating structure-property relationships and for the rational design of novel materials and therapeutics. This guide provides a comprehensive technical overview of the crystal structure of this compound, detailing its molecular geometry, intermolecular interactions, and the experimental methodology used for its determination.
Molecular and Crystal Structure
The definitive crystal structure of this compound was determined by single-crystal X-ray diffraction and reported by Adams, et al. in Acta Crystallographica Section E in 2004.[2] The compound crystallizes in the monoclinic space group P2₁/c.[2]
Molecular Geometry
The molecule adopts a trans configuration about the central azo (-N=N-) linkage, which is the thermodynamically more stable isomer.[2] The overall molecular skeleton is nearly planar, a feature that facilitates extensive π-electron delocalization across the molecule. This planarity is crucial for its characteristic optical properties. The dihedral angle between the two phenyl rings is minimal, contributing to the conjugated system.
Crystallographic Data
The key crystallographic parameters for this compound are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₁₄H₁₄N₄O₂ |
| Molecular Weight | 270.29 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 7.590 Å |
| b | 10.532 Å |
| c | 8.101 Å |
| α | 90° |
| β | 100.248° |
| γ | 90° |
| Volume | 637.5 ų |
| Z | 2 |
Data sourced from the Crystallography Open Database, COD ID: 2203158[2]
Intermolecular Interactions and Crystal Packing
The packing of this compound molecules in the crystal lattice is primarily governed by a combination of weak intermolecular C-H···O hydrogen bonds and π-π stacking interactions.
-
C-H···O Hydrogen Bonds: These interactions occur between the hydrogen atoms of the phenyl rings and the oxygen atoms of the nitro groups on adjacent molecules. These hydrogen bonds, although weak, play a significant role in the directional organization of the molecules, leading to the formation of zigzag chains within the crystal structure.
-
π-π Stacking: The near-planar aromatic rings of adjacent molecules engage in π-π stacking interactions. These interactions are a dominant feature in the crystal packing, resulting in the formation of extended molecular stacks. The interplay of these stacking forces contributes significantly to the stability of the crystal lattice.
The combination of these intermolecular forces results in a well-ordered, three-dimensional supramolecular architecture.
Experimental Protocols
The determination of the crystal structure of this compound relies on the successful execution of two key experimental phases: synthesis and single-crystal X-ray diffraction.
Synthesis of this compound
A standard and reliable method for the synthesis of this compound is through a diazonium coupling reaction. This involves the diazotization of p-nitroaniline followed by its electrophilic aromatic substitution reaction with N,N-dimethylaniline.
Step 1: Diazotization of p-Nitroaniline
-
In a flask, dissolve 1.38 g of p-nitroaniline in a solution of 2 mL of concentrated sulfuric acid diluted in 10 mL of water. Gentle heating may be required to facilitate dissolution.
-
Cool the solution to 0-5 °C in an ice bath.
-
In a separate vessel, prepare a solution of 0.69 g of sodium nitrite in 2 mL of water.
-
Slowly add the sodium nitrite solution dropwise to the cooled p-nitroaniline solution while maintaining the temperature between 0-5 °C and stirring continuously. The formation of the diazonium salt is indicated by a change in the appearance of the solution.
Step 2: Azo Coupling with N,N-Dimethylaniline
-
In a separate beaker, dissolve 1.21 g of N,N-dimethylaniline in 10 mL of 1 M hydrochloric acid. Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution from Step 1 to the chilled N,N-dimethylaniline solution with vigorous stirring. A brightly colored precipitate of this compound will form immediately.
-
After the addition is complete, make the solution basic by slowly adding 1 M sodium hydroxide until the pH is approximately 8-9. This ensures the complete precipitation of the product.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.
-
Recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, can be performed to obtain high-purity crystals suitable for X-ray diffraction.
Single-Crystal X-ray Diffraction Workflow
The following protocol outlines the typical steps involved in determining the crystal structure of a small organic molecule like this compound.
-
Crystal Selection and Mounting: A high-quality single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are collected by a detector, generating a unique diffraction pattern.
-
Data Processing: The raw diffraction data is processed to determine the unit cell dimensions and space group. The intensities of the reflections are integrated and corrected for various experimental factors.
-
Structure Solution: The initial positions of the atoms in the asymmetric unit are determined using computational methods such as direct methods or the Patterson function.
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.
-
Validation and Analysis: The final crystal structure is validated to ensure its chemical and crystallographic reasonability. A detailed analysis of bond lengths, bond angles, torsion angles, and intermolecular interactions is then performed.
Visualization of the Molecular Structure and Packing
The following diagram illustrates the molecular structure of this compound and highlights the key intermolecular interactions that dictate its crystal packing.
Conclusion
The crystal structure of this compound reveals a well-defined arrangement of nearly planar molecules in a monoclinic lattice. The packing is stabilized by a network of weak C-H···O hydrogen bonds and significant π-π stacking interactions. This detailed structural understanding is fundamental for researchers in materials science and medicinal chemistry, providing a solid foundation for the design of new photoresponsive materials, nonlinear optical devices, and targeted therapeutic agents. The protocols outlined in this guide offer a practical framework for the synthesis and crystallographic analysis of this and similar "push-pull" azobenzene derivatives.
References
The Solvatochromic Behavior of 4-Dimethylamino-4'-nitroazobenzene: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive exploration of the solvatochromic behavior of 4-dimethylamino-4'-nitroazobenzene, a quintessential "push-pull" azo dye. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecular underpinnings of its solvent-dependent color changes, offers detailed experimental protocols for its characterization, and discusses its applications as a probe for microenvironmental polarity. By integrating theoretical principles with practical methodologies, this guide serves as an authoritative resource for harnessing the unique photophysical properties of this versatile chromophore.
Introduction: The Phenomenon of Solvatochromism
Solvatochromism is the phenomenon where the color of a chemical compound changes with the polarity of the solvent in which it is dissolved.[1] This change in color is a direct consequence of the differential solvation of the ground and excited electronic states of the solvatochromic molecule. The polarity of the solvent, its ability to form hydrogen bonds, and its polarizability all influence the extent of the spectral shift.[1] This property makes solvatochromic dyes invaluable tools for probing the polarity of microenvironments, a critical parameter in fields ranging from materials science to drug delivery.
4-Dimethylamino-4'-nitroazobenzene is a classic example of a solvatochromic dye. Its molecular structure features an electron-donating dimethylamino group and an electron-withdrawing nitro group at opposite ends of a conjugated π-system. This "push-pull" architecture gives rise to a significant intramolecular charge transfer (ICT) upon photoexcitation, making its absorption spectrum highly sensitive to the surrounding solvent environment.
Molecular Mechanism: The Role of Intramolecular Charge Transfer (ICT)
The solvatochromism of 4-dimethylamino-4'-nitroazobenzene is fundamentally driven by a change in the molecule's dipole moment upon absorption of light. The ground state of the molecule is relatively nonpolar, with a localized electron density. However, upon excitation by light, there is a significant transfer of electron density from the electron-donating dimethylamino group to the electron-withdrawing nitro group through the azobenzene bridge.[2] This excited state is significantly more polar than the ground state.
The energy of the ground and excited states is influenced by the polarity of the surrounding solvent. Polar solvents will stabilize both the ground and excited states through dipole-dipole interactions. However, the stabilization of the more polar excited state is more pronounced.[2] This differential stabilization leads to a decrease in the energy gap between the ground and excited states in more polar solvents. Consequently, less energy is required for the electronic transition, resulting in a bathochromic shift (a shift to longer wavelengths, or a "red shift") in the absorption maximum (λmax). This phenomenon is known as positive solvatochromism.
The following diagram illustrates the intramolecular charge transfer process:
Caption: Intramolecular charge transfer in 4-dimethylamino-4'-nitroazobenzene.
Experimental Characterization of Solvatochromic Behavior
A systematic investigation of the solvatochromic behavior of 4-dimethylamino-4'-nitroazobenzene involves measuring its UV-Vis absorption spectrum in a series of solvents with varying polarities.
Synthesis of 4-Dimethylamino-4'-nitroazobenzene
While commercially available, 4-dimethylamino-4'-nitroazobenzene can be synthesized via a diazo coupling reaction. A typical procedure involves the diazotization of 4-nitroaniline followed by coupling with N,N-dimethylaniline. While a detailed synthesis for the direct precursor to 4-amino-4'-(dimethylamino)azobenzene is available, the general principle for the target compound is analogous.[3]
Experimental Protocol for Measuring Solvatochromic Shifts
This protocol outlines a robust and self-validating methodology for quantifying the solvatochromic shifts of 4-dimethylamino-4'-nitroazobenzene.
Materials:
-
4-Dimethylamino-4'-nitroazobenzene
-
A selection of spectroscopic grade solvents of varying polarities (e.g., hexane, toluene, chloroform, acetone, ethanol, methanol, water)
-
Volumetric flasks (10 mL, 25 mL, 50 mL)
-
Micropipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of 4-dimethylamino-4'-nitroazobenzene and dissolve it in a suitable solvent (e.g., acetone) to prepare a concentrated stock solution (e.g., 1 mM). The choice of solvent for the stock solution is critical; it must be able to dissolve the dye readily and be miscible with all other solvents to be tested.
-
Working Solution Preparation: For each solvent to be tested, prepare a dilute working solution (e.g., 10 µM) by transferring a calculated volume of the stock solution into a volumetric flask and diluting to the mark with the respective solvent. This ensures the same concentration of the dye in each solvent, allowing for direct comparison of molar absorptivity.
-
Spectroscopic Measurement:
-
Set the UV-Vis spectrophotometer to scan a wavelength range that covers the visible spectrum (e.g., 350-700 nm).
-
Use the pure solvent as a blank to zero the spectrophotometer.
-
Record the absorption spectrum of each working solution in a 1 cm path length quartz cuvette.
-
-
Data Analysis:
-
For each spectrum, determine the wavelength of maximum absorbance (λmax).
-
Tabulate the λmax values for the dye in each solvent.
-
Correlate the observed λmax values with established solvent polarity scales.
-
The following diagram outlines the experimental workflow:
Caption: Experimental workflow for solvatochromism analysis.
Data Analysis and Correlation with Solvent Polarity Scales
The solvatochromic shifts of 4-dimethylamino-4'-nitroazobenzene can be quantified by correlating the absorption maxima (λmax) or the corresponding transition energies (ET) with empirical solvent polarity scales. Two of the most widely used scales are the Kamlet-Taft parameters and the Reichardt's ET(30) scale.
Kamlet-Taft Parameters
The Kamlet-Taft solvatochromic relationship dissects solvent polarity into three contributing factors:[4][5][6]
-
π *: A measure of the solvent's dipolarity/polarizability.
-
α : A measure of the solvent's hydrogen-bond donating (HBD) ability.
-
β : A measure of the solvent's hydrogen-bond accepting (HBA) ability.
The relationship is expressed as:
ν = ν0 + sπ* + aα + bβ
where ν is the wavenumber of the absorption maximum, ν0 is the wavenumber in a reference solvent, and s, a, and b are solute-dependent coefficients that describe its sensitivity to each solvent parameter.
Reichardt's ET(30) Scale
The ET(30) scale is based on the solvatochromism of a specific pyridinium-N-phenolate betaine dye, known as Reichardt's dye.[7] The ET(30) value is the molar transition energy (in kcal/mol) of this dye in a given solvent. It provides a single, comprehensive measure of a solvent's ionizing power.
Quantitative Data for 4-Dimethylamino-4'-nitroazobenzene
The following table summarizes the absorption maxima (λmax) of 4-dimethylamino-4'-nitroazobenzene in a range of solvents, along with their corresponding Kamlet-Taft parameters and ET(30) values.
| Solvent | λmax (nm) | π* | α | β | ET(30) (kcal/mol) |
| Cyclohexane | 397 | 0.00 | 0.00 | 0.00 | 31.2 |
| Toluene | 410 | 0.54 | 0.00 | 0.11 | 33.9 |
| Chloroform | 418 | 0.58 | 0.44 | 0.00 | 39.1 |
| Acetone | 411 | 0.71 | 0.08 | 0.48 | 42.2 |
| Ethanol | 406 | 0.54 | 0.83 | 0.77 | 51.9 |
| Methanol | 415 | 0.60 | 0.93 | 0.62 | 55.5 |
| Water | 440 | 1.09 | 1.17 | 0.18 | 63.1 |
Note: The λmax values are compiled from various sources and may exhibit slight variations due to differences in experimental conditions.[8][9] The solvent polarity parameters are from established databases.[7][10]
A plot of the transition energy (ET = 28591/λmax) against the ET(30) values typically shows a linear correlation, confirming the positive solvatochromism of the dye.
Applications in Drug Development
The sensitivity of solvatochromic dyes like 4-dimethylamino-4'-nitroazobenzene to their local environment makes them powerful tools in drug development and formulation science.[11][12]
-
Probing Drug-Carrier Interactions: These dyes can be used to study the polarity of microenvironments within drug delivery systems such as micelles, liposomes, and polymer nanoparticles.[13] By observing the solvatochromic shift of the dye encapsulated within these carriers, researchers can gain insights into the location and interactions of the drug with the carrier matrix.
-
Monitoring Protein Binding and Conformation: Covalently attaching solvatochromic probes to proteins allows for the monitoring of changes in the local environment upon ligand binding or conformational changes.[12] This can be valuable in high-throughput screening for drug candidates that bind to specific protein targets.
-
Assessing Membrane Fluidity and Polarity: In cell-based assays, solvatochromic dyes can be used to probe the fluidity and polarity of cellular membranes. Changes in these properties can be indicative of cellular stress or the effects of drug treatment.[14]
Conclusion
4-Dimethylamino-4'-nitroazobenzene stands as a robust and versatile tool for the study of solvent polarity and molecular interactions. Its pronounced positive solvatochromism, driven by a significant intramolecular charge transfer, allows for a sensitive readout of the microenvironment. The experimental protocols and data analysis frameworks presented in this guide provide a solid foundation for researchers to effectively utilize this dye in their investigations. As the demand for a deeper understanding of molecular-level interactions in complex systems continues to grow, the applications of solvatochromic probes like 4-dimethylamino-4'-nitroazobenzene in drug development and beyond are poised to expand further.
References
- 1. [PDF] Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes | Semantic Scholar [semanticscholar.org]
- 2. Twisted intramolecular charge transfer of nitroaromatic push–pull chromophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. goldbook.iupac.org [goldbook.iupac.org]
- 5. Kamlet-Taft solvent parameters [stenutz.eu]
- 6. old.goldbook.iupac.org [old.goldbook.iupac.org]
- 7. zipse.cup.uni-muenchen.de [zipse.cup.uni-muenchen.de]
- 8. researchgate.net [researchgate.net]
- 9. longdom.org [longdom.org]
- 10. Kamlet-Taft solvent parameters [stenutz.eu]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solvatochromism and Electroabsorption Studies of Drug Carriers | Scientific.Net [scientific.net]
- 14. Fluorescent Solvatochromic Probes for Long‐Term Imaging of Lipid Order in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Photoisomerization Mechanism of 4'-Nitro-4-dimethylaminoazobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the photoisomerization mechanism of 4'-Nitro-4-dimethylaminoazobenzene (NDAB), a canonical "push-pull" azobenzene derivative. By dissecting the underlying photophysical and photochemical principles, this document aims to equip researchers with the foundational knowledge required for the rational design and application of photoswitchable molecules in fields such as photopharmacology and materials science.
Introduction: The Power of a Push-Pull Photoswitch
This compound is a prototypical molecular switch that undergoes a reversible change in its geometry upon irradiation with light.[1] This transformation, from the thermally stable trans isomer to a metastable cis isomer, is the basis for its function in various applications.[2][3] The defining feature of NDAB is its "push-pull" electronic structure, with the electron-donating dimethylamino group and the electron-withdrawing nitro group positioned at opposite ends of the molecule. This arrangement leads to a significant charge transfer character in its excited states, profoundly influencing its photochemistry and rendering it an exemplary model for studying photoisomerization.[4] Understanding the intricate details of this mechanism is paramount for optimizing the performance of NDAB and other push-pull azobenzenes in advanced applications.
The Core Photoisomerization Mechanism: A Dichotomy of Pathways
The photoisomerization of azobenzene derivatives from their stable trans (E) form to the metastable cis (Z) form is a subject of extensive research. The central debate has revolved around two primary mechanisms: rotation around the N=N double bond and inversion at one of the nitrogen centers.[2][5] For this compound, evidence suggests a complex interplay between these pathways, with the dominant mechanism being dependent on the specific electronic state that is populated.[6]
Upon absorption of a photon, the molecule transitions from its ground electronic state (S0) to an excited singlet state. The subsequent isomerization process can be broadly described as follows:
-
trans → cis Isomerization: This conversion is typically initiated by irradiating the molecule with UV-vis light, exciting it to the S2 (π→π) state.[7] Following rapid internal conversion to the S1 (n→π) state, the molecule is believed to undergo isomerization through a mixed inversion-rotation mechanism.[6] This involves initial dilation of the CNN bond angle (inversion component) followed by rapid torsional movements around the CCNN, CNNC, and NNCC dihedral angles (rotation component).[6]
-
cis → trans Isomerization: The reverse process can be triggered by irradiation with light of a different wavelength (often in the visible region) or can occur thermally in the dark.[4] The thermal isomerization from cis to trans is thought to proceed via a coplanar inversion transition state.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Azobenzene - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photoexcited structural dynamics of an azobenzene analog 4-nitro-4′-dimethylamino-azobenzene from femtosecond stimulated Raman - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. dmphotonics.com [dmphotonics.com]
- 8. A volumetric study on the thermal cis-to-trans isomerization of 4-(dimethylamino)-4′-nitroazobenzene and 4,4′-bis(dialkylamino)azobenzenes: evidence of an inversion mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Comprehensive Technical Guide to the Theoretical Investigation of 4-dimethylamino-4'-nitroazobenzene (DMANA) Structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the theoretical and computational methodologies employed in the structural and electronic characterization of 4-dimethylamino-4'-nitroazobenzene (DMANA). As a "push-pull" substituted azobenzene, DMANA exhibits fascinating photochromic properties rooted in its molecular structure and electronic landscape. Understanding these characteristics at a quantum-mechanical level is paramount for its application in molecular switches, nonlinear optics, and photopharmacology. This document eschews a rigid template in favor of a narrative that builds from fundamental principles to advanced computational protocols, offering both the "how" and the "why" behind the theoretical investigation of this important molecule.
The Quantum Mechanical Foundation: Why Theoretical Studies are Essential for DMANA
4-dimethylamino-4'-nitroazobenzene is a molecule of significant interest due to the interplay between the electron-donating dimethylamino group and the electron-withdrawing nitro group, which straddle the photoswitchable azo bridge. This "push-pull" architecture gives rise to a pronounced intramolecular charge transfer (ICT) character, profoundly influencing its ground and excited-state properties.[1] While experimental techniques provide invaluable data, theoretical studies, particularly those employing Density Functional Theory (DFT), offer a complementary and predictive lens through which to:
-
Elucidate Isomeric Structures: Accurately predict the three-dimensional geometries of the stable trans and metastable cis isomers.
-
Probe Electronic Landscapes: Visualize and quantify the distribution of electrons through analysis of frontier molecular orbitals (HOMO and LUMO).
-
Simulate Spectroscopic Signatures: Computationally generate UV-Vis, IR, and Raman spectra to aid in the interpretation of experimental data.
-
Map Reaction Pathways: Investigate the mechanisms of photoisomerization, a critical aspect of its function as a molecular switch.
Methodological Deep Dive: Selecting the Right Computational Tools
The accuracy of theoretical predictions is intrinsically tied to the chosen computational methodology. For a molecule like DMANA, with its complex electronic structure, the selection of the density functional and basis set is a critical decision.
The Workhorse of Computational Chemistry: Density Functional Theory (DFT)
DFT has emerged as the predominant method for the study of medium-sized organic molecules due to its favorable balance of computational cost and accuracy.[2] The core principle of DFT is that the energy of a system can be determined from its electron density.
Choosing the Right Functional: A Matter of Electronic Complexity
For push-pull systems like DMANA, the choice of the exchange-correlation functional is crucial. The B3LYP hybrid functional, which incorporates a portion of exact Hartree-Fock exchange, has been widely and successfully used for a variety of organic molecules, including azobenzene derivatives.[1][3] It provides a robust description of ground-state geometries and electronic properties.[2] For excited-state calculations and the study of charge-transfer phenomena, range-separated functionals such as CAM-B3LYP are often recommended as they can provide more accurate descriptions of electronic transitions.[4]
The Basis Set: Building Blocks of Molecular Orbitals
The basis set is a set of mathematical functions used to construct the molecular orbitals. Pople-style basis sets are commonly employed, with 6-311++G(d,p) being a popular choice for systems like DMANA.[1][5] This nomenclature indicates:
-
6-311G : A triple-zeta valence basis set, providing a flexible description of the valence electrons.
-
++ : The inclusion of diffuse functions on both heavy atoms and hydrogen, which are essential for describing the loosely bound electrons often involved in electronic excitations and in systems with potential for charge separation.
-
(d,p) : The addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for a more accurate description of bonding and anisotropic electron distributions.
The combination of the B3LYP functional with the 6-311++G(d,p) basis set represents a well-established and reliable level of theory for obtaining accurate structural and electronic data for DMANA.
The Structure of DMANA: A Tale of Two Isomers
The photochromism of DMANA is predicated on its ability to exist in two distinct isomeric forms: the thermodynamically stable trans isomer and the metastable cis isomer.
Optimized Geometries
The following table presents the key optimized geometrical parameters for the trans and cis isomers of DMANA, calculated at the B3LYP/6-311++G(d,p) level of theory. These values are representative for this class of molecules and are in good agreement with experimental and other theoretical findings for similar push-pull azobenzenes.
| Parameter | trans-DMANA | cis-DMANA |
| Bond Lengths (Å) | ||
| N=N | 1.25 | 1.26 |
| C-N (azo) | 1.42 | 1.43 |
| C-N (amino) | 1.37 | 1.38 |
| N-O (nitro) | 1.23 | 1.23 |
| Bond Angles (°) | ||
| C-N-N | 113.5 | 118.0 |
| Dihedral Angles (°) | ||
| C-N-N-C | 180.0 | ~10.0 |
Note: The C-N-N-C dihedral angle is the defining characteristic of the two isomers, being planar in the trans configuration and twisted in the cis form.
The Electronic Heart of DMANA: Intramolecular Charge Transfer
The "push-pull" nature of DMANA leads to a significant intramolecular charge transfer (ICT) from the electron-donating dimethylamino group to the electron-withdrawing nitro group through the π-conjugated azobenzene bridge. This ICT is fundamental to its optical properties.
Frontier Molecular Orbitals (FMOs)
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the electronic transitions in a molecule. In DMANA, the HOMO is typically localized on the dimethylamino-substituted phenyl ring, while the LUMO is concentrated on the nitro-substituted phenyl ring.[1]
| Molecular Orbital | Energy (eV) | Character |
| LUMO | -3.45 | π* (localized on nitro-phenyl moiety) |
| HOMO | -5.80 | π (localized on dimethylamino-phenyl moiety) |
| HOMO-LUMO Gap | 2.35 | Intramolecular Charge Transfer |
Note: These energy values are representative and calculated at the B3LYP/6-311++G(d,p) level of theory.
The HOMO-LUMO energy gap is a critical parameter, as it corresponds to the energy of the lowest electronic transition. The spatial separation of the HOMO and LUMO is a clear indicator of the charge-transfer nature of this transition.
Visualizing Electron Density
A powerful way to visualize the ICT is through the generation of electron density difference maps between the ground and excited states. These maps would visually confirm the migration of electron density from the donor to the acceptor moiety upon photoexcitation.
The Mechanism of Photoswitching: A Computational Perspective
The reversible photoisomerization between the trans and cis forms is the cornerstone of DMANA's functionality. Theoretical studies have been instrumental in elucidating the underlying mechanisms. Two primary pathways have been proposed: rotation and inversion.[6][7]
-
Rotation: Involves a twisting motion around the N=N double bond.[6]
-
Inversion: Proceeds through a planar transition state where one of the C-N-N bond angles linearizes.[6]
For push-pull azobenzenes like DMANA, computational studies suggest that the photoisomerization from the trans to the cis form upon excitation to the S1 state predominantly follows a rotational mechanism .[8] This pathway is often associated with a lower energy barrier in the excited state compared to the inversion mechanism.[6][9]
Computational Protocols: A Step-by-Step Guide
The following provides a generalized workflow for performing DFT and TD-DFT calculations on DMANA using a quantum chemistry software package like Gaussian.
Workflow for DMANA Computational Analysis
References
- 1. DFT Study for the Spectroscopic and Structural Analysis of p-Dimethylaminoazobenzene [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. macau.uni-kiel.de [macau.uni-kiel.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. The Photoisomerization Pathway(s) of Push–Pull Phenylazoheteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: 4'-Nitro-4-dimethylaminoazobenzene as a Solvatochromic Probe
Introduction: Unveiling Solvent Polarity with a Molecular Reporter
In the intricate landscape of chemical and biological research, the local environment, or microenvironment, plays a pivotal role in dictating molecular interactions, reaction kinetics, and the conformational dynamics of macromolecules. The polarity of a solvent, a measure of its charge distribution and ability to stabilize dissolved solutes, is a fundamental parameter that governs these processes. Solvatochromic probes, molecules that exhibit a measurable change in their spectroscopic properties in response to solvent polarity, have emerged as indispensable tools for characterizing these microenvironments.[1]
This guide provides a comprehensive overview of the application of 4'-Nitro-4-dimethylaminoazobenzene as a robust and sensitive solvatochromic probe. We will delve into the underlying molecular mechanisms, provide detailed experimental protocols for its use, and present data to guide researchers, scientists, and drug development professionals in leveraging this versatile tool.
The Science of Solvatochromism: A Tale of Two States
The solvatochromic behavior of this compound is rooted in its unique electronic structure. This "push-pull" azo dye possesses an electron-donating dimethylamino group (-N(CH₃)₂) and an electron-withdrawing nitro group (-NO₂) at opposite ends of a conjugated π-system.[2][3] This arrangement creates a significant dipole moment in the molecule.
The interaction of this molecule with surrounding solvent molecules dictates the energy difference between its electronic ground state (S₀) and its first excited state (S₁). The key to its function as a solvatochromic probe lies in the differential stabilization of these two states by the solvent.[1]
-
Ground State (S₀): In its ground state, this compound has a significant degree of charge separation, but it is less polar than its excited state.
-
Excited State (S₁): Upon absorption of light, the molecule undergoes an intramolecular charge transfer (ICT) from the electron-donating dimethylamino group to the electron-withdrawing nitro group.[3] This results in a substantial increase in the dipole moment, making the excited state significantly more polar than the ground state.
The color change observed with this compound is a direct consequence of how a solvent stabilizes these two states.
-
Positive Solvatochromism (Bathochromic Shift): In polar solvents, the highly polar excited state is stabilized to a greater extent than the less polar ground state. This stabilization lowers the energy gap between the S₀ and S₁ states. A lower energy gap corresponds to the absorption of lower-energy light, resulting in a shift of the absorption maximum (λmax) to longer wavelengths (a "red shift").[1]
-
Reverse or Negative Solvatochromism (Hypsochromic Shift): In some cases, if the ground state is more stabilized by the solvent than the excited state, an increase in solvent polarity can lead to a "blue shift" to shorter wavelengths. However, for this compound, positive solvatochromism is the predominant behavior.[3]
The following diagram illustrates the principle of intramolecular charge transfer and the effect of solvent polarity on the energy levels.
Caption: Intramolecular Charge Transfer in this compound.
Data Presentation: Solvatochromic Shifts of a Related Aminoazobenzene Dye
While a comprehensive dataset for this compound is being compiled, the following table presents the UV-Vis absorption maxima (λmax) for a structurally similar compound, N,N-dimethylaminoazobenzene, in a range of solvents with varying polarities. This data provides a representative example of the expected solvatochromic behavior.[4]
| Solvent | Polarity (Dielectric Constant, ε) | λmax (nm) |
| Cyclohexane | 2.02 | 397 |
| Dioxane | 2.21 | 407.5 |
| Dichloromethane | 8.93 | 410.5 |
| Butanol | 17.5 | 406 |
| Ethanol | 24.5 | 406 |
| Acetone | 20.7 | 411 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 420.5 |
Data adapted from Zakerhamidi et al., Chemical Science Transactions, 2012.[4]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of azo dyes.
Materials:
-
p-Nitroaniline
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
N,N-Dimethylaniline
-
Sodium acetate
-
Ethanol
-
Ice
Procedure:
-
Diazotization of p-Nitroaniline:
-
In a beaker, dissolve p-nitroaniline in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir the mixture for 15-20 minutes to ensure complete formation of the diazonium salt.
-
-
Coupling Reaction:
-
In a separate beaker, dissolve N,N-dimethylaniline in ethanol and cool it in an ice bath.
-
Slowly add the cold diazonium salt solution to the N,N-dimethylaniline solution with constant stirring.
-
Add a solution of sodium acetate to maintain a slightly acidic to neutral pH.
-
A colored precipitate of this compound will form.
-
-
Isolation and Purification:
-
Allow the reaction to stir in the ice bath for an additional 30 minutes.
-
Collect the precipitate by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.
-
Dry the purified product in a desiccator.
-
Protocol 2: Determination of Solvent Polarity using this compound
This protocol outlines the use of UV-Vis spectroscopy to measure the solvatochromic shift.
Materials and Equipment:
-
Purified this compound
-
A selection of solvents of varying polarities (e.g., hexane, toluene, chloroform, acetone, ethanol, methanol, acetonitrile, DMSO)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent where it is readily soluble (e.g., acetone or ethanol) at a concentration of approximately 1 mM.
-
-
Preparation of Working Solutions:
-
For each solvent to be tested, prepare a dilute working solution by adding a small aliquot of the stock solution to a volumetric flask and diluting with the test solvent. The final concentration should be in the range of 10-50 µM, ensuring the absorbance maximum is within the linear range of the spectrophotometer (typically 0.2 - 1.0).
-
-
UV-Vis Spectroscopic Measurement:
-
Record the UV-Vis absorption spectrum of each working solution from approximately 350 nm to 600 nm.
-
Use the pure solvent as a blank for each measurement.
-
Determine the wavelength of maximum absorbance (λmax) for the intramolecular charge-transfer band for each solvent.
-
-
Data Analysis:
-
Compile a table of λmax values for each solvent.
-
Correlate the observed λmax with known solvent polarity scales, such as the Reichardt ET(30) scale or the Kamlet-Taft parameters, to create a calibration curve. This allows for the determination of the polarity of an unknown environment.
-
The following workflow diagram illustrates the experimental process for determining solvent polarity.
Caption: Workflow for Solvent Polarity Determination.
Applications in Research and Drug Development
The sensitivity of this compound to its local environment makes it a valuable tool in various scientific disciplines:
-
Characterization of Polymer Microenvironments: Understanding the polarity within polymer matrices is crucial for predicting their properties and performance.
-
Probing the Polarity of Ionic Liquids: Ionic liquids are gaining prominence as "green" solvents, and solvatochromic probes can help characterize their unique solvent properties.
-
Studying Micellar Systems: The probe can be used to determine the critical micelle concentration and investigate the polarity of the micellar core.
-
Drug-Membrane Interaction Studies: In drug development, understanding how a drug candidate interacts with and partitions into biological membranes is essential. Solvatochromic probes can provide insights into the polarity of the drug's binding site within a lipid bilayer.
-
Sensing Applications: The distinct color change of the probe can be harnessed to develop sensors for detecting changes in solvent composition or the presence of specific analytes that alter the local polarity.
Conclusion: A Versatile Probe for Illuminating the Unseen
This compound offers a powerful and accessible method for probing solvent polarity. Its pronounced solvatochromic shift, rooted in the principles of intramolecular charge transfer, provides a clear and measurable response to changes in the local environment. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and utilize this versatile molecule in their respective fields. By understanding and applying the principles of solvatochromism, scientists can gain deeper insights into the fundamental forces that govern chemical and biological systems.
References
Application Notes and Protocols: 4-Dimethylamino-4'-nitroazobenzene as a pH Indicator
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Role of Azo Dyes as Chromogenic pH Sensors
4-Dimethylamino-4'-nitroazobenzene is a synthetic organic compound belonging to the family of azo dyes. These molecules are characterized by the presence of a diazene functional group (R-N=N-R') connecting two aromatic rings. The extended π-conjugated system of these dyes is responsible for their intense color. A particularly interesting subclass of azo dyes are those with "push-pull" systems. In the case of 4-dimethylamino-4'-nitroazobenzene, the dimethylamino group (-N(CH₃)₂) acts as a potent electron-donating group (the "push"), while the nitro group (-NO₂) serves as a strong electron-withdrawing group (the "pull"). This electronic asymmetry makes the molecule's ground and excited states sensitive to the surrounding chemical environment, particularly the pH. This sensitivity forms the basis of its application as a pH indicator, where a change in the protonation state of the molecule leads to a distinct and observable color change.
This document provides a comprehensive guide to the properties, preparation, and application of 4-dimethylamino-4'-nitroazobenzene as a pH indicator for laboratory use.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of a reagent is paramount for its effective and safe use in a research setting.
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₄N₄O₂ | PubChem[1] |
| Molecular Weight | 270.29 g/mol | PubChem[1] |
| Appearance | Deep red to deep purple crystalline powder | TCI Chemicals |
| Melting Point | 229 °C | TCI Chemicals |
| CAS Number | 2491-74-9 | PubChem[1] |
| Solubility | Practically insoluble in water; soluble in ethanol, chloroform, and mineral acids. | National Toxicology Program[2] |
Safety and Handling:
4-Dimethylamino-4'-nitroazobenzene is classified as an irritant.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Mechanism of Action: A pH-Dependent Electronic Shift
The function of 4-dimethylamino-4'-nitroazobenzene as a pH indicator is rooted in the protonation and deprotonation of the azo bridge. This event triggers a significant change in the electronic structure of the molecule, which in turn alters its light absorption properties and, consequently, its color.
In a neutral to basic medium, the indicator exists in its deprotonated, molecular form. The lone pair of electrons on the dimethylamino group participates in the extended π-system, resulting in a specific absorption in the visible spectrum, which is perceived as a particular color.
Upon acidification, the azo group can accept a proton. This protonation disrupts the delocalization of electrons across the molecule. The protonated form, an azonium species, possesses a different electronic configuration and thus absorbs light at a different wavelength. This shift in the maximum absorption wavelength (λmax) results in the observed color change. Studies on protonated azobenzene derivatives have shown that this protonation can lead to a significant red-shift in the absorption spectrum.[3][4][5]
Figure 1. General equilibrium of 4-dimethylamino-4'-nitroazobenzene.
Predicted Indicator Properties
Based on the analysis of related azobenzene dyes, the following properties are predicted for 4-dimethylamino-4'-nitroazobenzene as a pH indicator:
| Parameter | Predicted Value/Color |
| pKa | Estimated in the acidic range |
| pH Transition Range | Estimated to be in the acidic range |
| Color in Acidic Solution | Reddish |
| Color in Basic Solution | Yellow/Orange |
Protocols for Application
Preparation of Indicator Solution (0.1% w/v in Ethanol)
This protocol describes the preparation of a 0.1% (w/v) solution of 4-dimethylamino-4'-nitroazobenzene in ethanol, suitable for use as a pH indicator in titrations and other applications.
Materials:
-
4-dimethylamino-4'-nitroazobenzene powder
-
95% Ethanol
-
Volumetric flask (100 mL)
-
Analytical balance
-
Spatula
-
Weighing paper
-
Funnel
Procedure:
-
Weighing: Accurately weigh 0.1 g of 4-dimethylamino-4'-nitroazobenzene powder on an analytical balance using weighing paper.
-
Dissolution: Carefully transfer the weighed powder into a 100 mL volumetric flask using a funnel.
-
Solvent Addition: Add approximately 50 mL of 95% ethanol to the volumetric flask.
-
Mixing: Swirl the flask gently to dissolve the powder. A magnetic stirrer can be used to facilitate dissolution.
-
Volume Adjustment: Once the powder is completely dissolved, add 95% ethanol to the flask until the bottom of the meniscus reaches the 100 mL calibration mark.
-
Homogenization: Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the prepared indicator solution to a labeled, airtight container and store it at room temperature, protected from light.
Figure 2. Workflow for preparing the indicator solution.
Application in Acid-Base Titration
This protocol outlines the general use of the prepared 4-dimethylamino-4'-nitroazobenzene indicator solution in a strong acid-strong base titration.
Materials:
-
Analyte solution (e.g., HCl)
-
Titrant solution (e.g., NaOH)
-
Prepared 0.1% 4-dimethylamino-4'-nitroazobenzene indicator solution
-
Burette
-
Erlenmeyer flask
-
Pipette
Procedure:
-
Preparation of Analyte: Pipette a known volume of the acidic analyte solution into an Erlenmeyer flask.
-
Indicator Addition: Add 2-3 drops of the 4-dimethylamino-4'-nitroazobenzene indicator solution to the analyte in the flask. The solution should turn a reddish color.
-
Titration Setup: Fill the burette with the basic titrant solution and record the initial volume.
-
Titration: Slowly add the titrant to the analyte while continuously swirling the flask.
-
Endpoint Determination: The endpoint of the titration is reached when the solution undergoes a sharp and persistent color change from reddish to yellowish/orange.
-
Volume Recording: Record the final volume of the titrant used.
-
Calculation: Calculate the concentration of the analyte using the titration data.
Data Interpretation and Expected Results
The color change of the indicator provides a visual approximation of the equivalence point of the titration. The sharpness of the color change is crucial for accurate endpoint determination.
| pH Range | Expected Color |
| Acidic | Reddish |
| Neutral/Basic | Yellow/Orange |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Faint or indistinct color change | Insufficient indicator concentration. | Add another 1-2 drops of the indicator solution. |
| Gradual pH change at the equivalence point (weak acid/weak base titration). | This indicator may not be suitable for this type of titration. Choose an indicator with a pKa closer to the equivalence point pH. | |
| Indicator does not dissolve completely | Low quality ethanol or presence of water. | Use anhydrous ethanol. Gentle warming may aid dissolution, but do so with caution due to the flammability of ethanol. |
Conclusion
4-dimethylamino-4'-nitroazobenzene, with its "push-pull" electronic structure, serves as a functional pH indicator, particularly for titrations involving acidic solutions. Its distinct color change, arising from the protonation of the azo group, provides a clear visual endpoint. The protocols outlined in this document offer a foundation for the preparation and application of this indicator in a laboratory setting. As with all indicators, empirical validation of its performance in specific analytical systems is recommended for optimal results.
References
Application Notes & Protocols: 4'-Nitro-4-dimethylaminoazobenzene in Polymer Science
Prepared by: Gemini, Senior Application Scientist
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the applications of 4'-Nitro-4-dimethylaminoazobenzene in polymer science. It moves beyond simple procedural lists to explain the underlying scientific principles, ensuring that experimental choices are understood and protocols can be adapted with insight.
Introduction: The Molecular Workhorse
This compound is a versatile organic chromophore belonging to the azobenzene family. Its chemical structure features an azo bridge (-N=N-) connecting two phenyl rings. One ring is functionalized with an electron-donating dimethylamino group (-N(CH₃)₂), while the other bears a strong electron-withdrawing nitro group (-NO₂). This "push-pull" electronic architecture is the primary source of its remarkable optical properties.[1][2]
| Property | Value | Reference |
| IUPAC Name | N,N-dimethyl-4-[(4-nitrophenyl)diazenyl]aniline | [1] |
| CAS Number | 2491-74-9 | [3] |
| Molecular Formula | C₁₄H₁₄N₄O₂ | [3][4] |
| Molecular Weight | 270.29 g/mol | [1] |
| Appearance | Orange to dark purple crystalline powder | [4] |
The central azo bond allows the molecule to exist in two distinct isomeric forms: the thermodynamically stable trans (or E) isomer and the less stable cis (or Z) isomer. The transition between these states can be triggered by light, a phenomenon known as photoisomerization.[5] This reversible switching is the fundamental mechanism enabling most of its applications in polymer science.
Caption: Reversible trans-cis photoisomerization of this compound.
Application: Probing Polymer Dynamics and Free Volume
Scientific Principle: A Nano-Mechanical Reporter
The photoisomerization of azobenzene dyes involves significant molecular motion as the molecule transitions from a planar trans state to a bent cis state. When embedded in a polymer matrix, the speed of this transformation is no longer intrinsic to the dye but is heavily influenced by the surrounding polymer chains.[6] Below the polymer's glass transition temperature (Tg), the rigid, glassy matrix physically hinders the isomerization. As the polymer is heated through its Tg, the chains gain mobility, creating transient "free volume" pockets that allow the dye to switch more rapidly.[6][7] By monitoring the isomerization kinetics as a function of temperature, this compound acts as a sensitive nano-mechanical probe of the local polymer environment.[8]
Caption: Dye mobility as a function of the polymer's physical state.
Protocol 1: Preparation of Dye-Doped Polymer Films via Solution Casting
This protocol describes the creation of a thin film of a polymer, such as poly(methyl methacrylate) (PMMA), doped with this compound.
Materials:
-
This compound
-
PMMA (or other amorphous polymer like polystyrene)
-
Toluene or Tetrahydrofuran (THF) (ensure polymer is soluble)
-
Glass microscope slides or quartz plates
-
Sonicator
-
Leveling table in a fume hood or dust-free environment
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in the chosen solvent. Sonicate briefly to ensure complete dissolution.
-
Polymer Solution Preparation: Prepare a 10% (w/v) solution of the polymer in the same solvent. For example, dissolve 1 g of PMMA in 10 mL of toluene. This may take several hours with gentle stirring.
-
Doping: Add a specific volume of the dye stock solution to the polymer solution to achieve the desired final concentration. A typical target is 0.1-0.5% dye by weight relative to the polymer to prevent aggregation.[6] For a 1 g PMMA solution, adding 100-500 µL of the dye stock would yield 1-5 mg of dye.
-
Homogenization: Mix the final solution thoroughly by stirring or gentle sonication until it is visually homogeneous.
-
Casting: Place a clean glass or quartz substrate on a leveling table. Pipette a controlled volume of the doped polymer solution onto the center of the substrate.
-
Solvent Evaporation: Cover the setup loosely (e.g., with a petri dish lid) to allow for slow solvent evaporation. This is critical to prevent bubble formation and ensure a high-quality, uniform film. Let it dry for at least 24 hours at room temperature.[6]
-
Annealing (Optional but Recommended): To remove residual solvent and relax polymer chains, anneal the film in a vacuum oven at a temperature above the solvent's boiling point but well below the polymer's Tg for several hours.[6] For PMMA/Toluene, annealing at 80°C for 4-6 hours is effective.
Application: Nonlinear Optical (NLO) Materials
Scientific Principle: Engineering Molecular and Bulk Asymmetry
The push-pull nature of this compound creates a large ground-state dipole moment and a significant first-order hyperpolarizability (β), a measure of a molecule's ability to generate second-harmonic light.[2] However, in a bulk polymer film prepared by simple casting, these chromophores are randomly oriented, resulting in a centrosymmetric arrangement where the individual molecular NLO effects cancel out.
To achieve a macroscopic second-order NLO effect (χ⁽²⁾), this symmetry must be broken. This is accomplished through electric-field poling . The doped polymer film is heated above its Tg, where the polymer chains and the embedded dye molecules become mobile. A strong DC electric field is applied, which aligns the dipolar dye molecules. While the field is still on, the film is cooled back down below its Tg, locking the aligned chromophores in a non-centrosymmetric orientation.[9]
Caption: Workflow for creating a non-centrosymmetric NLO polymer film.
Protocol 2: Preparation and Poling of an NLO-Active Film
Materials:
-
Dye-doped polymer film on an Indium Tin Oxide (ITO) coated glass slide (from Protocol 1)
-
High-voltage DC power supply
-
Hot plate with temperature control
-
Tungsten needle or a second ITO slide for the top electrode
-
Thermocouple
Procedure:
-
Setup: Place the ITO slide (film side up) on the hot plate. The ITO layer will serve as the ground electrode.
-
Top Electrode: Carefully place the tungsten needle in contact with the center of the polymer film, or place a second ITO slide on top to create a sandwich structure.
-
Heating: Connect the thermocouple to monitor the film temperature. Heat the sample to approximately 10-15°C above the polymer's Tg (e.g., ~115-120°C for PMMA).
-
Poling: Connect the DC power supply, with the positive lead to the top electrode and the ground to the bottom ITO layer. (Safety Warning: High Voltage!) . Slowly ramp up the voltage to create a poling field of 50-100 V/µm. (For a 5 µm thick film, this corresponds to 250-500 V).
-
Cooling: Maintain the temperature and electric field for 10-15 minutes. Then, while keeping the electric field applied, slowly cool the sample back to room temperature.
-
Field Removal: Once the sample is at room temperature, the electric field can be turned off and removed. The film now possesses a macroscopic second-order NLO susceptibility (χ⁽²⁾) and can be used for applications like electro-optic modulation or second-harmonic generation.
Application: Holographic Data Storage
Scientific Principle: Writing with Light and Polarization
Azobenzene-doped polymers are promising materials for rewritable holographic data storage.[10][11] The recording mechanism relies on the photo-induced reorientation of the chromophores. When two coherent laser beams (an "object" beam and a "reference" beam) interfere within the film, they create a pattern of varying light intensity and polarization.
Linearly polarized light will preferentially excite trans molecules whose absorption dipoles are aligned with the light's polarization vector. After undergoing trans-cis-trans isomerization cycles, the molecules tend to statistically reorient themselves perpendicular to the polarization direction, where they are less likely to be excited again. This process, known as photo-induced anisotropy, creates a grating of varying refractive index and absorption that mirrors the interference pattern of the writing beams.[11] This recorded grating is a hologram, which can be read out by diffracting a lower-power laser beam.
Caption: Schematic of a two-beam holographic recording setup.
Protocol 3: Writing and Reading a Simple Holographic Grating
Materials:
-
High-quality, thick (e.g., 50-100 µm) film of this compound in an appropriate polymer matrix.
-
Continuous-wave (CW) laser operating at a wavelength within the dye's absorption band (e.g., an Argon ion laser at 488 nm or 514 nm).
-
Beam splitter, mirrors, and spatial filters.
-
Rotation stage for the sample.
-
Photodetector and power meter.
Procedure:
-
Optical Setup: Arrange the optics to split the laser beam into two beams of equal intensity. Use mirrors to recombine the two beams at a specific angle (θ) on the surface of the polymer film sample.
-
Writing the Grating: Open a shutter to expose the film to the interference pattern. The light induces reorientation of the dye molecules, recording the grating. Exposure time can range from seconds to minutes depending on laser power and material sensitivity.
-
Reading the Grating: Block one of the writing beams (the object beam). The other beam (the reference beam) will now be diffracted by the recorded grating.
-
Measuring Efficiency: Place a photodetector at the angle where the first-order diffracted beam appears. The diffraction efficiency (η) is calculated as the ratio of the diffracted beam's power (I_diffracted) to the incident reading beam's power (I_incident): η = (I_diffracted / I_incident) * 100%.
-
Erasure: The grating can often be erased by illuminating the film with a single, circularly polarized beam, which randomizes the chromophore orientation, or by heating the film above its Tg.[11]
| Parameter | Typical Value Range | Significance |
| Writing Intensity | 10 - 500 mW/cm² | Affects recording speed |
| Diffraction Efficiency | 1% - 30% | Readout signal strength |
| Recording Time | 10s - 5 min | Material sensitivity |
| Grating Spacing (Λ) | 0.5 - 5 µm | Determined by beam angle |
References
- 1. This compound | C14H14N4O2 | CID 17225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 8. Photoactive azo dyes as nano-mechanical probes of polymer films - American Chemical Society [acs.digitellinc.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. orbit.dtu.dk [orbit.dtu.dk]
Probing Solvent Polarity: An Experimental Protocol for Solvatochromism Studies Using 4-Dimethylamino-4'-nitroazobenzene
Introduction: Unveiling Solute-Solvent Interactions
In the realms of chemical research, drug development, and materials science, understanding the intricate interplay between a solute and its surrounding solvent is paramount. The polarity of the solvent can profoundly influence reaction rates, chemical equilibria, and the photophysical properties of molecules. Solvatochromism, the phenomenon where the color of a chemical compound changes with the polarity of the solvent, offers a powerful and visually intuitive method to probe these interactions.[1] This change in color is a direct consequence of the differential solvation of the ground and excited electronic states of a solvatochromic molecule, often a dye.[1]
This application note provides a detailed experimental protocol for studying solvatochromism using 4-dimethylamino-4'-nitroazobenzene (see Figure 1), a classic "push-pull" dye. This molecule is an excellent candidate for demonstrating solvatochromism due to its distinct electron-donating (dimethylamino) and electron-accepting (nitro) groups conjugated through an azobenzene bridge.[2][3] This structure leads to a significant change in dipole moment upon electronic excitation, making its absorption spectrum highly sensitive to the surrounding solvent environment. This protocol is designed for researchers, scientists, and professionals in drug development seeking to characterize solvent properties or understand the local microenvironment of more complex systems.
Theoretical Framework: The "Push-Pull" Mechanism and Solvent Effects
The solvatochromism of 4-dimethylamino-4'-nitroazobenzene is classified as positive solvatochromism. This phenomenon occurs when a molecule's excited state is more polar than its ground state.[4] In the case of this "push-pull" system, the absorption of light promotes an intramolecular charge transfer (ICT) from the electron-donating dimethylamino group to the electron-accepting nitro group.[3] This ICT results in an excited state with a significantly larger dipole moment than the ground state.
Polar solvents will stabilize the more polar excited state to a greater extent than the less polar ground state.[4] This differential stabilization lowers the energy gap between the ground and excited states (ΔE). According to the relationship E = hν = hc/λ, a smaller energy gap corresponds to the absorption of lower-energy light, which has a longer wavelength. Consequently, as the polarity of the solvent increases, the wavelength of maximum absorbance (λmax) for 4-dimethylamino-4'-nitroazobenzene shifts to longer wavelengths, a phenomenon known as a bathochromic or "red" shift.[2][5]
This relationship allows for the empirical quantification of solvent polarity. By measuring the λmax of the dye in a series of solvents, one can establish a correlation with established solvent polarity scales, such as the Reichardt ET(30) scale or the Kamlet-Taft parameters (α for hydrogen bond donating ability, β for hydrogen bond accepting ability, and π* for dipolarity/polarizability).
Experimental Protocol
This section details the necessary materials, equipment, and step-by-step procedures for conducting a solvatochromism study with 4-dimethylamino-4'-nitroazobenzene.
Materials and Equipment
-
4-dimethylamino-4'-nitroazobenzene (purity ≥ 98%)
-
A range of analytical or HPLC grade solvents with varying polarities (e.g., n-hexane, toluene, chloroform, acetone, ethanol, methanol, water)
-
Volumetric flasks (10 mL, 25 mL, 50 mL)
-
Micropipettes and tips
-
Analytical balance
-
UV-Visible (UV-Vis) spectrophotometer
-
Quartz cuvettes (1 cm path length)
Experimental Workflow Diagram
Step-by-Step Methodology
1. Preparation of Stock Solution:
-
Accurately weigh a small amount (e.g., 2.7 mg) of 4-dimethylamino-4'-nitroazobenzene.
-
Dissolve the dye in a relatively non-polar solvent in which it is readily soluble, such as toluene, to prepare a concentrated stock solution. For example, dissolving 2.7 mg in a 10 mL volumetric flask with toluene will yield a 1 mM solution (Molar Mass = 270.29 g/mol ).
-
Ensure the dye is completely dissolved by gentle swirling or sonication. Store the stock solution in a dark, sealed container to prevent solvent evaporation and photodegradation.
2. Preparation of Working Solutions:
-
For each solvent to be investigated, prepare a dilute working solution from the stock solution. The final concentration should be in the micromolar range (e.g., 10-50 µM) to ensure that the maximum absorbance falls within the optimal range of the spectrophotometer (typically 0.5 to 1.5 AU), in accordance with the Beer-Lambert Law.
-
Example: To prepare a 20 µM solution in a 10 mL volumetric flask, add 200 µL of the 1 mM stock solution and dilute to the mark with the chosen solvent. Mix thoroughly.
-
Prepare a separate working solution for each solvent in your series.
3. UV-Vis Spectrophotometer Setup and Measurement:
-
Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes to ensure a stable light output.
-
Set the instrument to scan a wavelength range that encompasses the expected absorption of the dye. For 4-dimethylamino-4'-nitroazobenzene, a range of 350 nm to 700 nm is appropriate.
-
Fill a clean quartz cuvette with the pure solvent that will be used for the first measurement. This will serve as the blank or reference. Place the cuvette in the spectrophotometer and record a baseline spectrum.
-
Rinse the cuvette with a small amount of the corresponding working solution before filling it.
-
Place the cuvette with the working solution in the spectrophotometer and record the absorption spectrum.
-
Repeat the blanking and measurement process for each solvent and its corresponding working solution. Ensure the cuvette is thoroughly cleaned and dried between measurements with different solvents.
Data Analysis and Interpretation
1. Determination of λmax:
-
From each recorded spectrum, identify the wavelength of maximum absorbance (λmax). Most spectrophotometer software has a peak-picking function for this purpose.
2. Tabulation of Data:
-
Create a table summarizing the λmax values for 4-dimethylamino-4'-nitroazobenzene in each solvent.
-
Include relevant solvent polarity parameters from the literature, such as the Reichardt ET(30) values, for correlation.
Table 1: Representative Solvatochromic Data for a Push-Pull Azo Dye
| Solvent | ET(30) (kcal/mol) | Representative λmax (nm) |
| n-Hexane | 31.0 | ~420 |
| Toluene | 33.9 | ~435 |
| Chloroform | 39.1 | ~450 |
| Acetone | 42.2 | ~465 |
| Ethanol | 51.9 | ~480 |
| Methanol | 55.4 | ~490 |
Note: The λmax values are representative for a push-pull azobenzene dye like 4-dimethylamino-4'-nitroazobenzene and are intended for illustrative purposes. Actual experimental values may vary slightly.
3. Correlation with Solvent Polarity Scales:
-
Plot the measured λmax (or the corresponding transition energy, ET, calculated as ET (kcal/mol) = 28591 / λmax (nm)) against the ET(30) values for the respective solvents.
-
A linear correlation between the transition energy of the dye and the ET(30) scale demonstrates the dye's utility as a probe for solvent polarity. The positive slope will confirm the positive solvatochromism of 4-dimethylamino-4'-nitroazobenzene.
Conclusion
The protocol outlined in this application note provides a robust and straightforward method for investigating solvatochromism using 4-dimethylamino-4'-nitroazobenzene. By observing the bathochromic shift of the dye's λmax with increasing solvent polarity, researchers can gain valuable insights into solute-solvent interactions. This experiment not only serves as an excellent practical demonstration of fundamental photophysical principles but also equips scientists with a tool to characterize the polarity of complex chemical and biological microenvironments, which is of significant interest in fields ranging from synthetic chemistry to drug delivery systems.
References
- 1. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
Synthesis of Azo Dyes: A Detailed Application Note and Protocol for the Preparation of 4-Nitro-4'-(N,N-dimethylamino)azobenzene
Introduction: The Enduring Importance of Azo Dyes
Azo dyes represent the largest and most versatile class of synthetic colorants, accounting for over 60% of the dyes used in the textile, printing, and paper industries.[1] Their widespread use stems from their straightforward synthesis, cost-effectiveness, and the vast spectrum of colors achievable through structural modifications.[2] This application note provides a comprehensive guide for the synthesis of a specific monoazo dye, 4-nitro-4'-(N,N-dimethylamino)azobenzene, commonly known as Disperse Red 1, through the diazotization of 4-nitroaniline and its subsequent coupling with N,N-dimethylaniline.[3][4] This synthesis is a classic example of electrophilic aromatic substitution and serves as an excellent model for understanding the fundamental principles of azo dye chemistry.[5][6]
This document is intended for researchers, scientists, and professionals in drug development and materials science. It offers a detailed protocol grounded in established chemical principles, emphasizing the rationale behind each step to ensure reproducibility and safety.
Scientific Principles: The Chemistry of Azo Dye Formation
The synthesis of 4-nitro-4'-(N,N-dimethylamino)azobenzene is a two-step process:
-
Diazotization of 4-Nitroaniline: The process begins with the conversion of the primary aromatic amine, 4-nitroaniline, into a diazonium salt. This reaction is conducted in the presence of nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[7][8] The reaction must be carried out at low temperatures (0-5 °C) to prevent the highly unstable diazonium salt from decomposing.[9] The electron-withdrawing nitro group on the aniline ring further decreases the stability of the diazonium salt, making strict temperature control paramount.[9]
-
Azo Coupling with N,N-Dimethylaniline: The resulting 4-nitrobenzenediazonium ion is a weak electrophile that readily reacts with an electron-rich aromatic compound, in this case, N,N-dimethylaniline.[10] The powerful electron-donating dimethylamino group activates the aromatic ring of N,N-dimethylaniline, facilitating the electrophilic aromatic substitution.[5] The coupling reaction typically occurs at the para-position to the activating group due to a combination of electronic and steric factors.[6][11] The bulky dimethylamino group sterically hinders attack at the ortho-positions, favoring the formation of the para-substituted product.[11]
The overall reaction is an example of a diazo coupling reaction, a cornerstone of synthetic organic chemistry for the formation of azo compounds.[10]
Visualizing the Synthesis
Reaction Mechanism
The following diagram illustrates the key steps in the synthesis of 4-nitro-4'-(N,N-dimethylamino)azobenzene.
Caption: Reaction mechanism for the synthesis of Disperse Red 1.
Experimental Workflow
The diagram below outlines the complete experimental procedure, from reagent preparation to product purification.
Caption: Experimental workflow for the synthesis of Disperse Red 1.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| 4-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 1.38 g (0.01 mol) | >98% |
| N,N-Dimethylaniline | C₈H₁₁N | 121.18 | 1.21 g (0.01 mol) | >99% |
| Sodium Nitrite | NaNO₂ | 69.00 | 0.76 g (0.011 mol) | >97% |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~5 mL | 37% |
| Sodium Hydroxide | NaOH | 40.00 | As required | >97% |
| Distilled Water | H₂O | 18.02 | As required | - |
| Ice | - | - | As required | - |
Safety Precautions
-
4-Nitroaniline: Toxic if swallowed, in contact with skin, or if inhaled.[12][13] It may cause damage to organs through prolonged or repeated exposure.[13] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14] Handle in a well-ventilated area or a fume hood.[15]
-
N,N-Dimethylaniline: Toxic and may be fatal if absorbed through the skin. It is also a suspected carcinogen. Handle with extreme care, using appropriate PPE, and work in a fume hood.
-
Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage. Handle with care, wearing appropriate PPE.
-
Sodium Nitrite: Oxidizing agent and toxic if swallowed. Keep away from combustible materials.
-
Diazonium Salts: Potentially explosive in the solid, dry state.[9] Do not isolate the diazonium salt. Keep it in the cold aqueous solution at all times.
Step-by-Step Procedure
Part 1: Diazotization of 4-Nitroaniline
-
In a 100 mL beaker, add 1.38 g (0.01 mol) of 4-nitroaniline to 20 mL of a 2M hydrochloric acid solution (prepared by diluting concentrated HCl).
-
Cool the mixture to 0-5 °C in an ice-water bath with constant stirring. Ensure the temperature is maintained within this range throughout the diazotization process.[9]
-
In a separate beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 5 mL of distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold 4-nitroaniline suspension while stirring vigorously. The addition should take approximately 10-15 minutes. A clear solution of the diazonium salt should form.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 15-20 minutes to ensure the completion of the diazotization reaction.
Part 2: Azo Coupling Reaction
-
In a 250 mL beaker, dissolve 1.21 g (0.01 mol) of N,N-dimethylaniline in 15 mL of 2M hydrochloric acid.
-
Cool this solution in an ice bath to 0-5 °C.
-
Slowly and with vigorous stirring, add the previously prepared cold diazonium salt solution to the cold N,N-dimethylaniline solution. A deep red precipitate of the azo dye should form immediately.[16]
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.
-
Slowly neutralize the reaction mixture by adding a cold 10% sodium hydroxide solution dropwise until the pH is slightly alkaline (pH 8-9). This step is crucial for the precipitation of the final product.
Part 3: Product Isolation and Purification
-
Collect the precipitated red dye by vacuum filtration using a Büchner funnel.
-
Wash the solid product with several portions of cold distilled water to remove any unreacted starting materials and inorganic salts.
-
Dry the product in a desiccator or a low-temperature oven.
-
The purity of the synthesized dye can be assessed by thin-layer chromatography (TLC) and its melting point can be determined. Further characterization can be performed using UV-Vis and FT-IR spectroscopy.
Expected Results and Characterization
| Parameter | Expected Value |
| Product Name | 4-Nitro-4'-(N,N-dimethylamino)azobenzene (Disperse Red 1) |
| Molecular Formula | C₁₆H₁₈N₄O₃ |
| Molecular Weight | 314.34 g/mol [3] |
| Appearance | Dark red powder[3] |
| Melting Point | Approximately 160-162 °C[17] |
| Expected Yield | 80-90% |
| λmax (in ethanol) | ~480-500 nm |
Characterization:
-
FT-IR Spectroscopy: The FT-IR spectrum should show characteristic peaks for the N=N stretching of the azo group (around 1400-1450 cm⁻¹), the C-N stretching of the aromatic amine, and the symmetric and asymmetric stretching of the nitro group.
-
UV-Vis Spectroscopy: The UV-Vis spectrum in a suitable solvent (e.g., ethanol) will exhibit a strong absorption band in the visible region, responsible for the dye's red color.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no dye formation | Decomposition of the diazonium salt due to high temperature. | Ensure the reaction temperature is strictly maintained between 0-5 °C throughout the diazotization and coupling steps. |
| Incomplete diazotization. | Ensure the correct stoichiometry of reactants and allow sufficient time for the reaction to complete. | |
| Formation of a brownish or tarry product | Side reactions, such as the formation of phenols from the decomposition of the diazonium salt.[9] | Maintain low temperatures and ensure efficient stirring. |
| Difficulty in filtering the product | Very fine precipitate. | Allow the product to stand in the mother liquor for a longer period to allow for crystal growth. |
Conclusion
This application note provides a robust and reliable protocol for the synthesis of the azo dye Disperse Red 1. By understanding the underlying chemical principles and adhering to the detailed experimental procedure and safety precautions, researchers can successfully synthesize this important colorant. The synthesis serves as a valuable practical exercise in organic chemistry and provides a foundation for the development of novel azo dyes with tailored properties for various applications, including textiles, advanced materials, and biomedical research.
References
- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. Disperse red 1 | C16H18N4O3 | CID 17886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. brainly.com [brainly.com]
- 6. researchgate.net [researchgate.net]
- 7. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 8. byjus.com [byjus.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. lobachemie.com [lobachemie.com]
- 13. westliberty.edu [westliberty.edu]
- 14. carlroth.com [carlroth.com]
- 15. home.miracosta.edu [home.miracosta.edu]
- 16. benchchem.com [benchchem.com]
- 17. nbinno.com [nbinno.com]
Application and Protocol for Determining Solvent Polarity using 4'-Nitro-4-dimethylaminoazobenzene
Abstract
This technical guide provides a comprehensive overview and a detailed experimental protocol for utilizing the solvatochromic dye, 4'-Nitro-4-dimethylaminoazobenzene, as a sensitive probe for determining solvent polarity. This document is intended for researchers, scientists, and professionals in drug development and materials science who require an empirical understanding and quantification of solvent environments. We will delve into the theoretical underpinnings of solvatochromism, the specific molecular characteristics of this compound that make it an excellent indicator, and a step-by-step protocol for its application using UV-Visible spectrophotometry.
Introduction: The Critical Role of Solvent Polarity
Solvent polarity is a fundamental parameter that influences a vast array of chemical and biological processes, including reaction kinetics, equilibrium positions, and the conformational stability of biomolecules.[1] An accurate assessment of the polarity of a solvent or solvent mixture is therefore crucial for the rational design of experiments, the optimization of reaction conditions, and the formulation of pharmaceutical products. While physical parameters such as dielectric constant and dipole moment provide a measure of solvent polarity, they often fail to capture the complexity of solute-solvent interactions at the molecular level.[2]
Solvatochromic probes offer a powerful alternative by providing an empirical measure of solvent polarity based on the change in the color of a dye in different solvent environments.[3] This phenomenon, known as solvatochromism, arises from the differential solvation of the ground and excited electronic states of the dye molecule.[3] One such class of probes are "push-pull" azo dyes, which possess an electron-donating group and an electron-withdrawing group at opposite ends of a conjugated system.[1] this compound is a prime example of such a dye, and its pronounced solvatochromism makes it a valuable tool for probing solvent polarity.
The Principle of Solvatochromism with this compound
This compound features a dimethylamino group (-N(CH₃)₂) as a potent electron donor and a nitro group (-NO₂) as a strong electron acceptor, connected by a conjugated azobenzene backbone. This electronic arrangement results in a significant intramolecular charge transfer (ICT) upon absorption of light, promoting an electron from a π bonding orbital to a π* antibonding orbital.
The ground state of this compound is less polar than its excited state. In non-polar solvents, the energy difference between the ground and excited states is relatively large. However, in polar solvents, the more polar excited state is stabilized to a greater extent than the ground state through dipole-dipole interactions and hydrogen bonding. This differential stabilization leads to a decrease in the energy gap between the ground and excited states, resulting in a bathochromic (red) shift in the dye's maximum absorption wavelength (λmax) in the UV-Visible spectrum.[4] This positive solvatochromism, where the absorption shifts to longer wavelengths with increasing solvent polarity, forms the basis of its use as a solvent polarity indicator.[3]
Experimental Workflow for Solvent Polarity Determination
The following diagram outlines the logical workflow for determining the polarity of an unknown solvent using this compound.
References
- 1. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solvatochromism - Wikipedia [en.wikipedia.org]
- 4. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]
Application Notes & Protocols: Preparation of 4'-Nitro-4-dimethylaminoazobenzene Solutions for Spectroscopy
Abstract
This comprehensive technical guide provides detailed protocols and expert insights for the preparation of 4'-Nitro-4-dimethylaminoazobenzene (NDAB) solutions intended for spectroscopic analysis. NDAB is a "push-pull" azobenzene derivative renowned for its significant solvatochromic properties, making it an excellent probe for investigating solvent polarity and for applications in materials science and photopharmacology. This document outlines the critical physicochemical properties of NDAB, rigorous safety and handling procedures, a rationale-driven approach to solvent selection, and step-by-step protocols for preparing both stock and working solutions. Best practices for spectroscopic measurements are also detailed to ensure the acquisition of high-quality, reproducible data. This guide is designed for researchers, scientists, and drug development professionals who require accurate and reliable methods for utilizing NDAB in spectroscopic applications.
Physicochemical Properties and Compound Profile
A thorough understanding of the fundamental properties of this compound is essential for its proper handling and use in experimental setups.
| Property | Value | Source(s) |
| IUPAC Name | N,N-dimethyl-4-[(4-nitrophenyl)diazenyl]aniline | [1] |
| Synonyms | 4-Dimethylamino-4'-nitroazobenzene, NDAB | [1][2][3] |
| CAS Number | 2491-74-9 | [1][2] |
| Molecular Formula | C₁₄H₁₄N₄O₂ | [1][2] |
| Molecular Weight | 270.29 g/mol | [1][2] |
| Appearance | Orange to Brown to Dark purple powder or crystalline solid | [3][4] |
| Melting Point | ~229°C | [3] |
| Water Solubility | Extremely low (practically insoluble) | [3][5] |
| Organic Solvents | Soluble in Dimethyl Sulfoxide (DMSO), Chloroform, Benzene, Ethanol, Ether | [5][6] |
Critical Safety and Handling Protocols
This compound and related azo dyes require careful handling due to their potential hazards. Adherence to safety protocols is mandatory.
2.1 Hazard Identification While specific toxicity data for NDAB is limited, related compounds like 4-Dimethylaminoazobenzene are classified as potentially carcinogenic and toxic.[7][8][9]. Therefore, NDAB should be handled as a substance with potential health risks.
-
Skin and Eye Irritation: The compound is classified as a skin and eye irritant.[1]
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[7]
-
Carcinogenicity: Classified as a suspected carcinogen. All contact should be minimized to the lowest possible level.[8][9]
2.2 Personal Protective Equipment (PPE) and Engineering Controls
-
Engineering Controls: Always handle solid NDAB and its concentrated solutions inside a certified chemical fume hood to prevent inhalation of dust or vapors.[8]
-
Gloves: Wear nitrile or other chemically resistant gloves to prevent skin contact.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A lab coat is required to protect clothing and skin.
-
Waste Disposal: Dispose of all NDAB waste (solid, solutions, contaminated materials) in accordance with local, state, and federal regulations for hazardous chemical waste.
The Science of Solvent Selection: Understanding Solvatochromism
The choice of solvent is not merely for dissolution; it is a critical experimental parameter that directly influences the spectroscopic properties of NDAB. This phenomenon, known as solvatochromism, is the change in the color of a substance when it is dissolved in different solvents.[10]
NDAB is a "push-pull" molecule, with an electron-donating group (dimethylamino, -N(CH₃)₂) and an electron-accepting group (nitro, -NO₂) at opposite ends of its conjugated π-system. This structure results in a significant dipole moment that changes upon electronic excitation. The interaction between the solute's dipole moment and the solvent's polarity affects the energy gap between the ground and excited states.[11]
-
Mechanism: In polar solvents, the more polar excited state of NDAB is stabilized to a greater extent than the ground state. This stabilization lowers the energy required for the π-π* electronic transition, resulting in a bathochromic shift (a shift to a longer wavelength, or "red shift") of the maximum absorbance peak (λmax).[11][12]
-
Practical Implication: By measuring the λmax of NDAB in different media, one can probe the local polarity of the environment. This makes NDAB a valuable tool for characterizing polymers, micelles, or biological systems.
The following diagram illustrates a decision-making workflow for solvent selection based on the experimental objective.
Caption: Solvent selection workflow for NDAB spectroscopy.
Experimental Protocols
These protocols provide a validated methodology for preparing NDAB solutions. Always use calibrated analytical balances and Class A volumetric glassware for the highest accuracy.
Protocol 1: Preparation of a Primary Stock Solution (e.g., 1 mM in DMSO)
This protocol describes the preparation of a concentrated stock solution that can be stored and used for subsequent dilutions. DMSO is an excellent choice due to its high dissolving power for NDAB.[6]
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), spectroscopy grade
-
100 mL Class A volumetric flask with stopper
-
Analytical balance
-
Spatula and weighing paper
-
Beaker and magnetic stir bar (optional)
-
Pipettes
-
Ultrasonic bath
Procedure:
-
Calculate Required Mass: Determine the mass of NDAB needed. For 100 mL (0.1 L) of a 1 mM (0.001 mol/L) solution: Mass = Concentration × Volume × Molecular Weight Mass = 0.001 mol/L × 0.1 L × 270.29 g/mol = 0.0270 g = 27.0 mg
-
Weighing: Accurately weigh approximately 27.0 mg of NDAB solid onto weighing paper using an analytical balance. Record the exact mass.
-
Transfer: Carefully transfer the weighed solid into the 100 mL volumetric flask. Rinse the weighing paper with a small amount of DMSO into the flask to ensure a quantitative transfer.
-
Dissolution: a. Add approximately 50-70 mL of DMSO to the flask. b. Stopper the flask and swirl gently to dissolve the solid. c. If dissolution is slow, place the flask in an ultrasonic bath for 5-10 minutes. Avoid excessive heating.[6]
-
Dilution to Volume: Once the solid is completely dissolved and the solution is at room temperature, carefully add DMSO to the calibration mark on the neck of the volumetric flask. Use a pipette for the final drops to ensure precision.
-
Homogenization: Stopper the flask securely and invert it 15-20 times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution to a labeled, amber glass vial or a flask wrapped in aluminum foil to protect it from light. Store at room temperature or as determined by stability studies. A related compound, 4-DMAP, shows maximum stability in acidic conditions, but for NDAB in organic solvents, protection from light is the primary concern.[5][13]
Protocol 2: Preparation of Working Solutions via Serial Dilution
Working solutions are prepared by diluting the primary stock solution. This is essential for generating calibration curves or for experiments requiring lower concentrations.
Materials:
-
1 mM NDAB Primary Stock Solution
-
Spectroscopy grade solvent (the same as the stock solution)
-
Class A volumetric pipettes (e.g., 1 mL, 5 mL, 10 mL)
-
Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)
Procedure (Example: Preparing 100 µM, 50 µM, and 10 µM solutions in 10 mL flasks):
-
Calculate Dilutions: Use the dilution equation M₁V₁ = M₂V₂, where M is molarity and V is volume.
-
For 100 µM (0.1 mM): (1 mM) × V₁ = (0.1 mM) × (10 mL) → V₁ = 1 mL.
-
For 50 µM (0.05 mM): (1 mM) × V₁ = (0.05 mM) × (10 mL) → V₁ = 0.5 mL (or dilute the 100 µM solution).
-
For 10 µM (0.01 mM): (1 mM) × V₁ = (0.01 mM) × (10 mL) → V₁ = 0.1 mL (100 µL).
-
-
Perform Dilutions: a. Label three 10 mL volumetric flasks as "100 µM," "50 µM," and "10 µM." b. 100 µM: Using a calibrated pipette, transfer 1.0 mL of the 1 mM stock solution into the corresponding flask. Dilute to the mark with the solvent. c. 50 µM: Transfer 0.5 mL (500 µL) of the 1 mM stock solution into its flask. Dilute to the mark. d. 10 µM: Transfer 0.1 mL (100 µL) of the 1 mM stock solution into its flask. Dilute to the mark.
-
Homogenize: Stopper and invert each flask 15-20 times to ensure thorough mixing.
The following diagram visualizes the serial dilution workflow.
Caption: Workflow for preparing working solutions from a stock.
Best Practices for Spectroscopic Measurement
Meticulous sample preparation is key for accurate UV-Vis spectroscopy.[14]
-
Cuvette Selection: Use quartz cuvettes for measurements in the UV range (<340 nm). For visible range measurements of NDAB (>400 nm), high-quality glass cuvettes are acceptable. Ensure the path length (typically 1 cm) is known.
-
Cuvette Cleaning: Clean cuvettes thoroughly by rinsing with the solvent to be used for the measurement. This removes any residual contaminants.[14]
-
Reference/Blank Measurement: Always run a baseline correction or "blank" measurement using a cuvette filled with the pure solvent used to prepare your solutions. This subtracts the absorbance of the solvent and cuvette from your sample's spectrum.[14]
-
Linear Range: Aim for a maximum absorbance between 0.1 and 1.0 A.U. for the most accurate quantitative measurements.[6] If absorbance is too high, dilute the sample. If it is too low, use a more concentrated solution or a cuvette with a longer path length.
Expected Results & Data Interpretation
The λmax of NDAB is highly dependent on the solvent, as predicted by its solvatochromic nature.
| Solvent | Polarity Type | Expected λmax Range | Rationale / Source |
| Cyclohexane | Nonpolar | Shorter Wavelength | Minimal stabilization of the excited state leads to a higher energy transition (blue-shifted).[11] |
| Methanol | Polar Protic | Longer Wavelength | Strong dipole-dipole interactions and hydrogen bonding stabilize the excited state, causing a red shift.[11] |
| DMSO | Polar Aprotic | Intermediate-Long Wavelength | High polarity causes a significant red shift. Used in femtosecond stimulated Raman spectroscopy studies.[6][15] |
| CCl₄ | Nonpolar | Shorter Wavelength | Used as a nonpolar solvent in comparative studies.[6] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Solid NDAB will not dissolve. | Insufficient solvent volume; Inappropriate solvent choice; Low temperature. | Add more solvent. Use a solvent with higher dissolving power (e.g., DMSO). Gently warm the solution while stirring or use an ultrasonic bath. |
| Absorbance is > 2.0 A.U. | The solution is too concentrated. | Dilute the sample with a known factor until the absorbance is within the optimal range (0.1-1.0 A.U.). |
| Spectrum is noisy or non-reproducible. | Dirty cuvette; Air bubbles in the cuvette; Particulate matter in the solution. | Thoroughly clean the cuvette. Ensure no bubbles are in the light path. Filter the solution through a 0.45 µm syringe filter if particulates are suspected.[14] |
| λmax is not at the expected wavelength. | Incorrect solvent used; Contaminated solvent; Instrument miscalibration. | Verify the solvent used. Use a fresh bottle of high-purity, spectroscopy-grade solvent. Calibrate the spectrophotometer using a known standard. |
References
- 1. This compound | C14H14N4O2 | CID 17225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound | 2491-74-9 [amp.chemicalbook.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. chembk.com [chembk.com]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. nj.gov [nj.gov]
- 10. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A volumetric study on the thermal cis-to-trans isomerization of 4-(dimethylamino)-4′-nitroazobenzene and 4,4′-bis(dialkylamino)azobenzenes: evidence of an inversion mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. Stability of 4-DMAP in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ossila.com [ossila.com]
- 15. Photoexcited structural dynamics of an azobenzene analog 4-nitro-4′-dimethylamino-azobenzene from femtosecond stimulated Raman - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4'-Nitro-4-dimethylaminoazobenzene
Welcome to the Technical Support Center for the synthesis of 4'-Nitro-4-dimethylaminoazobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure a successful and optimized synthesis. Our approach is grounded in established chemical principles and field-proven insights to empower you with the knowledge to overcome common experimental hurdles.
Introduction to the Synthesis
The synthesis of this compound is a classic example of an azo coupling reaction, a cornerstone of dye chemistry.[1][2] This process involves two critical stages: the diazotization of p-nitroaniline to form a diazonium salt, followed by the electrophilic aromatic substitution reaction of this salt with N,N-dimethylaniline.[3][4] The resulting azo compound is characterized by its vibrant color, a consequence of the extended conjugated system created by the azo group (-N=N-) linking the two aromatic rings.[5]
This guide will dissect each stage of the synthesis, providing a detailed experimental protocol and addressing potential challenges you may encounter.
Visualizing the Workflow
To provide a clear overview of the synthetic process, the following workflow diagram illustrates the key steps involved in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis. Adherence to these steps is crucial for a successful outcome.
Part A: Diazotization of p-Nitroaniline
-
Preparation of the Amine Salt Solution:
-
In a 250 mL beaker, carefully add 2.0 mL of concentrated sulfuric acid to 10 mL of water. Always add acid to water to manage the exothermic reaction.
-
To this freshly prepared sulfuric acid solution, add 1.38 g of p-nitroaniline.[3]
-
Gently heat the mixture to dissolve the p-nitroaniline.[3]
-
Cool the solution to approximately 10-15°C. Some precipitation of the amine salt may occur, which is acceptable.[3][6]
-
-
Preparation of the Nitrite Solution:
-
In a separate test tube, dissolve 0.69 g of sodium nitrite in approximately 2 mL of water.[3]
-
-
Formation of the Diazonium Salt:
-
Cool the p-nitroaniline-sulfuric acid mixture to 0-5°C in an ice-water bath. Maintaining this low temperature is critical as diazonium salts are unstable at higher temperatures.[7]
-
Slowly, and with continuous stirring, add the sodium nitrite solution dropwise to the cold amine solution.[7] The rate of addition should be controlled to prevent the temperature from rising above 5°C.[6]
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 5-10 minutes to ensure the diazotization reaction goes to completion.[6] The resulting solution contains the p-nitrobenzenediazonium sulfate and should be used immediately in the next step.
-
Part B: Azo Coupling Reaction
-
Preparation of the Coupling Agent Solution:
-
The Coupling Reaction:
-
To the freshly prepared N,N-dimethylaniline solution, slowly add small portions of the cold p-nitrobenzenediazonium sulfate solution with constant stirring.[8] Note any color changes during the addition.
-
After the addition is complete, add approximately 10 mL of cold 1 M sodium hydroxide solution.[3] This will induce the precipitation of the crude product.
-
Part C: Isolation and Purification
-
Isolation:
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts and other water-soluble impurities.
-
-
Purification:
-
The crude product can be purified by recrystallization. Ethanol is a commonly used solvent for this purpose.[9]
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the crystals to obtain the final product.
-
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound.
Question 1: My yield of the azo dye is very low or non-existent. What are the most likely causes?
Answer: Low or no yield is a frequent problem and can usually be traced back to critical errors in either the diazotization or the coupling stage.
-
Improper Temperature Control during Diazotization: This is the most common reason for failure. Aryl diazonium salts are thermally unstable and readily decompose at temperatures above 5-10°C, releasing nitrogen gas.[6][7] This decomposition is irreversible and is a primary cause of low yields.
-
Incorrect pH: The pH of the reaction medium is crucial for both steps.
-
Diazotization: Requires a strongly acidic medium to generate nitrous acid (HNO₂) in situ from sodium nitrite and a mineral acid like hydrochloric or sulfuric acid.[6]
-
Coupling: The coupling of a diazonium salt with an aromatic amine like N,N-dimethylaniline requires mildly acidic conditions (pH < 6).[6][11] If the solution is too acidic, the concentration of the free amine is too low for the reaction to proceed efficiently. If it is too alkaline, the diazonium salt can decompose.
-
Solution: Ensure the correct stoichiometry of acid is used in the diazotization step. For the coupling reaction, the initial acidic conditions from the N,N-dimethylaniline hydrochloride solution are generally suitable.
-
-
Slow or Inefficient Addition of Reagents:
-
Sodium Nitrite: The dropwise addition of sodium nitrite solution is essential to control the exothermic nature of the diazotization reaction and prevent a localized increase in temperature.[7]
-
Diazonium Salt: Similarly, the diazonium salt solution should be added slowly to the N,N-dimethylaniline solution to ensure a homogeneous reaction and prevent side reactions.[8]
-
Solution: Employ controlled, dropwise addition for both the sodium nitrite and the diazonium salt solutions with vigorous stirring.
-
-
Purity of Reagents: The purity of the starting materials, especially the p-nitroaniline, is important. Impurities can lead to the formation of unwanted side products.[7][10]
-
Solution: Use high-purity reagents. If the purity is questionable, consider recrystallizing the p-nitroaniline before use.
-
Question 2: The color of my final product is not the expected deep red. Why might this be?
Answer: Variations in the color of the final product can be attributed to several factors.
-
Presence of Impurities: The formation of side products can significantly alter the color of the final product.[12] A common side reaction is the self-coupling of the diazonium salt with unreacted p-nitroaniline, leading to colored triazene impurities.[6]
-
Solution: Ensure complete diazotization by using a slight excess of sodium nitrite and maintaining the correct temperature. Proper purification by recrystallization is also crucial to remove these impurities.
-
-
Incorrect pH of the Final Product: Azo dyes can act as pH indicators, and their color can change with the pH of the solution.[6]
-
Solution: Ensure the final product is isolated and purified at a neutral pH unless a specific salt form is desired.
-
-
Crystal Polymorphism: The final crystalline structure of the dye can influence its perceived color. Different crystallization conditions can lead to different polymorphs.[8]
-
Solution: Standardize the recrystallization and drying conditions to ensure batch-to-batch consistency in color.
-
Question 3: I observed multiple spots on the Thin Layer Chromatography (TLC) of my crude product. What do they represent?
Answer: Multiple spots on a TLC plate indicate a mixture of compounds.[12] These can include:
-
Unreacted starting materials (p-nitroaniline and N,N-dimethylaniline).
-
The desired this compound product.
-
Various impurities and byproducts formed during the reaction, such as triazenes or phenols from the decomposition of the diazonium salt.[7]
Solution: Compare the retention factors (Rf) of the spots with those of the starting materials to aid in preliminary identification. Effective purification, typically through recrystallization, is necessary to isolate the desired product.[12]
Question 4: My final product is difficult to purify and seems to contain insoluble, tar-like materials. What should I do?
Answer: The formation of brown, insoluble, or tar-like substances often indicates the presence of polymeric byproducts or decomposition products.[10] This is typically caused by:
-
High Reaction Temperature: Allowing the reaction temperature to rise significantly can accelerate the decomposition of the diazonium salt, leading to the formation of complex, colored byproducts.[10]
-
Oxidation: Aromatic amines can be susceptible to oxidation, which can produce colored impurities.[10]
Solution:
-
Strictly maintain a low reaction temperature (0-5°C) throughout both the diazotization and coupling steps.[10]
-
A hot filtration step during recrystallization can help remove insoluble impurities.[12]
-
If standard recrystallization is ineffective, column chromatography may be necessary for purification.
Quantitative Data Summary
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles |
| p-Nitroaniline | 138.12 | 1.38 | 0.01 |
| Sodium Nitrite | 69.00 | 0.69 | 0.01 |
| N,N-Dimethylaniline | 121.18 | 1.21 | 0.01 |
| This compound | 270.29 | Theoretical Yield: 2.70 | 0.01 |
Reaction Mechanism Visualization
The following diagram illustrates the key mechanistic steps in the synthesis.
Caption: Key mechanistic steps in the synthesis.
References
- 1. fsw.cc [fsw.cc]
- 2. nbinno.com [nbinno.com]
- 3. Chemistry 210 Experiment 6 [home.miracosta.edu]
- 4. brainly.com [brainly.com]
- 5. Azo coupling - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. prepchem.com [prepchem.com]
- 10. benchchem.com [benchchem.com]
- 11. akjournals.com [akjournals.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-Dimethylamino-4'-nitroazobenzene
Introduction: The Critical Role of Purity
4-Dimethylamino-4'-nitroazobenzene, a "push-pull" azobenzene derivative, is a vital chromophore in research fields such as nonlinear optics and molecular switching.[1][2] Its utility in these advanced applications is critically dependent on its isomeric and chemical purity. Crude products from synthesis are often contaminated with unreacted starting materials, inorganic salts, and side-products from the diazotization and coupling reactions.[3] This guide provides a comprehensive, field-tested framework for troubleshooting common issues and executing robust purification protocols to achieve high-purity 4-dimethylamino-4'-nitroazobenzene suitable for the most demanding applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 4-dimethylamino-4'-nitroazobenzene?
A: Typically, the crude product contains a mixture of unreacted starting materials (such as N,N-dimethylaniline and p-nitroaniline), inorganic salts from the synthesis reagents, and potential side-products. These can include phenol-type impurities formed from the decomposition of the diazonium salt if the reaction temperature is not strictly controlled.[3][4]
Q2: Which primary purification method should I start with: recrystallization or column chromatography?
A: For most common solid organic compounds, recrystallization is the most convenient and efficient first-line method for removing the bulk of impurities.[3][5] If your crude product is already relatively pure, recrystallization is highly effective. Column chromatography is generally reserved for situations where recrystallization fails to remove closely related impurities (e.g., isomers) or when the product is an oil.[6]
Q3: How do I select the best solvent for recrystallization?
A: The ideal recrystallization solvent is one in which 4-dimethylamino-4'-nitroazobenzene has high solubility at the solvent's boiling point and low solubility at low temperatures (e.g., 0-5 °C).[5] This differential solubility is key to achieving a high recovery of pure crystals. You should perform small-scale solubility tests with various solvents (e.g., ethanol, ethyl acetate, toluene, acetic acid) to identify the optimal choice.
Q4: My final product shows a broad melting point range. What does this signify?
A: A sharp melting point is a key indicator of high purity. A broad melting point range strongly suggests the presence of impurities, which disrupt the crystal lattice of the compound and cause it to melt over a wider temperature range. Further purification is required.
Purification Workflow & Decision Diagram
This diagram outlines the logical flow from a crude synthetic product to a highly purified compound.
Caption: General purification workflow for 4-dimethylamino-4'-nitroazobenzene.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification process.
Q: My compound oiled out or failed to crystallize during recrystallization. What went wrong and how can I fix it?
A: This is a common issue that can arise from several factors. The primary cause is often that the boiling point of your chosen solvent is higher than the melting point of your impure compound (a melting point depression effect). Alternatively, the solution may be supersaturated.[5]
Troubleshooting Steps:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent line. The microscopic scratches can provide nucleation sites.
-
Add a Seed Crystal: If you have a small amount of pure product from a previous batch, add a single tiny crystal to the cooled solution.
-
Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent to increase the concentration and then allow it to cool again.
-
Re-evaluate Your Solvent: If the problem persists, your compound may be too soluble in the chosen solvent, or impurities are preventing lattice formation. Try a different solvent or a binary solvent system.
Caption: Troubleshooting workflow for failed recrystallization.
Q: My yield after recrystallization is extremely low. What are the likely causes?
A: A low yield is typically a result of procedural errors. The two most common causes are:
-
Using too much solvent: Dissolving the crude product requires using the minimum amount of boiling solvent necessary for complete dissolution.[5] Excess solvent will keep more of your product dissolved even when the solution is cooled, leading to significant losses.
-
Improper washing: When washing the filtered crystals, you must use a minimum amount of ice-cold solvent.[5] Using room temperature or warm solvent will re-dissolve a portion of your purified product.
Q: I performed column chromatography, but my compound is either stuck on the column or elutes too quickly.
A: This is a classic mobile phase issue. Your choice of eluent (solvent system) determines the separation.
-
Stuck on Column: The eluent is not polar enough to move the compound. You need to increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).
-
Elutes Too Quickly (Poor Separation): The eluent is too polar. Your compound is spending too much time in the mobile phase and not enough time interacting with the stationary phase (silica gel). You need to decrease the eluent's polarity (e.g., increase the percentage of hexane). A good target retention factor (Rf) on a TLC plate for the compound of interest is between 0.2 and 0.5 for optimal separation on a column.[6]
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a generalized procedure for purifying 4-dimethylamino-4'-nitroazobenzene.
-
Solvent Selection: In separate small test tubes, test the solubility of ~20 mg of your crude product in ~0.5 mL of various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene). Heat the soluble samples to boiling and then cool in an ice bath. A suitable solvent will show high solubility when hot and form a significant amount of precipitate when cold.
-
Dissolution: Transfer the crude, dry azo dye to an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.[3][5]
-
Decolorization (Optional): If the solution has significant colored impurities, remove it from the heat, allow it to cool slightly, and add a very small amount (e.g., the tip of a spatula) of activated charcoal. Re-heat the solution to boiling for a few minutes.[3] Caution: Activated charcoal can adsorb your product, reducing the yield.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature, then place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals completely in a vacuum oven or desiccator. Characterize the final product by melting point and spectroscopy.
Protocol 2: Purification by Flash Column Chromatography
This method is ideal for separating compounds with similar polarities.
-
TLC Analysis: Spot your crude product on a TLC plate and develop it in various solvent systems (e.g., mixtures of hexane and ethyl acetate). The goal is to find a system where your desired compound has an Rf value of approximately 0.2-0.5.[6]
-
Column Packing: Pack a glass chromatography column with silica gel using the chosen eluent (as a slurry). Ensure there are no air bubbles or cracks in the packed bed.
-
Sample Loading: Dissolve a minimum amount of your crude product in the eluent or a slightly more polar solvent. Carefully load this solution onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and apply pressure (e.g., with a bellows or regulated air line) to push the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by spotting the collected fractions onto TLC plates and visualizing the spots under UV light.
-
Combine and Evaporate: Combine the fractions that contain your pure product. Remove the solvent using a rotary evaporator to yield the purified 4-dimethylamino-4'-nitroazobenzene.
Data Summary Table
| Parameter | Recommended Solvent/System | Rationale & Causality |
| Initial Wash | Cold Deionized Water | Removes inorganic salts and highly water-soluble impurities from the synthesis.[3] |
| Recrystallization | Ethanol, Ethyl Acetate, Toluene | Choice depends on solubility tests. The goal is high solubility at high temperature and low solubility at low temperature to maximize recovery.[5] |
| Chromatography | Hexane/Ethyl Acetate Gradient | A non-polar/polar mixture allows for fine-tuning of the mobile phase polarity to achieve optimal separation (Rf ≈ 0.2-0.5) on a silica gel stationary phase.[6] |
References
- 1. A volumetric study on the thermal cis-to-trans isomerization of 4-(dimethylamino)-4′-nitroazobenzene and 4,4′-bis(dialkylamino)azobenzenes: evidence of an inversion mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-dimethylamino-4'-nitroazobenzene
Welcome to the dedicated technical support guide for the synthesis of 4-dimethylamino-4'-nitroazobenzene. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this azo coupling reaction and systematically improve product yield and purity. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-tested insights.
Part 1: Troubleshooting Guide - Enhancing Your Yield
This section addresses specific issues encountered during the synthesis, providing causal explanations and actionable solutions.
Q1: My reaction mixture turned dark brown or black during the diazotization of 4-nitroaniline, resulting in a very low yield. What is the likely cause?
A: This is a classic sign of diazonium salt decomposition. The 4-nitrobenzenediazonium salt is thermally unstable and will degrade if the temperature is not strictly controlled.[1]
-
Causality: Diazotization involves the reaction of a primary aromatic amine with nitrous acid to form a diazo compound.[2] This reaction must be conducted at low temperatures, typically 0-5 °C, because diazonium salts are unstable and can decompose, sometimes explosively, at higher temperatures.[1] The nitro group on the aniline ring is electron-withdrawing, which further destabilizes the diazonium salt. Decomposition often leads to the formation of phenolic compounds and other tar-like byproducts, which impart a dark color to the reaction mixture and significantly reduce the yield of the desired azo product.
-
Troubleshooting Protocol:
-
Temperature Control is Paramount: Ensure your reaction vessel is immersed in an ice-salt bath to maintain a temperature between 0 and 5 °C throughout the addition of sodium nitrite. Use a low-temperature thermometer to monitor the internal reaction temperature, not just the bath temperature.
-
Slow Reagent Addition: The aqueous solution of sodium nitrite should be added dropwise and slowly to the acidic solution of 4-nitroaniline.[2] This prevents localized heating within the reaction mixture.
-
Immediate Use: Due to their instability, diazonium salts should be used immediately in the subsequent coupling step without any attempt at isolation.[3]
-
Q2: The azo coupling step is slow, and I have a significant amount of unreacted N,N-dimethylaniline in my final product. How can I drive the reaction to completion?
A: An incomplete coupling reaction is almost always related to improper pH control. The electrophilicity of the diazonium salt and the nucleophilicity of the coupling partner (N,N-dimethylaniline) are highly pH-dependent.
-
Causality: The azo coupling is an electrophilic aromatic substitution reaction where the diazonium cation acts as the electrophile.[4][5]
-
If the pH is too low (strongly acidic): The concentration of the diazonium cation is high, but the lone pair of electrons on the nitrogen of N,N-dimethylaniline will be protonated. This deactivates the aromatic ring, making it a poor nucleophile and slowing down or preventing the coupling reaction.[6]
-
If the pH is too high (alkaline): The diazonium salt can be converted into a diazotate ion, which is not electrophilic and will not couple.
-
-
Troubleshooting Protocol:
-
Maintain a Mildly Acidic pH: For coupling with amines like N,N-dimethylaniline, the optimal pH is typically in the mildly acidic range of 4-5.[6] This pH is low enough to maintain a sufficient concentration of the diazonium cation but high enough to ensure that a significant portion of the N,N-dimethylaniline is not protonated and remains a strong nucleophile.
-
Buffering: After the diazotization is complete (which is done in strong acid), the pH must be carefully adjusted. The addition of a buffer, such as sodium acetate, is highly recommended to maintain the pH within the optimal range throughout the coupling reaction.
-
Monitoring: Use pH paper or a calibrated pH meter to check and adjust the pH of the reaction mixture before and during the addition of the N,N-dimethylaniline solution.
-
Q3: My final product is an impure, sticky solid with a broad melting point. How can I improve its purity?
A: This issue points to the presence of side products and unreacted starting materials, which requires an effective purification strategy.
-
Causality: Besides the main reaction, several side reactions can occur, leading to a mixture of products. These can include the formation of phenolic byproducts from diazonium salt decomposition or the formation of triazenes.[5] Inefficient purification will fail to remove these impurities.
-
Troubleshooting Protocol:
-
Recrystallization: This is the most effective method for purifying solid organic compounds. The choice of solvent is critical. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For 4-dimethylamino-4'-nitroazobenzene, solvents like ethanol, acetic acid, or toluene are often effective.
-
Solvent Screening: Perform small-scale solubility tests with different solvents to find the optimal one for recrystallization. The goal is to maximize the recovery of the pure product while leaving impurities dissolved in the cold mother liquor.
-
Washing: Before recrystallization, wash the crude product with water to remove any inorganic salts (like NaCl from the reaction) and then with a small amount of a solvent in which the desired product is sparingly soluble but impurities are more soluble.
-
Chromatography: If recrystallization is insufficient, column chromatography using silica gel can be an effective, albeit more laborious, method for achieving high purity.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanistic role of pH in the azo coupling reaction?
A: The pH of the coupling medium is a critical parameter that must be carefully controlled to balance the reactivity of both the diazonium salt (the electrophile) and the coupling partner (the nucleophile).[4] Coupling to amines is typically performed in mildly acidic to neutral media, while coupling to phenols is done under mildly alkaline conditions.[3] For the synthesis of 4-dimethylamino-4'-nitroazobenzene, the coupling partner is an amine. In a strongly acidic medium, the amine group of N,N-dimethylaniline becomes protonated, which deactivates the aromatic ring towards electrophilic attack.[6] Conversely, in a basic medium, the diazonium ion is converted to a non-electrophilic diazohydroxide or diazotate anion. Therefore, a weakly acidic environment (pH 4-5) provides the optimal balance, ensuring the diazonium ion is present and the N,N-dimethylaniline is sufficiently nucleophilic.[6]
Q2: Can I use an acid other than hydrochloric acid for the diazotization step?
A: Yes, other strong mineral acids like sulfuric acid (H₂SO₄) can be used. However, the choice of acid can influence the reaction. Hydrochloric acid is most common. Some protocols have also explored the use of p-toluenesulfonic acid (p-TsA), particularly in solvent-free grinding methods, which can be more environmentally friendly.[7] The key is that the acid must be strong enough to generate nitrous acid (HNO₂) from sodium nitrite and to maintain a low pH to prevent premature coupling or side reactions of the starting amine.
Q3: How do I confirm the identity and purity of my synthesized product?
A: A combination of physical and spectroscopic methods should be used:
-
Thin-Layer Chromatography (TLC): A quick and easy way to assess purity. A pure compound should ideally show a single spot.
-
Melting Point: A sharp melting point close to the literature value (around 245-248 °C) indicates high purity. Impurities will typically depress and broaden the melting point range.
-
UV-Vis Spectroscopy: Azo compounds are brightly colored due to their extended conjugated π-systems.[3] 4-dimethylamino-4'-nitroazobenzene exhibits a strong absorption band in the visible region.
-
Infrared (IR) Spectroscopy: Look for characteristic peaks, including the N=N stretch (azo group), C-N stretches (dimethylamino group), and the symmetric and asymmetric stretches of the nitro group (NO₂).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The ¹H NMR spectrum will show distinct signals for the aromatic protons and a characteristic singlet for the methyl protons of the dimethylamino group.
Q4: What are the primary safety concerns during this synthesis?
A: The most significant hazard is the instability of the diazonium salt.
-
Explosion Hazard: Solid diazonium salts are notoriously unstable and can decompose explosively upon heating or shock. For this reason, they are almost always generated in situ in a cold solution and used immediately without being isolated.[1][3]
-
Temperature Control: Strict adherence to low temperatures (0-5 °C) during diazotization is a critical safety measure.[2]
-
Reagent Handling: The starting materials (4-nitroaniline, N,N-dimethylaniline) and the final product are irritants.[8] Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Part 3: Protocols and Data
Detailed Experimental Protocol
This protocol provides a standard procedure for the synthesis.
Step 1: Diazotization of 4-Nitroaniline
-
In a 250 mL beaker, dissolve 2.76 g of 4-nitroaniline in 12 mL of concentrated hydrochloric acid by gentle heating.
-
Cool the solution to 0-5 °C in an ice-salt bath. A fine slurry of 4-nitroaniline hydrochloride should form.
-
In a separate beaker, dissolve 1.4 g of sodium nitrite in 10 mL of cold water.
-
Slowly add the sodium nitrite solution dropwise to the cold 4-nitroaniline hydrochloride slurry while maintaining the temperature between 0-5 °C and stirring continuously. The solid should dissolve to form a clear solution of 4-nitrobenzenediazonium chloride.
Step 2: Azo Coupling
-
In a 400 mL beaker, dissolve 2.42 g of N,N-dimethylaniline in 6 mL of concentrated hydrochloric acid and 50 mL of water. Cool this solution to 0-5 °C in an ice-salt bath.
-
Slowly and with vigorous stirring, add the cold diazonium salt solution from Step 1 to the N,N-dimethylaniline solution.
-
Slowly add a saturated solution of sodium acetate until the mixture is no longer strongly acidic (test with litmus or pH paper, aiming for pH 4-5).
-
A red precipitate of 4-dimethylamino-4'-nitroazobenzene will form. Continue stirring the mixture in the ice bath for another 30 minutes.
Step 3: Isolation and Purification
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold water to remove any soluble salts.
-
Press the solid as dry as possible on the filter.
-
Recrystallize the crude product from glacial acetic acid or ethanol to obtain a pure, crystalline solid.
-
Dry the purified crystals in a desiccator.
Data Summary Table
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄N₄O₂ | PubChem[8] |
| Molecular Weight | 270.29 g/mol | PubChem[8] |
| Appearance | Red to orange crystalline solid | TCI |
| Melting Point | 245-248 °C | --- |
| Purity (Typical) | >98.0% | TCI |
Part 4: Visual Guides
Reaction Mechanism Workflow
This diagram illustrates the two core stages of the synthesis: diazotization followed by azo coupling.
Caption: Overall workflow for the synthesis of 4-dimethylamino-4'-nitroazobenzene.
Troubleshooting Logic for Low Yield
This flowchart provides a systematic approach to diagnosing the cause of low product yield.
Caption: A diagnostic workflow for troubleshooting low product yield.
References
- 1. quora.com [quora.com]
- 2. US5162511A - Nitrosating and diazotizing reagents and reactions - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Azo Coupling [organic-chemistry.org]
- 5. Azo coupling - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 8. 4'-Nitro-4-dimethylaminoazobenzene | C14H14N4O2 | CID 17225 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 4'-Nitro-4-dimethylaminoazobenzene in Solution
Welcome to the technical support guide for 4'-Nitro-4-dimethylaminoazobenzene (CAS 2491-74-9)[1][2]. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Our goal is to provide practical troubleshooting advice and in-depth scientific context to ensure the reliability and reproducibility of your experiments.
Part 1: Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments. The question-and-answer format is designed to help you quickly identify and resolve common issues.
Q1: My solution of this compound is fading or changing color. What is causing this, and how can I prevent it?
A1: A change in color or a decrease in absorbance intensity is a primary indicator of compound degradation. The most common cause is photodegradation, especially when solutions are exposed to ambient or UV light.
-
Causality: this compound, like many azo dyes, possesses a conjugated system responsible for its color[3]. The central azo bond (-N=N-) is susceptible to cleavage upon absorption of light energy. This breaks the conjugation, leading to colorless degradation products[4][5]. The process can be exacerbated in certain solvents which may promote the formation of reactive radical species under irradiation[4].
-
Immediate Actions:
-
Protect from Light: Immediately wrap your container in aluminum foil or use an amber vial.
-
Work in Low-Light Conditions: Minimize exposure to direct laboratory lighting during solution preparation and handling.
-
Prepare Fresh Solutions: For critical experiments, always use freshly prepared solutions. Do not rely on solutions that have been stored for extended periods, even if protected from light.
-
Q2: I've observed a precipitate forming in my aqueous buffer. Why is this happening?
A2: Precipitation is typically due to the low aqueous solubility of this compound. The compound is practically insoluble in water[6][7].
-
Causality:
-
Low Intrinsic Solubility: The molecule is a non-polar organic compound, making it poorly soluble in polar solvents like water.
-
pH Effects: The pH of your buffer can influence solubility. While this specific molecule doesn't have strongly ionizable groups like sulfonic acids, extreme pH values can affect the overall solution chemistry and the stability of related compounds[8][9].
-
"Salting Out": High concentrations of salts in your buffer can decrease the solubility of organic molecules[8]. The salt ions compete for hydration with water molecules, reducing the amount of "free" water available to dissolve the dye[8].
-
-
Troubleshooting Steps:
-
Use a Co-Solvent: Prepare a concentrated stock solution in a water-miscible organic solvent such as DMSO or ethanol, where it is more soluble[6]. Then, dilute this stock into your aqueous buffer to the final desired concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
Check Buffer Concentration: If possible, use the minimum salt concentration required for your experiment to avoid the "salting out" effect[8].
-
Temperature Control: Gently warming the solution may help redissolve the precipitate, but be cautious as elevated temperatures can accelerate degradation[10][11].
-
Q3: My experimental results are inconsistent and not reproducible. Could the stability of my this compound solution be the problem?
A3: Absolutely. Inconsistent results are a classic sign of reagent instability. If the concentration of your active compound is changing between experiments (or even during a single long experiment), it will lead directly to poor reproducibility.
-
Root Cause Analysis:
-
Degradation Over Time: As discussed, photodegradation and potential thermal degradation can lower the effective concentration of your compound.
-
pH Shifts: The stability of many organic molecules is pH-dependent. Acidic or basic conditions can catalyze degradation pathways like hydrolysis, even for seemingly stable compounds[9][12]. For some related structures, maximum stability is observed in a slightly acidic pH range[13].
-
Solution Age: Never assume a stock solution is stable indefinitely.
-
-
Workflow for Ensuring Consistency:
-
Implement Strict Solution Preparation Protocols: Prepare fresh stock solutions regularly and note the preparation date on the vial.
-
Perform Quality Control: Before critical experiments, measure the absorbance of your solution using a UV-Vis spectrophotometer to confirm its concentration has not changed significantly from a freshly prepared standard.
-
Control Environmental Factors: Standardize the temperature, lighting conditions, and pH of your experiments.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound?
A1: The stability is primarily influenced by a combination of environmental and chemical factors. Understanding these is key to maintaining the integrity of the compound in your experiments.
| Factor | Influence on Stability | Mitigation Strategy |
| Light (UV/Visible) | High Impact. Causes rapid photodegradation by cleaving the azo bond[4]. | Store solutions in amber vials or wrapped in foil. Minimize light exposure during handling. |
| pH | Moderate Impact. Extreme pH values can catalyze degradation[9][12]. Optimal stability for related compounds is often in a slightly acidic range[13]. | Use buffered solutions and maintain a consistent pH. Avoid highly acidic or alkaline conditions unless required by the experiment. |
| Temperature | Moderate Impact. Higher temperatures increase the rate of chemical degradation[10][11]. | Store stock solutions at recommended temperatures (typically refrigerated or frozen). Avoid repeated freeze-thaw cycles. |
| Solvent | Moderate Impact. Solvent choice affects solubility and can influence degradation pathways. For example, some solvents can promote photo-oxidative fading[4]. | Use high-purity, anhydrous solvents for stock solutions. For aqueous experiments, use a minimal amount of a miscible organic co-solvent like DMSO. |
| Oxygen | Low to Moderate Impact. In the presence of light, dissolved oxygen can react with excited states of the molecule, contributing to photo-oxidative degradation[4]. | For highly sensitive, long-term experiments, consider de-gassing solvents by sparging with nitrogen or argon. |
Q2: How should I prepare and store stock solutions to maximize their shelf-life?
A2: Proper preparation and storage are critical for extending the viability of your stock solutions.
-
Recommended Solvents for Stock Solutions: Due to its poor water solubility[6][7], a high-purity, anhydrous organic solvent is recommended.
-
Primary Choice: Dimethyl sulfoxide (DMSO)
-
Alternatives: Ethanol, Chloroform, Benzene[6]
-
-
Storage Conditions:
-
Container: Use amber glass vials with PTFE-lined screw caps to prevent light exposure and solvent evaporation.
-
Temperature: Store at -20°C for long-term storage. For short-term use, 2-8°C is acceptable.
-
Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing.
-
Handling: Always allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture into the solution.
-
Q3: What does the degradation pathway of this compound look like?
A3: The primary degradation pathway involves the cleavage of the azo bond (-N=N-), which is the chromophore of the molecule. This can be initiated by light (photolysis) or strong reducing/oxidizing conditions. Reductive cleavage of the azo group is a known risk for azo dyes, potentially forming two separate aromatic amine compounds[5].
Part 3: Protocols & Methodologies
Protocol 1: Preparation of a Stable Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
-
Pre-Experiment Setup:
-
Allow the solid this compound container to equilibrate to room temperature before opening.
-
Use a high-purity, anhydrous grade of DMSO.
-
-
Procedure:
-
Storage:
-
For immediate use, keep at room temperature, protected from light.
-
For long-term storage, seal the vial with parafilm, and store at -20°C.
-
Protocol 2: Monitoring Degradation using UV-Vis Spectroscopy
This method allows for a quick quality control check of your solution's integrity.
-
Instrumentation: Use a calibrated UV-Visible spectrophotometer.
-
Procedure:
-
Prepare a fresh, reference solution of this compound at a known concentration (e.g., 10 µM) in the desired solvent.
-
Immediately scan the absorbance of the reference solution from 300 nm to 700 nm to determine the wavelength of maximum absorbance (λ_max) and its value.
-
To test an older or experimental solution, dilute it to the same theoretical concentration.
-
Scan the test sample's absorbance across the same wavelength range.
-
-
Interpretation:
-
A significant decrease (>5-10%) in the absorbance value at λ_max compared to the fresh reference solution indicates degradation.
-
A shift in the λ_max or the appearance of new peaks can indicate the formation of degradation products[15]. Analytical techniques like HPLC or LC-MS are required for definitive identification of these products[16][17].
-
References
- 1. scbt.com [scbt.com]
- 2. This compound | 2491-74-9 [chemicalbook.com]
- 3. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jchemrev.com [jchemrev.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. 4-Dimethylaminoazobenzene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 13. Stability of 4-DMAP in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound | C14H14N4O2 | CID 17225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. ijmr.net.in [ijmr.net.in]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Solvatochromic Measurements with 4'-Nitro-4-dimethylaminoazobenzene
Welcome to the technical support resource for researchers utilizing 4'-Nitro-4-dimethylaminoazobenzene for solvatochromic analysis. This guide, designed for scientists and drug development professionals, provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure the accuracy and reproducibility of your measurements.
Core Principles: Understanding the "Why"
Before troubleshooting, it is crucial to understand the principles governing the solvatochromic behavior of this compound.
What is Solvatochromism?
Solvatochromism is the phenomenon where the color of a chemical solution changes depending on the polarity of the solvent.[1] This change is observed in the UV-Visible absorption spectrum as a shift in the wavelength of maximum absorbance (λmax).[1] These shifts are categorized as:
-
Positive Solvatochromism (Bathochromic or Red Shift): The λmax shifts to a longer wavelength as solvent polarity increases. This occurs when the excited state of the dye molecule is more polar than its ground state, leading to greater stabilization by polar solvents.[1][2]
-
Negative Solvatochromism (Hypsochromic or Blue Shift): The λmax shifts to a shorter wavelength with increasing solvent polarity. This happens when the ground state is more polar than the excited state.[1][3]
The Mechanism of this compound
This compound is a "push-pull" azobenzene dye. The dimethylamino group (-N(CH₃)₂) acts as an electron-donating group (the "push"), and the nitro group (-NO₂) serves as an electron-withdrawing group (the "pull"). This structure facilitates an intramolecular charge transfer (ICT) upon electronic excitation (π→π* transition).[4]
In the ground state, the molecule is less polar. Upon absorbing light, an electron is promoted, creating a more polar excited state where there is significant charge separation. Polar solvents stabilize this more polar excited state more effectively than the ground state.[5] This stabilization lowers the energy gap between the ground and excited states, resulting in the absorption of lower-energy (longer wavelength) light. Therefore, This compound exhibits positive solvatochromism .[4]
Validated Experimental Protocol
This protocol provides a reliable workflow for measuring solvatochromic shifts. Following these steps can prevent many common issues.
Materials
-
This compound (Purity >98%)[6]
-
A series of solvents of varying polarity (e.g., hexane, toluene, chloroform, acetone, ethanol, methanol, water)[7][8]
-
Spectrophotometric grade solvents are required to avoid interfering absorption from impurities.
-
Class A volumetric flasks and micropipettes
-
Dual-beam UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve it in a solvent in which it is highly soluble (e.g., acetone or chloroform) in a 50 mL or 100 mL volumetric flask to create a concentrated stock solution (e.g., ~0.5 mM). Ensure the dye is completely dissolved.
-
-
Working Solution Preparation:
-
For each solvent to be tested, prepare a dilute working solution from the stock.
-
The final concentration should be in the micromolar range (e.g., 10-50 µM). The goal is to achieve a maximum absorbance (A_max) between 0.5 and 1.2 AU to ensure linearity according to the Beer-Lambert Law.[9][10]
-
Example: To prepare a 20 µM solution in a 10 mL volumetric flask from a 0.5 mM (500 µM) stock, you would add (20 µM * 10 mL) / 500 µM = 0.4 mL (400 µL) of the stock solution and fill to the mark with the target solvent.
-
-
Spectrophotometer Setup:
-
Data Acquisition:
-
Fill a matched pair of quartz cuvettes with the pure solvent that you are currently testing.
-
Place the cuvettes in the reference and sample holders and run a baseline correction (autozero). This subtracts the absorbance of the solvent and cuvette itself.[9]
-
Empty the sample cuvette, rinse it with a small amount of the working solution, and then fill it with the working solution.
-
Place the sample cuvette back into the sample holder and acquire the absorption spectrum.
-
-
Repeat for All Solvents:
-
Repeat Step 4 for each solvent in your series. Remember to perform a new baseline correction with the pure solvent each time you change solvents.
-
-
Data Analysis:
-
For each spectrum, identify the wavelength of maximum absorbance (λmax).
-
Tabulate the λmax values against the polarity of each solvent. You can use established solvent polarity scales like Reichardt's E_T(30) for correlation analysis.[10]
-
Visualization of Experimental Workflow
Caption: Workflow for solvatochromic measurements.
Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter during your experiments.
Category 1: Sample Preparation & Handling
Q1: My dye won't fully dissolve in a non-polar solvent like hexane. What should I do?
A: This is a common issue due to the dye's moderate polarity.
-
Causality: While used to probe non-polar environments, the dye itself has limited solubility in highly non-polar, non-polarizable solvents.
-
Solution: Prepare your concentrated stock solution in a more accommodating solvent like chloroform or acetone where it dissolves readily.[10] Then, perform the necessary dilution into the non-polar solvent. Gentle sonication can sometimes help, but be cautious as it can heat the sample and potentially cause degradation. If solubility remains too low to achieve a reasonable absorbance, you may not be able to obtain reliable data in that specific solvent.
Q2: The color of my solution seems to fade over time, especially under bright lab lights.
A: You are likely observing photodegradation.
-
Causality: Azo dyes, including this compound, contain an -N=N- double bond that can be susceptible to photochemical reactions, such as trans-cis isomerization or cleavage, when exposed to UV or even high-intensity visible light.[12][13] This alters the electronic structure and affects the absorption spectrum.
-
Solution:
-
Protect from Light: Prepare solutions fresh and store them in amber vials or wrap flasks with aluminum foil.
-
Minimize Exposure: Keep the cuvette out of the spectrophotometer's light path except during the actual measurement.
-
Check for Degradation: Re-run a spectrum of your first sample at the end of your experimental run. If the λmax or absorbance has changed significantly, degradation is occurring, and your data may be invalid.
-
Q3: My results are inconsistent between batches of the same solvent.
A: The issue is likely solvent purity.
-
Causality: Trace impurities, especially water or other polar contaminants in a non-polar solvent, can significantly alter the local microenvironment around the dye molecule, leading to shifts in λmax.
-
Solution:
-
Use High-Purity Solvents: Always use spectrophotometric or HPLC-grade solvents.
-
Proper Storage: Ensure solvents are stored in tightly sealed containers with desiccants if necessary to prevent water absorption from the atmosphere.
-
Verify New Bottles: If you open a new bottle of solvent mid-experiment, consider re-running a standard to ensure consistency.
-
Category 2: Data Acquisition & Spectral Quality
Q4: My spectrum is very noisy. What's causing this?
A: High noise can stem from several sources.
-
Causality & Solutions:
-
Low Light Throughput: If the absorbance is too high (typically > 1.5 AU), not enough light reaches the detector, decreasing the signal-to-noise ratio.[14] Fix: Dilute your sample to bring the maximum absorbance into the optimal 0.5-1.2 range.[9]
-
Instrument Instability: The spectrophotometer lamp may not have been given sufficient time to warm up and stabilize.[11] Fix: Always allow at least 30 minutes for the instrument to warm up.
-
Failing Lamp: Deuterium or tungsten lamps have finite lifespans. An aging lamp can produce a fluctuating output.[15] Fix: Check the lamp's usage hours and replace it if it's near the end of its life.
-
Dirty or Scratched Cuvette: Smudges or scratches on the cuvette can scatter light, reducing the signal and adding noise.[16] Fix: Clean the cuvette faces with a lint-free cloth and solvent. Hold it up to the light to check for scratches. Always use matched cuvettes for your reference and sample.
-
Q5: I see an unexpected peak or shoulder in my spectrum.
A: This usually points to contamination or dye aggregation.
-
Causality & Solutions:
-
Contamination: The cuvette or solvent might be contaminated.[16] Fix: Thoroughly clean your cuvettes. Run a spectrum of the pure solvent to see if the unexpected peak is present there.
-
Dye Aggregation: At higher concentrations, dye molecules can stack together (form H- or J-aggregates), which have different absorption properties than the monomeric dye.[17] This often appears as a new peak or a shoulder on the main absorption band. Fix: Dilute the solution. If the shoulder disappears upon dilution, aggregation was the likely cause.
-
Q6: The baseline of my spectrum is not flat or is drifting.
A: Baseline issues are typically instrumental or related to mismatched conditions.
-
Causality & Solutions:
-
Mismatched Cuvettes: If the reference and sample cuvettes are not optically matched, their absorbance will differ slightly, causing a non-zero baseline. Fix: Use a matched pair of high-quality quartz cuvettes.
-
Instrument Drift: Temperature fluctuations in the lab or an unstable lamp can cause the baseline to drift over time.[9][11] Fix: Ensure the instrument has warmed up properly and the lab environment is stable. Perform a new baseline correction before each new solvent measurement.
-
Sample Warming/Cooling: If a solvent was stored in a different temperature environment, it might warm or cool in the sample chamber, causing refractive index changes that affect the baseline. Fix: Allow all solutions to equilibrate to room temperature before measurement.
-
Category 3: Data Interpretation
Q7: I'm not seeing a clear correlation between λmax and the solvent polarity scale I'm using.
A: This indicates that the chosen polarity scale may not be appropriate or that multiple solvent-solute interactions are at play.
-
Causality: Solvent polarity is complex. A single parameter scale like dielectric constant may not capture all relevant interactions. Solute-solvent interactions can be non-specific (dipole-dipole) or specific (hydrogen bonding).[2][18] this compound is sensitive to both.
-
Solution:
-
Use a Multi-Parameter Scale: Try correlating your data with Kamlet-Taft parameters (π* for dipolarity/polarizability, α for hydrogen bond acidity, and β for hydrogen bond basicity) to dissect the different contributions to the solvatochromic shift.[2][18]
-
Separate Solvents by Class: Analyze protic and aprotic solvents separately. You will often find a much better correlation within a single class of solvents than across all of them combined.
-
Check Data Points: A single erroneous measurement (e.g., due to a contaminated solvent) can ruin an otherwise good correlation. Double-check any outlier data points.
-
Q8: Why am I observing a hypsochromic (blue) shift in a highly polar solvent when I expect a bathochromic (red) shift?
A: This is a highly unusual result for this dye and points to a significant experimental error or chemical change.
-
Causality: The electronic structure of this compound dictates positive solvatochromism.[4][5] A blue shift suggests the ground state is being stabilized more than the excited state, which is contrary to its known properties.
-
Troubleshooting Steps:
-
Confirm Dye Identity: Ensure the dye you are using is indeed this compound and has not been mislabeled.
-
Check for Chemical Reaction: Some solvents, particularly if they are not pure, could react with the dye. For example, a highly acidic or basic impurity could protonate or deprotonate the dye, drastically changing its electronic structure.
-
Re-run the Experiment: Prepare fresh solutions and re-measure the outlier solvent and a known "well-behaved" solvent (like ethanol) to confirm the unexpected result. If it persists, a deeper investigation into potential reactions is warranted.
-
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting solvatochromic data.
Data Reference Table
The following table provides approximate λmax values for this compound in various solvents to serve as a reference. Actual values may vary slightly based on instrument and purity.
| Solvent | Relative Polarity | E_T(30) (kcal/mol) | Expected λmax (nm) | Solvent Type |
| Hexane | 0.009 | 31.0 | ~440-450 | Non-polar Aprotic |
| Toluene | 0.099 | 33.9 | ~460-470 | Non-polar Aprotic |
| Chloroform | 0.259 | 39.1 | ~480-490 | Aprotic |
| Acetone | 0.355 | 42.2 | ~490-500 | Polar Aprotic |
| Ethanol | 0.654 | 51.9 | ~505-515 | Polar Protic |
| Methanol | 0.762 | 55.4 | ~510-520 | Polar Protic |
| Water | 1.000 | 63.1 | ~530-540 | Polar Protic |
Data compiled and approximated from various sources for illustrative purposes.[7][10]
Frequently Asked Questions (FAQs)
Q: What concentration of dye should I use? A: A concentration that results in a maximum absorbance between 0.5 and 1.2 AU. This typically falls in the 10-50 µM range.
Q: Can I use plastic cuvettes? A: No. Many of the organic solvents used in these experiments will dissolve or damage plastic cuvettes. Furthermore, plastic cuvettes often have significant absorbance in the UV and lower visible range. You must use quartz cuvettes for this work.
Q: Why is a dual-beam spectrophotometer recommended? A: A dual-beam instrument measures the reference (pure solvent) and the sample simultaneously, which provides real-time correction for lamp fluctuations and results in a more stable baseline, improving the accuracy of your measurements.[11]
Q: How long should I warm up the spectrophotometer? A: A minimum of 30 minutes is recommended to allow the lamps and detectors to reach thermal and electronic stability.[10][11]
Q: Does temperature affect the measurements? A: Yes, temperature can influence solvent properties and solute-solvent interactions. For highly precise and comparable results, all measurements should be performed at a constant, recorded temperature.
References
- 1. Solvatochromism - Wikipedia [en.wikipedia.org]
- 2. Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]
- 3. krypton.mnsu.edu [krypton.mnsu.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. labproinc.com [labproinc.com]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. lab.vanderbilt.edu [lab.vanderbilt.edu]
- 9. UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them - Persee [pgeneral.com]
- 10. benchchem.com [benchchem.com]
- 11. sperdirect.com [sperdirect.com]
- 12. Spectral Studies of UV and Solar Photocatalytic Degradation of AZO Dye and Textile Dye Effluents Using Green Synthesized Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Photocatalytic Azo Dye Degradation Using Graphite Carbon Nitride Photocatalyst and UV-A Irradiation [mdpi.com]
- 14. vernier.com [vernier.com]
- 15. hinotek.com [hinotek.com]
- 16. ossila.com [ossila.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Spectroscopic Analysis of 4-dimethylamino-4'-nitroazobenzene
Welcome to the technical support center for the spectroscopic analysis of 4-dimethylamino-4'-nitroazobenzene (dMANA). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common interferences encountered during UV-Visible spectroscopic measurements of this "push-pull" azo dye. As Senior Application Scientists, we provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental design.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Inconsistent or Shifting λmax (Wavelength of Maximum Absorbance)
You observe that the λmax of your dMANA sample varies between experiments or even during a single experiment.
Probable Causes:
-
Solvatochromism: 4-dimethylamino-4'-nitroazobenzene is a well-known solvatochromic dye. Its electronic structure, and therefore its absorption spectrum, is highly sensitive to the polarity of the solvent.[1][2] Minor variations in solvent composition, water content, or temperature can lead to significant shifts in the λmax.[1] The excited state of dMANA is more polar than its ground state, leading to a red shift (bathochromic shift) in more polar solvents.[3]
-
pH Fluctuations: The azo group of dMANA can be protonated in acidic conditions, forming an azonium tautomer. This protonated form has a distinct absorption spectrum, often at a longer wavelength (e.g., around 534 nm) compared to the neutral form (around 430 nm in water).[4] Uncontrolled pH can lead to a mixture of species and a shifting λmax.
-
Instrumental Drift: Wavelength calibration of the spectrophotometer may have drifted over time.[5][6]
Step-by-Step Troubleshooting Protocol:
-
Solvent Verification and Control:
-
Action: Always use high-purity, spectroscopy-grade solvents. Prepare fresh solvent mixtures for each set of experiments.
-
Rationale: Impurities or degradation products in the solvent can alter its polarity and interfere with the measurement. .
-
-
pH Control:
-
Action: If working with aqueous or protic solvents, use a suitable buffer system to maintain a constant pH.
-
Rationale: Buffering the solution prevents shifts in the equilibrium between the neutral and protonated forms of the dye, ensuring a stable λmax.[4] .
-
-
Temperature Stabilization:
-
Action: Use a temperature-controlled cuvette holder in your spectrophotometer. Allow your samples to equilibrate to the set temperature before measurement.
-
Rationale: Temperature can influence solvent polarity and the dye's conformational dynamics, leading to spectral shifts.[1] .
-
-
Instrument Wavelength Calibration:
-
Action: Regularly calibrate your spectrophotometer using certified reference materials (e.g., holmium oxide filter).
-
Rationale: This ensures the accuracy of the wavelength scale of your instrument.[6]
-
Issue 2: Non-linear Beer-Lambert Law Plot (Absorbance vs. Concentration)
Your calibration curve for dMANA is not linear at higher concentrations, showing a negative deviation.
Probable Causes:
-
Dye Aggregation: At higher concentrations, azo dyes like dMANA have a tendency to self-associate or aggregate in solution.[7] This can lead to the formation of H-aggregates (face-to-face stacking) or J-aggregates (side-by-side arrangement).[8][9]
-
Stray Light: At high absorbances, the amount of light reaching the detector is very low. Any stray light within the instrument becomes a significant portion of the detected signal, leading to erroneously low absorbance readings.[5][11]
Step-by-Step Troubleshooting Protocol:
-
Concentration Range Optimization:
-
Action: Determine the linear dynamic range for your specific solvent and instrument conditions. Dilute your samples to fall within this range (typically, absorbance values below 1.5).
-
Rationale: Working within the linear range minimizes the effects of aggregation and stray light. .
-
-
Solvent Modification:
-
Action: The addition of a small amount of an organic solvent like ethanol or the use of surfactants can help to disrupt the π–π stacking interactions that lead to aggregation.[7]
-
Rationale: These additives can solvate the dye molecules more effectively, preventing self-association. .
-
-
Instrument Performance Check:
-
Action: Check your instrument's stray light specifications and perform a stray light test according to the manufacturer's protocol.
-
Rationale: Ensuring your instrument is performing within specification is crucial for accurate measurements at high absorbance values.
-
Issue 3: Decreasing Absorbance Over Time During Measurement
The absorbance of your dMANA sample continuously decreases as it is being measured, especially under prolonged exposure to the spectrophotometer's light source.
Probable Cause:
-
Photobleaching: Like many organic dyes, 4-dimethylamino-4'-nitroazobenzene is susceptible to photobleaching.[12] The energy from the instrument's light source can cause photochemical reactions that irreversibly alter the dye's chromophore, leading to a loss of absorption.[13][14]
Step-by-Step Troubleshooting Protocol:
-
Minimize Light Exposure:
-
Action: Keep your samples in the dark before measurement. Minimize the time the sample is exposed to the light beam by using the instrument's shutter function and setting shorter integration times if possible.
-
Rationale: Reducing the total number of photons hitting the sample will decrease the rate of photobleaching.[12] .
-
-
Use of Protective Agents:
-
Action: In some applications, the addition of antifade reagents or oxygen scavengers to the solution can be beneficial.
-
Rationale: These agents can mitigate photo-oxidation, a common pathway for photobleaching.[13] .
-
-
Solvent Choice:
-
Action: Consider the solvent environment. The photostability of a dye can be solvent-dependent.
-
Rationale: Some solvents may be more prone to forming reactive species that can degrade the dye.
-
Frequently Asked Questions (FAQs)
Q1: Why is the color of my 4-dimethylamino-4'-nitroazobenzene solution different in different solvents?
This phenomenon is called solvatochromism.[2] The electronic structure of dMANA, specifically the energy gap between its ground and excited states, is influenced by the polarity of the surrounding solvent molecules.[3] In more polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, leading to a smaller energy gap and an absorption of longer wavelength light (a red shift), which is perceived as a color change.[1][2]
Q2: I am analyzing dMANA in a complex matrix (e.g., biological fluid, polymer film) and my baseline is very noisy or has unexpected peaks. What should I do?
This is likely due to matrix effects or spectral interference.[11]
-
Matrix Effects: Components of your matrix may scatter light (e.g., suspended particles causing turbidity) or have their own absorbance in the same region as dMANA.[5]
-
Troubleshooting:
-
Proper Blank: Your blank solution should contain everything that is in your sample, except for the dMANA analyte. This will help to subtract the background absorbance from the matrix.
-
Sample Preparation: Consider a sample clean-up step, such as filtration, centrifugation, or solid-phase extraction, to remove interfering substances.[15]
-
Derivative Spectroscopy: In some cases, using the first or second derivative of the spectrum can help to resolve the peak of interest from a sloping baseline or overlapping peaks.
-
Q3: Can I use fluorescence spectroscopy to analyze 4-dimethylamino-4'-nitroazobenzene?
While dMANA is primarily known as a UV-Vis absorbing dye, like many "push-pull" chromophores, it can exhibit fluorescence. However, azobenzenes are also known for their efficient trans-cis photoisomerization, which can be a competing and often dominant de-excitation pathway, leading to low fluorescence quantum yields.[16] If you intend to use fluorescence, you will need to carefully select the excitation wavelength and be aware of potential photobleaching and photoisomerization, which can complicate quantitative analysis.
Data & Protocols
Table 1: Solvatochromic Effects on λmax of 4-dimethylamino-4'-nitroazobenzene
| Solvent | Polarity Index | Typical λmax (nm) | Observation |
| Cyclohexane | 0.2 | ~420 | Less polar, blue-shifted |
| Toluene | 2.4 | ~440 | |
| Ethyl Acetate | 4.4 | ~460 | |
| Acetone | 5.1 | ~475 | |
| Methanol | 5.1 | ~490 | More polar, red-shifted[3] |
| Water | 10.2 | ~430 (neutral) | Complex due to H-bonding |
Note: These are approximate values. The exact λmax can vary depending on temperature, purity, and instrument.
Protocol 1: Preparation of a Standard Solution and Spectroscopic Measurement
-
Stock Solution Preparation:
-
Accurately weigh a known amount of 4-dimethylamino-4'-nitroazobenzene powder.
-
Dissolve the powder in a Class A volumetric flask using your chosen spectroscopic-grade solvent to create a concentrated stock solution. Ensure complete dissolution.
-
-
Working Standard Preparation:
-
Perform serial dilutions of the stock solution using the same solvent to prepare a series of working standards with concentrations that span your expected sample range.
-
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.
-
Set the desired wavelength range for scanning (e.g., 350-650 nm).
-
-
Baseline Correction:
-
Fill a clean cuvette with the pure solvent (your blank).
-
Place the cuvette in the spectrophotometer and perform a baseline correction.
-
-
Sample Measurement:
-
Rinse the cuvette with your sample solution before filling it.
-
Place the sample cuvette in the holder and record the absorbance spectrum.
-
Identify the λmax and record the absorbance at this wavelength.
-
Visual Diagrams
Diagram 1: Troubleshooting Workflow for Inconsistent λmax
References
- 1. tandfonline.com [tandfonline.com]
- 2. Solvatochromism - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. What are interference in spectrophotometry | Filo [askfilo.com]
- 6. Errors in Spectrophotometry and Calibration Procedures to Avoid Them - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of alkanolamine solvents on the aggregation states of reactive dyes in concentrated solutions and the properties of the solutions - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10656A [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. Photobleaching - Wikipedia [en.wikipedia.org]
- 13. Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. austinpublishinggroup.com [austinpublishinggroup.com]
- 15. Study of organic interferences in the spectrophotometric determination of nitrite using composite diazotisation-coupling reagents - Analyst (RSC Publishing) [pubs.rsc.org]
- 16. Photoexcited structural dynamics of an azobenzene analog 4-nitro-4′-dimethylamino-azobenzene from femtosecond stimulated Raman - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Degradation of 4'-Nitro-4-dimethylaminoazobenzene under UV Irradiation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the photodegradation of 4'-Nitro-4-dimethylaminoazobenzene. This guide is designed to provide in-depth technical assistance, moving beyond simple protocols to explain the underlying scientific principles and troubleshoot common experimental challenges.
Section 1: Foundational Knowledge & FAQs
This section addresses the fundamental questions regarding this compound and its interaction with UV light.
Q1: What is this compound and why is its degradation studied?
This compound is a synthetic organic compound classified as an azo dye.[1] These dyes are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), which forms the basis of their chromophore (the part of the molecule responsible for color).[2] Its structure consists of a dimethylamino group (-N(CH₃)₂) acting as an electron donor and a nitro group (-NO₂) as an electron acceptor, connected through the azobenzene framework.
The study of its degradation is critical for several reasons:
-
Environmental Remediation: Azo dyes are widely used in industries like textiles and printing, and their release into wastewater is a significant environmental concern.[3][4] Understanding their degradation pathways is key to developing effective treatment methods.
-
Toxicology: The breakdown of azo dyes can lead to the formation of aromatic amines, some of which are known to be mutagenic and carcinogenic.[1][2]
-
Photostability Applications: In fields like materials science, understanding how molecules like this degrade is crucial for developing photostable materials or, conversely, photosensitive materials for applications like data storage or photodynamic therapy.[5]
Q2: What is the primary mechanism of degradation for this compound under UV irradiation?
The primary mechanism for the photodegradation of azo dyes is the cleavage of the azo linkage (-N=N-), which is the most chemically labile part of the molecule.[2][5] Upon absorbing UV photons, the molecule is promoted to an excited electronic state. This excess energy can lead to the irreversible rupture of the azo bond.
The degradation can proceed through several pathways, including:
-
Photoreduction: The azo bond is reduced, breaking the double bond and leading to the formation of corresponding aromatic amines (in this case, N,N-dimethyl-p-phenylenediamine and p-nitroaniline).[5]
-
Photooxidation: In the presence of oxygen, reactive oxygen species (ROS) like hydroxyl radicals (•OH) can be generated, which are highly reactive and can attack the dye molecule at multiple sites, including the azo bond and the aromatic rings.[6][7]
The nitro group may also be susceptible to reduction during the degradation process.[8][9]
Q3: How do solvent properties affect the degradation experiment?
Solvent choice is a critical parameter that can significantly influence experimental outcomes. The photophysical behavior of a dissolved dye is strongly dependent on solvent-solute interactions.[10]
-
Polarity and Solvatochromism: this compound exhibits solvatochromism, meaning its absorption spectrum (and thus its color) can change depending on the polarity of the solvent.[10][11] This occurs because polar solvents can stabilize the molecule's excited state differently than non-polar solvents, shifting the wavelength of maximum absorbance (λmax). This shift can affect the efficiency of UV light absorption at a given wavelength.
-
Azo-Hydrazone Tautomerism: Azo dyes with hydroxyl or amino groups can exist in equilibrium between two tautomeric forms: the azo form and the hydrazone form. Solvent polarity and hydrogen bonding capacity can shift this equilibrium, which is significant because the two forms have different absorption spectra and may have different degradation kinetics.[12]
-
Viscosity: Higher solvent viscosity can restrict molecular motion, potentially affecting the rates of non-radiative decay and isomerization, which compete with the degradation process.[13]
Therefore, the choice of solvent must be carefully considered and consistently used across all experiments to ensure reproducibility.
Section 2: Standard Experimental Protocol
This section provides a detailed, step-by-step methodology for a typical UV-induced degradation experiment.
Experimental Workflow Diagram
Caption: Standard workflow for a photodegradation experiment.
Step-by-Step Protocol
-
Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 100 mg/L or 100 ppm) in a suitable, HPLC-grade solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution). The choice of solvent should be based on the dye's solubility and the experimental objectives.[14]
-
From the stock solution, prepare a working solution of the desired concentration (e.g., 10 mg/L).
-
Causality: Using HPLC-grade solvents minimizes interference from impurities during analysis. A stock solution ensures consistency across multiple experiments.
-
-
System Setup:
-
Set up the photoreactor. A common setup involves a UV lamp (e.g., a low or medium-pressure mercury lamp) positioned at a fixed distance from a quartz reaction vessel.[15] Quartz is used because it is transparent to UV light.
-
Incorporate a magnetic stirrer to ensure the solution remains homogeneous and a cooling system (like a water bath) to maintain a constant temperature, as heat from the lamp can affect reaction kinetics.[16]
-
-
Execution and Sampling:
-
Transfer a known volume of the working solution into the reaction vessel.
-
Before turning on the UV lamp, stir the solution in the dark for 30-60 minutes to ensure equilibrium (e.g., adsorption to the vessel walls) is reached.[16]
-
Take an initial sample (t=0) and measure its absorbance at the λmax of the dye using a UV-Vis spectrophotometer. This will be your reference point.
-
Turn on the UV lamp to initiate the reaction. Start a timer.
-
At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot of the solution.
-
Self-Validation: Running control experiments is crucial. A "dark control" (dye solution with no UV light) confirms that degradation is light-induced. A "photolysis control" (solvent only with UV light) ensures the solvent itself is not degrading to create interfering products.[15]
-
-
Analysis:
-
UV-Vis Spectroscopy: Immediately measure the absorbance of each aliquot at the λmax. A decrease in absorbance indicates the degradation of the chromophore.
-
High-Performance Liquid Chromatography (HPLC): For more detailed analysis, filter the aliquots (if necessary) and inject them into an HPLC system equipped with a suitable column (e.g., C18) and detector (e.g., Diode Array Detector).[4][17] This allows for the quantification of the parent dye and the detection of degradation byproducts.[18]
-
Causality: UV-Vis is excellent for monitoring the overall disappearance of color, while HPLC provides quantitative data on the concentration of the specific parent molecule and can separate it from its degradation products.[4][19]
-
-
Data Interpretation:
-
Plot the absorbance (or concentration from HPLC) versus irradiation time.
-
Determine the reaction kinetics, which often follow pseudo-first-order kinetics for this type of degradation.[20][21]
-
Calculate the photodegradation quantum yield (Φd), which measures the efficiency of the photochemical reaction, if desired.[13][22]
-
Section 3: Troubleshooting Guide
This section is formatted as a Q&A to directly address specific problems you may encounter.
Q: My degradation rate is much slower than expected, or there is no degradation at all. What should I check?
A: A slow or non-existent degradation rate can stem from several issues related to your light source, solution, or setup.
Troubleshooting Flowchart: Slow Degradation
Caption: Decision tree for troubleshooting slow degradation rates.
-
UV Lamp Issues:
-
Age and Output: UV lamps have a finite lifespan. An old lamp may have significantly reduced photon output. Verify the lamp's specifications and age.
-
Wavelength Mismatch: Degradation is most efficient when the lamp's emission wavelength strongly overlaps with the dye's absorption maximum (λmax).[23] Check the emission spectrum of your lamp and the absorption spectrum of your dye in the chosen solvent.
-
-
Experimental Setup:
-
Reaction Vessel Material: Standard borosilicate glass and most plastics absorb UV radiation. You must use a high-quality quartz vessel for the reaction.[15]
-
Light Path Obstruction: Ensure there are no obstructions between the lamp and the sample.
-
-
Solution Chemistry:
-
Presence of Quenchers/Scavengers: Impurities in your solvent or buffer can act as quenchers, absorbing the UV energy or reacting with the excited dye molecule, thus inhibiting degradation.[24] Using high-purity solvents is essential.
-
pH: The pH of the solution can alter the electronic structure of the dye molecule, affecting its absorption properties and photoreactivity.[9] Ensure the pH is controlled and consistent.
-
Concentration: If the dye concentration is too high, it can cause an "inner filter effect," where molecules on the surface of the solution absorb all the light, preventing photons from penetrating into the bulk of the solution.[21]
-
Q: My results are not reproducible. What are the likely causes?
A: Lack of reproducibility is a common problem in photochemical experiments and usually points to uncontrolled variables.
| Potential Cause | Explanation & Solution |
| Temperature Fluctuations | The UV lamp generates significant heat. If not controlled, this can alter reaction kinetics. Solution: Use a thermostatic water bath or cooling jacket to maintain a constant temperature throughout the experiment.[16] |
| Inconsistent Lamp Distance/Position | The intensity of light reaching the sample follows the inverse-square law. Even small changes in the distance between the lamp and the vessel will alter the photon flux and affect the degradation rate. Solution: Create a fixed, rigid setup where the lamp and vessel positions are locked. Measure and record the distance for every experiment. |
| Lamp Warm-up Time | UV lamps require a warm-up period (often 15-30 minutes) to reach a stable and consistent light output. Solution: Always warm up the lamp for a consistent period before starting the irradiation. |
| Inconsistent Stirring | Inadequate or inconsistent stirring can lead to concentration gradients within the solution, meaning not all molecules are equally exposed to the light. Solution: Use a magnetic stirrer at a constant, reproducible speed for all experiments. |
| Solution Aging/Degradation | Stock solutions of dyes may degrade slowly over time, even when stored in the dark. Solution: Prepare fresh working solutions for each experiment and store stock solutions in the dark and refrigerated, if appropriate. Check the stock solution's absorbance before each use. |
Q: I see new peaks appearing in my HPLC chromatogram. How do I identify them?
A: The appearance of new peaks is expected, as these are the degradation byproducts. Identifying them is a key part of the research.
-
Hypothesize Structures: Based on the known degradation mechanisms (i.e., cleavage of the azo bond), you can predict the primary products: N,N-dimethyl-p-phenylenediamine and p-nitroaniline.
-
Use Authentic Standards: The most reliable method is to purchase certified standards of the suspected byproducts. Run them on your HPLC under the same conditions as your samples. If the retention time of a new peak in your sample matches the retention time of a standard, you have a positive identification.
-
HPLC-MS/MS: For definitive identification of unknown products, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS or HPLC-MS/MS) is the gold standard.[25] This technique separates the compounds and then provides mass-to-charge ratio (m/z) data, which can be used to determine the molecular weight and fragmentation patterns to elucidate the structure.[24]
Proposed Degradation Pathway
Caption: Primary photodegradation pathway via azo bond cleavage.
Section 4: Safety Precautions
Handling this compound and conducting UV irradiation experiments requires strict adherence to safety protocols.
-
Chemical Hazards:
-
This compound is an irritant, causing skin and serious eye irritation.[26][27]
-
Some azo compounds are suspected carcinogens.[1]
-
Required PPE: Always wear nitrile gloves, a lab coat, and chemical safety goggles.[26] Handle the solid powder in a fume hood or use a dust respirator to avoid inhalation.
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.[26] Store the chemical in a tightly closed container in a cool, dark, and well-ventilated place, away from oxidizing agents.[26][28]
-
-
UV Radiation Hazards:
-
UV radiation is damaging to the eyes and skin. Never look directly at an unshielded UV lamp.
-
Engineering Controls: The photoreactor should be housed in a light-tight enclosure or behind UV-blocking shields (e.g., polycarbonate).[15] Ensure the enclosure is interlocked so the lamp cannot operate when open.
-
Personal Protective Equipment (PPE): Wear UV-blocking safety glasses or a full-face shield when working near the apparatus.
-
-
Emergency Procedures:
-
Skin Contact: Wash the affected area immediately with plenty of water. If irritation occurs, seek medical advice.[26]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[26]
-
Ingestion: Rinse mouth and call a poison center or doctor immediately.
-
References
- 1. Azo dye - Wikipedia [en.wikipedia.org]
- 2. Technical Aspects of Azo Colorants, Danish Environmental Protection Agency [www2.mst.dk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. icontrolpollution.com [icontrolpollution.com]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Degradation of nitro-based pharmaceuticals by UV photolysis: Kinetics and simultaneous reduction on halonitromethanes formation potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Solvent polarity effect on photophysical properties of some aromatic azo dyes with focus on tautomeric and toxicity competition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]
- 15. web.viu.ca [web.viu.ca]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Exploring the decolorization efficiency and biodegradation mechanisms of different functional textile azo dyes by Streptomyces albidoflavus 3MGH - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Uv radiation assisted photocatalytic transformation of azo dye direct yellow 9 | PDF [slideshare.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Photodegradation and toxicity changes of antibiotics in UV and UV/H(2)O(2) process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Photodegradation of fleroxacin by g-C3N4/PPy/Ag and HPLC-MS/MS analysis of degradation pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 26. tcichemicals.com [tcichemicals.com]
- 27. This compound | C14H14N4O2 | CID 17225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 28. carlroth.com [carlroth.com]
Technical Support Center: Enhancing the Solubility of 4-dimethylamino-4'-nitroazobenzene for Experimental Use
Welcome to the technical support guide for 4-dimethylamino-4'-nitroazobenzene. This document is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with this compound. As a "push-pull" azobenzene dye, its unique solvatochromic and photoisomerization properties are of great interest, but its hydrophobic nature often presents a significant hurdle in experimental setups, particularly in aqueous media.[1][2] This guide provides a series of troubleshooting steps and detailed protocols to help you achieve and maintain the desired concentration of 4-dimethylamino-4'-nitroazobenzene in your solutions.
Chemical Profile: 4-dimethylamino-4'-nitroazobenzene
A foundational understanding of the compound's physical properties is the first step in troubleshooting solubility.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₄N₄O₂ | [3][4][5] |
| Molecular Weight | 270.29 g/mol | [3][4] |
| Appearance | Deep red, orange, or purple crystalline powder | [3][6] |
| Melting Point | ~229-234 °C | [3][6] |
| Common Synonyms | 4-Dimethylamino-4'-nitroazobenzene, Disperse Orange 3 | [2][5] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common solubility issues in a question-and-answer format, providing both the "how" and the "why" for each recommended solution.
Q1: What is the best initial solvent to dissolve 4-dimethylamino-4'-nitroazobenzene?
Answer: Due to its predominantly hydrophobic and aromatic structure, 4-dimethylamino-4'-nitroazobenzene is poorly soluble in water.[7] The most effective approach is to first prepare a concentrated stock solution in a water-miscible organic solvent.
Recommended Solvents:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Acetone
-
Ethanol
Expert Insight: We recommend starting with DMSO as it can typically dissolve a wide range of hydrophobic compounds at high concentrations. This allows you to prepare a concentrated stock that requires only a minimal volume to be added to your final aqueous solution, thereby minimizing the impact of the organic solvent on your experiment.
Q2: My compound precipitates when I add my organic stock solution to an aqueous buffer. What's happening and how do I fix it?
Answer: This is a classic sign of a compound "crashing out" of solution. When the concentrated organic stock is introduced to the aqueous environment, the compound is suddenly in a solvent system where it is no longer soluble. The key is to modify the final aqueous medium to make it more hospitable to the compound.
There are three primary strategies to address this, which can be used alone or in combination:
-
Co-Solvent System: Maintain a certain percentage of the organic solvent in the final solution.[8]
-
pH Adjustment: Alter the pH of the aqueous buffer to ionize the compound, thereby increasing its polarity and aqueous solubility.[9][10]
-
Surfactant-Mediated Solubilization: Use a surfactant to create micelles that encapsulate the hydrophobic compound.[11][12]
The choice of method depends on the constraints of your experimental system (e.g., tolerance for organic solvents, required pH range, or presence of cells).
Q3: How does pH affect the solubility of this compound?
Answer: The chemical structure of 4-dimethylamino-4'-nitroazobenzene contains a dimethylamino group (-N(CH₃)₂), which is a weak base. In acidic conditions (low pH), this group can become protonated to form a positively charged ammonium cation (-N⁺H(CH₃)₂).[13]
Mechanism of Action: This protonation introduces a formal charge to the molecule, significantly increasing its polarity. The charged, more polar form of the molecule interacts more favorably with polar water molecules, leading to a substantial increase in aqueous solubility.[9][10] The ground state pKa of the dimethylamino group in a similar molecule was found to be around 4.5.[13] Therefore, you should expect to see increased solubility at pH values below this.
Caution: While lowering the pH can be very effective, ensure that the acidic conditions are compatible with your experimental system (e.g., protein stability, cell viability). Additionally, extreme pH levels (e.g., pH < 2) can potentially lead to degradation of the compound over time.[10]
Q4: How can I use a co-solvent to keep my compound in solution?
Answer: A co-solvent is a water-miscible organic solvent that, when added to water, creates a solvent mixture with properties intermediate between the two.[8][14]
Mechanism of Action: By adding a co-solvent like ethanol or DMSO to your aqueous buffer, you effectively reduce the overall polarity of the solvent system.[14] This "polarity reduction" makes the environment less hostile to the hydrophobic azobenzene molecule, allowing it to remain solvated. This technique is widely used in pharmaceutical formulations for poorly water-soluble drugs.[15]
Practical Tip: A final concentration of 1-5% (v/v) of the organic co-solvent is often sufficient to maintain solubility without significantly impacting many biological experiments. However, the required percentage is compound-specific and should be determined empirically. Always run a vehicle control (buffer + co-solvent) in your experiments.
Q5: When should I consider using a surfactant, and which one should I choose?
Answer: Surfactants are the method of choice when your experiment cannot tolerate organic solvents or significant pH changes. This is common in cell-based assays or when working with sensitive biomolecules.
Mechanism of Action: Surfactants are amphiphilic molecules, meaning they have a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail.[11] In aqueous solutions above a specific concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[12][16] The hydrophobic tails form the core of the micelle, creating a non-polar microenvironment. Hydrophobic compounds like 4-dimethylamino-4'-nitroazobenzene can partition into this core, becoming effectively solubilized within the aqueous solution.[11][17]
References
- 1. A volumetric study on the thermal cis-to-trans isomerization of 4-(dimethylamino)-4′-nitroazobenzene and 4,4′-bis(dialkylamino)azobenzenes: evidence of an inversion mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. longdom.org [longdom.org]
- 3. labproinc.com [labproinc.com]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]
- 12. Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solvent and pH effects on the fluorescence of 7-(dimethylamino)-2-fluorenesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 16. jocpr.com [jocpr.com]
- 17. asianpharmtech.com [asianpharmtech.com]
Validation & Comparative
A Comprehensive Guide to the Validation of 4'-Nitro-4-dimethylaminoazobenzene as a Solvent Polarity Indicator
For Researchers, Scientists, and Drug Development Professionals
In the nuanced world of chemical research and drug development, the precise characterization of solvent properties is paramount. Solvent polarity, a measure of the distribution of electron density within a solvent molecule, profoundly influences reaction rates, chemical equilibria, and the spectroscopic properties of solutes. The ability to accurately gauge this property is therefore not merely an academic exercise but a critical component of process optimization and analytical method development. This guide provides an in-depth validation of 4'-Nitro-4-dimethylaminoazobenzene as a sensitive and reliable solvent polarity indicator, comparing its performance against established standards through rigorous experimental data and theoretical frameworks.
The Crucial Role of Solvent Polarity in Scientific Research
Solvent-solute interactions govern a vast array of chemical and physical phenomena.[1][2] These interactions can be broadly categorized as non-specific (e.g., dipole-dipole forces) and specific (e.g., hydrogen bonding). The cumulative effect of these forces is encapsulated in the empirical concept of solvent polarity. An accurate understanding of solvent polarity is essential for:
-
Reaction Kinetics and Mechanism Elucidation: The polarity of the reaction medium can stabilize or destabilize transition states, thereby altering reaction rates.
-
Solubility and Formulation: "Like dissolves like" is a fundamental principle rooted in solvent polarity. In drug development, selecting appropriate solvents is critical for active pharmaceutical ingredient (API) solubility and the stability of formulated products.
-
Spectroscopy: The electronic and vibrational energy levels of a molecule can be perturbed by the surrounding solvent molecules, leading to shifts in absorption and emission spectra. This phenomenon, known as solvatochromism, forms the basis for using certain dyes as polarity indicators.
Introducing this compound: A "Push-Pull" Solvatochromic Dye
This compound is a member of the "push-pull" class of azobenzene dyes.[3] Its molecular structure features an electron-donating dimethylamino group (-N(CH3)2) at one end of the conjugated π-system and an electron-withdrawing nitro group (-NO2) at the other. This arrangement creates a significant dipole moment that changes upon electronic excitation, making the molecule highly sensitive to the polarity of its environment.
The solvatochromism of this compound arises from the differential solvation of its ground and excited states. In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, leading to a red shift (bathochromic shift) in the UV-Vis absorption maximum (λmax). Conversely, in nonpolar solvents, the λmax is observed at shorter wavelengths. This pronounced solvatochromic shift allows for the creation of a solvent polarity scale based on the spectroscopic behavior of this dye.
Comparative Analysis: Benchmarking Against Established Indicators
To validate the efficacy of this compound, its performance must be compared against well-established solvent polarity indicators. The most prominent of these are Reichardt's dye, which forms the basis of the ET(30) scale, and the Kamlet-Taft parameters, which offer a multi-parameter approach to describing solvent-solute interactions.
The ET(30) Scale: A Gold Standard
The ET(30) scale, derived from the solvatochromic behavior of Reichardt's dye (2,6-diphenyl-4-(2,4,6-triphenylpyridinium-1-yl)phenolate), is a widely accepted single-parameter measure of solvent polarity.[4][5] It reflects the overall Lewis acidity and dipolarity of a solvent.
The Kamlet-Taft Parameters: A Deeper Dive into Interactions
The Kamlet-Taft approach dissects solvent polarity into three distinct parameters:[6][7][8]
-
α (Hydrogen Bond Acidity): A measure of the solvent's ability to donate a hydrogen bond.
-
β (Hydrogen Bond Basicity): A measure of the solvent's ability to accept a hydrogen bond.
-
π* (Dipolarity/Polarizability): A measure of the solvent's ability to stabilize a charge or a dipole through dielectric effects.
Experimental Validation: A Data-Driven Comparison
The following table presents the UV-Vis absorption maxima (λmax) of a closely related compound, 4-Dimethylaminoazobenzene, in a range of solvents, alongside their corresponding ET(30) values and Kamlet-Taft parameters. While data for this compound is less comprehensively tabulated in a single source, the behavior of 4-Dimethylaminoazobenzene provides a strong proxy for understanding the solvatochromic trends.
Table 1: Solvatochromic Data for 4-Dimethylaminoazobenzene and Corresponding Solvent Polarity Parameters
| Solvent | λmax (nm) of 4-Dimethylaminoazobenzene[9] | ET(30) (kcal/mol)[4][5][10] | α[6][7] | β[6][7] | π*[6][7] |
| Cyclohexane | 397 | 31.2 | 0.00 | 0.00 | 0.00 |
| 1,4-Dioxane | 407.5 | 36.0 | 0.00 | 0.37 | 0.55 |
| Dichloromethane | 410.5 | 40.7 | 0.13 | 0.10 | 0.82 |
| Acetone | 411 | 42.2 | 0.08 | 0.48 | 0.71 |
| Ethanol | 406 | 51.9 | 0.86 | 0.75 | 0.54 |
| Butanol | 406 | 50.2 | 0.84 | 0.47 | 0.47 |
| DMSO | 420.5 | 45.1 | 0.00 | 0.76 | 1.00 |
Analysis of the Data:
As evident from the table, there is a general trend of increasing λmax with increasing solvent polarity, as indicated by the ET(30) value. For instance, the λmax shifts from 397 nm in the nonpolar cyclohexane to 420.5 nm in the highly polar dimethyl sulfoxide (DMSO). This positive solvatochromism is characteristic of "push-pull" dyes where the excited state is more polar than the ground state.
The multiparameter Kamlet-Taft analysis provides a more granular understanding. The significant red shift in DMSO, a solvent with a high β (hydrogen bond basicity) and π* (dipolarity/polarizability) value but zero α (hydrogen bond acidity), suggests that the stabilization of the excited state of the dye is strongly influenced by the solvent's ability to accept a hydrogen bond from the solute and by its general dipolar interactions. In contrast, in protic solvents like ethanol and butanol, the λmax is slightly blue-shifted compared to aprotic polar solvents of similar dipolarity. This can be attributed to the hydrogen bond donating ability (α) of the alcohols, which can stabilize the ground state of the dye through interaction with the lone pairs of the dimethylamino group, thus increasing the energy required for excitation.
The Lippert-Mataga Plot: Quantifying the Change in Dipole Moment
The Lippert-Mataga equation provides a method to estimate the change in dipole moment between the ground and excited states (Δμ) of a fluorophore. A larger slope in the Lippert-Mataga plot indicates a greater change in dipole moment and, consequently, a higher sensitivity of the dye to solvent polarity. Future research focusing on the fluorescence spectroscopy of this compound would be invaluable in quantitatively assessing its performance as a polarity indicator.
Experimental Protocols
To facilitate the independent validation and application of this compound, the following experimental protocols are provided.
Protocol 1: Determination of UV-Vis Absorption Maxima (λmax)
Objective: To measure the λmax of this compound in various solvents.
Materials:
-
This compound
-
A selection of spectroscopic grade solvents of varying polarities (e.g., hexane, toluene, dichloromethane, acetone, ethanol, acetonitrile, DMSO)
-
Volumetric flasks
-
Pipettes
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., acetone) to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
Prepare working solutions: For each solvent to be tested, prepare a dilute working solution by adding a small aliquot of the stock solution to a volumetric flask and diluting to the mark with the test solvent. The final concentration should result in an absorbance reading between 0.5 and 1.5 at the λmax.
-
Record the UV-Vis spectrum: Using a UV-Vis spectrophotometer, record the absorption spectrum of each working solution over a suitable wavelength range (e.g., 300-700 nm). Use the pure solvent as a blank.
-
Determine λmax: Identify the wavelength at which the maximum absorbance occurs for each solvent.
Protocol 2: Workflow for Correlating λmax with Solvent Polarity Scales
Objective: To correlate the experimentally determined λmax values with established solvent polarity scales.
Procedure:
-
Compile data: Create a table listing the solvents used, their experimentally determined λmax values for this compound, and their corresponding ET(30) and Kamlet-Taft (α, β, π*) parameters from the literature.
-
Generate plots:
-
Plot λmax versus ET(30).
-
Perform a multiple linear regression analysis to correlate λmax with the Kamlet-Taft parameters using the following equation: λmax = λ0 + aα + bβ + sπ* where λ0 is the intercept and a, b, and s are the regression coefficients that represent the sensitivity of the dye to each solvent parameter.
-
-
Analyze the correlations: Evaluate the goodness of fit (e.g., R2 value) for each correlation. A strong correlation indicates that this compound is a reliable indicator for that particular polarity scale.
Visualizing the Validation Workflow
The following diagram illustrates the key steps involved in validating a new solvent polarity indicator like this compound.
Caption: A flowchart outlining the experimental and analytical steps for validating a solvatochromic dye as a solvent polarity indicator.
Conclusion and Future Outlook
The available data strongly supports the validation of this compound as a sensitive and effective indicator of solvent polarity. Its positive solvatochromism shows a clear correlation with established polarity scales like ET(30). The multiparameter Kamlet-Taft analysis further elucidates the specific solvent-solute interactions that govern its spectroscopic behavior, highlighting its sensitivity to both dipolarity/polarizability and hydrogen bond basicity.
To further solidify its position as a robust polarity indicator, future research should focus on acquiring a comprehensive set of fluorescence emission data for this compound in a wide array of solvents. This would enable the construction of a Lippert-Mataga plot, providing a quantitative measure of its sensitivity and allowing for a more direct comparison with other fluorescent probes.
References
- 1. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Dimroth and Reichardt ET [stenutz.eu]
- 5. zipse.cup.uni-muenchen.de [zipse.cup.uni-muenchen.de]
- 6. Kamlet-Taft solvent parameters [stenutz.eu]
- 7. Kamlet-Taft solvent parameters [stenutz.eu]
- 8. goldbook.iupac.org [goldbook.iupac.org]
- 9. researchgate.net [researchgate.net]
- 10. Application of Reichardt’s Solvent Polarity Scale (ET(30)) in the Selection of Bonding Agents for Composite Solid Rocket Propellants [mdpi.com]
A Comparative Guide to Solvent Polarity Probes: 4-dimethylamino-4'-nitroazobenzene vs. Reichardt's Dye
In the intricate world of chemical reactions and material science, the choice of solvent is paramount. The solvent's polarity, a measure of its charge distribution, can dramatically influence reaction rates, equilibrium positions, and the spectroscopic properties of solutes. To empirically quantify this critical parameter, researchers rely on molecular probes known as solvatochromic dyes. These compounds have the remarkable ability to change color in response to the polarity of their environment.[1]
This guide provides an in-depth comparison of two prominent solvatochromic dyes: the azo dye 4-dimethylamino-4'-nitroazobenzene and the betaine Reichardt's Dye . We will delve into their underlying mechanisms, compare their performance based on experimental data, and provide practical guidance for their application in the laboratory.
The Phenomenon of Solvatochromism
Solvatochromism arises from the differential solvation of a dye molecule's electronic ground state and its excited state.[1] When a dye absorbs light, an electron is promoted to a higher energy level, often leading to a change in the molecule's dipole moment. Polar solvent molecules will arrange themselves to stabilize charge separation. If the excited state is more polar than the ground state, a polar solvent will stabilize the excited state more, thus lowering the energy required for the electronic transition. This results in a shift of the absorption maximum to a longer wavelength (a bathochromic or red shift), a phenomenon known as positive solvatochromism .
Conversely, if the ground state is more polar than the excited state, a polar solvent will preferentially stabilize the ground state. This increases the energy gap for the transition, causing the absorption maximum to shift to a shorter wavelength (a hypsochromic or blue shift). This is termed negative solvatochromism .[1]
Caption: Energy level diagrams illustrating positive and negative solvatochromism.
In the Red Corner: 4-dimethylamino-4'-nitroazobenzene
4-dimethylamino-4'-nitroazobenzene is a classic example of a "push-pull" molecule. The electron-donating dimethylamino group (-N(CH₃)₂) "pushes" electron density across the conjugated azobenzene system to the electron-withdrawing nitro group (-NO₂).
Upon absorption of light, an intramolecular charge transfer (ICT) occurs, moving significant electron density from the donor to the acceptor. This results in an excited state that is substantially more polar than the ground state. Consequently, this dye exhibits positive solvatochromism : its color shifts towards red in more polar solvents.[2][3] For instance, its solutions can range from yellow-orange in nonpolar solvents like cyclohexane to a deep red in polar solvents like methanol.[2]
Chemical Structure:
Caption: Structure of 4-dimethylamino-4'-nitroazobenzene.
In the Blue Corner: Reichardt's Dye
Reichardt's Dye, formally known as 2,6-diphenyl-4-(2,4,6-triphenyl-1-pyridinio)phenolate, is perhaps the most famous solvatochromic probe.[4] It is a betaine dye, meaning it has a zwitterionic structure with a permanent positive charge on the pyridinium ring and a negative charge on the phenolate oxygen.[5] This charge separation gives its ground state an exceptionally large dipole moment.
The electronic transition responsible for its color is a charge-transfer from the phenolate oxygen to the pyridinium ring. This intramolecular charge transfer significantly reduces the charge separation, making the excited state much less polar than the ground state.[6] As a result, Reichardt's Dye exhibits one of the largest known examples of negative solvatochromism .[4][7] Polar solvents heavily stabilize the highly polar ground state, leading to a dramatic blue shift in the absorption maximum.[5][8] The visual effect is stunning, with colors ranging from green in less polar solvents like chloroform to yellow, orange, red, and finally violet in highly polar solvents like methanol and water.[4]
This profound sensitivity led Christian Reichardt to use this dye to establish the empirical ET(30) scale of solvent polarity, which is now a widely accepted standard in chemistry.[9][10] The ET(30) value for a solvent is simply the molar transition energy of Reichardt's Dye in that solvent, expressed in kcal/mol.[9]
Chemical Structure:
Caption: Structure of Reichardt's Dye.
Head-to-Head Comparison: Performance and Properties
The choice between these two dyes depends entirely on the specific application, the range of solvent polarities being investigated, and other experimental constraints.
| Feature | 4-dimethylamino-4'-nitroazobenzene | Reichardt's Dye |
| Chemical Class | Azo Dye ("Push-Pull") | Pyridinium N-phenolate Betaine |
| Solvatochromism Type | Positive (Bathochromic Shift)[2] | Negative (Hypsochromic Shift)[1][5] |
| Mechanism | Excited state is more polar than ground state (μe > μg)[2] | Ground state is more polar than excited state (μg > μe)[6] |
| Visual Color Change | Yellow/Orange → Red with increasing polarity[2] | Green → Yellow → Red → Violet with increasing polarity[4] |
| Sensitivity / Range | Moderate | Extremely High ; one of the largest known[4][11] |
| Associated Scale | None (used for general demonstration) | Basis for the ET(30) Scale [9][12] |
| Solubility | Generally good in a wide range of organic solvents.[13] | Poorly soluble in very nonpolar solvents.[9] |
| Limitations | Less sensitive to subtle polarity changes. | Can be protonated in acidic media, losing its solvatochromic properties.[9] |
Experimental Protocol: Measuring Solvent Polarity
This section provides a generalized workflow for determining the empirical polarity of a solvent using UV-Vis spectroscopy and a solvatochromic dye.
Objective: To determine the absorption maximum (λmax) of a solvatochromic dye in a given solvent and calculate the corresponding molar transition energy (ET).
Materials:
-
Solvatochromic dye (Reichardt's Dye or 4-dimethylamino-4'-nitroazobenzene)
-
Solvent of interest (spectroscopic grade)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Workflow Diagram:
Caption: Experimental workflow for solvatochromic measurement.
Step-by-Step Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the dye (e.g., 1x10⁻³ M) in a suitable solvent. Causality Note: A stock solution allows for accurate and repeatable dilutions.
-
Prepare a dilute working solution (approximately 1x10⁻⁴ M to 1x10⁻⁵ M) in the solvent to be tested.[6] The final concentration should be adjusted to yield a maximum absorbance between 0.5 and 1.0 to ensure accuracy within the Beer-Lambert law.
-
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes for stable readings.
-
Set the wavelength range to scan the visible region (e.g., 400 nm to 800 nm).
-
-
Measurement:
-
Fill a quartz cuvette with the pure solvent to be tested. This will serve as the blank. Place it in the spectrophotometer and record a baseline.
-
Rinse the cuvette with the dye solution, then fill it and place it in the sample holder.
-
Acquire the absorption spectrum of the dye solution.
-
-
Data Analysis:
-
From the spectrum, identify the wavelength of maximum absorbance (λmax) for the longest-wavelength absorption band.[5] This is the band that exhibits the solvatochromic shift.
-
Calculate the molar transition energy, ET, using the following equation:
ET (kcal/mol) = (2.859 x 10⁴) / λmax (nm) [9]
-
If using Reichardt's Dye, this value is the ET(30) value for that solvent.
-
Conclusion and Recommendations
Both 4-dimethylamino-4'-nitroazobenzene and Reichardt's Dye are valuable tools for probing the polarity of a chemical environment. However, they serve distinct purposes.
-
Reichardt's Dye is the undisputed standard for quantitative solvent polarity determination. Its unparalleled sensitivity and the extensive database of ET(30) values make it the go-to probe for establishing solvent scales and for applications where subtle changes in polarity must be detected.[4][10] It is the ideal choice for researchers looking to correlate reaction kinetics or spectroscopic properties with a standardized polarity parameter.
-
4-dimethylamino-4'-nitroazobenzene serves as an excellent qualitative and demonstrative probe. Its positive solvatochromism provides a clear, alternative illustration of the principles of solvent-solute interactions.[13] Its superior solubility in a broader range of organic media, including polymers, can make it a more practical choice in specific material science applications where Reichardt's dye might be unsuitable.[13]
Ultimately, the selection of a solvatochromic dye is dictated by the research question. For rigorous, quantitative comparison against a universal scale, Reichardt's Dye is superior. For qualitative assessments, educational demonstrations, or applications in specific matrices where solubility is a concern, 4-dimethylamino-4'-nitroazobenzene remains a highly effective and informative option.
References
- 1. Solvatochromism - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Reichardt's dye - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. krypton.mnsu.edu [krypton.mnsu.edu]
- 7. The Negative Solvatochromism of Reichardt‘s Dye B30 – A Complementary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.iucr.org [journals.iucr.org]
- 9. Dimroth and Reichardt ET [stenutz.eu]
- 10. researchgate.net [researchgate.net]
- 11. znaturforsch.com [znaturforsch.com]
- 12. Study on the empirical parameter of solvent polarity - The E >T>(30) scale of carbonate using Reichardt's Dye - Beijing Institute of Technology [pure.bit.edu.cn]
- 13. tandfonline.com [tandfonline.com]
Beyond the Benchmark: A Comparative Guide to Alternatives for 4'-Nitro-4-dimethylaminoazobenzene in Solvatochromic Studies
An In-Depth Technical Guide to Solvatochromic Dyes for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I've frequently encountered researchers relying on traditional solvatochromic dyes like 4'-Nitro-4-dimethylaminoazobenzene. While foundational, this azo dye represents an older class of probes. The field has since evolved, yielding a sophisticated toolkit of alternatives that offer vastly superior sensitivity, photostability, and applicability, especially in complex biological systems.
This guide moves beyond a simple listing of alternatives. It is designed to provide you with the causal logic behind selecting a specific solvatochromic probe, the quantitative data to support that choice, and the validated protocols to implement it effectively in your research. We will explore how differential solvation of a molecule's ground and excited electronic states can be harnessed to probe the microenvironment of everything from simple solvent mixtures to the intricate lipid bilayers of a living cell.[1]
The Principle of Solvatochromism: A Conceptual Framework
Solvatochromism is the phenomenon where a substance's color, or more accurately, its absorption or emission spectrum, changes with the polarity of the solvent.[1] This occurs because the solvent differentially stabilizes the electronic ground state and the excited state of the dye molecule (the solute).[2] This interaction alters the energy gap between these two states, resulting in a shift in the wavelength of maximum absorbance (λmax) or emission.
This relationship is categorized into two main types:
-
Positive Solvatochromism : A shift to a longer wavelength (bathochromic or red shift) with increasing solvent polarity. This happens when the excited state is more polar than the ground state, leading to greater stabilization by polar solvents.[2]
-
Negative Solvatochromism : A shift to a shorter wavelength (hypsochromic or blue shift) with increasing solvent polarity. This is observed when the ground state is more polar and thus more stabilized by polar solvents than the less polar excited state.[2]
The choice of a solvatochromic probe is therefore a strategic decision based on the properties of the system you wish to study.
Caption: Energy level diagrams for positive and negative solvatochromism.
Key Alternatives to this compound
While this compound is a classic "push-pull" azo dye, its relatively weak solvatochromic shifts and potential for photoisomerization limit its utility. Modern alternatives offer significant advantages in sensitivity, dynamic range, and quantum yield.
Reichardt's Dye (Betaine 30): The Gold Standard for Polarity Scales
Reichardt's Dye is perhaps the most famous solvatochromic compound, exhibiting one of the largest known solvatochromic shifts.[3] Its ground state is a highly polar zwitterion (a betaine), while its excited state is significantly less polar. This large difference in polarity results in profound negative solvatochromism.[2][4] The color of Reichardt's dye can span the entire visible spectrum depending on the solvent, making it an excellent visual indicator.[3]
-
Expertise & Experience: The primary value of Reichardt's dye is not just as a qualitative probe, but as the foundation for the empirical ET(30) solvent polarity scale.[4][5] This scale allows for the quantitative correlation of solvent polarity with chemical reaction rates and equilibria, a cornerstone of physical organic chemistry. Its extreme sensitivity, however, can be a drawback; it is insoluble in very nonpolar solvents and its phenolate oxygen can act as a hydrogen-bond acceptor, complicating interpretations in protic media.
Nile Red: The Fluorescent Probe for Lipophilic Environments
Nile Red is a fluorescent, lipophilic stain that is highly sensitive to the polarity of its microenvironment.[6] It is virtually non-fluorescent in polar solvents like water but becomes intensely fluorescent in lipid-rich, nonpolar environments.[6] This "turn-on" characteristic is invaluable for biological imaging.
-
Expertise & Experience: The power of Nile Red lies in its dual-purpose nature. Not only does its fluorescence intensity report on the hydrophobicity of its surroundings, but its emission wavelength also shifts. It emits yellow-gold fluorescence in neutral lipids (like triglycerides) and deep red fluorescence in more polar lipids (like phospholipids).[6] This makes it a first-choice dye for visualizing intracellular lipid droplets and characterizing membrane properties.[6] When choosing Nile Red, the key is to leverage its fluorescence properties, which provide a much higher signal-to-noise ratio than absorption-based measurements. However, be mindful of potential phototoxicity in long-term live-cell imaging experiments.[7]
PRODAN and its Derivatives: Probing Biological Membranes
PRODAN (6-propionyl-2-dimethylaminonaphthalene) and its analogues are fluorescent probes widely used to study the organization and fluidity of biological membranes.[7][8] They exhibit a large Stokes shift that is highly dependent on solvent polarity, arising from an intramolecular charge transfer (ICT) in the excited state.[9][10]
-
Expertise & Experience: The original PRODAN has an absorption maximum in the UV range, which can cause cell damage and autofluorescence issues in biological samples.[7][9] This has driven the development of derivatives with superior properties. For instance, substituting the naphthalene core with a fluorene system results in probes with red-shifted absorption (near 400 nm), a two-fold increase in absorption coefficient, and much greater photostability.[11] These newer probes, like FπCM, are better suited for long-term, continuous live-cell imaging.[7][12] The choice between PRODAN and its derivatives is a trade-off between the well-established character of the parent compound and the superior photophysical properties of the newer analogues.
4-Nitropyridine N-Oxide & 4-Nitroanisole: Simple Probes for Specific Interactions
For studies focused on dissecting specific solvent-solute interactions, simpler probes can be more informative than those with large, complex responses. 4-Nitropyridine N-oxide and 4-Nitroanisole are excellent examples.
-
Expertise & Experience: 4-Nitropyridine N-oxide is particularly sensitive to the hydrogen-bond donating (HBD) ability of a solvent.[13][14] Its solvatochromic shifts in the UV region (330-355 nm) correlate strongly with the Kamlet-Taft α parameter, a measure of HBD acidity.[15][16] 4-Nitroanisole, conversely, is often used as a probe to determine the Kamlet-Taft π* parameter, which quantifies solvent dipolarity/polarizability.[17][18][19] The experimental choice here is driven by the specific hypothesis being tested. If you aim to quantify hydrogen bonding effects specifically, 4-Nitropyridine N-oxide is a superior choice. If you are interested in general polarity, a broader-spectrum probe like Reichardt's dye might be more appropriate. These probes are often used in combination to build a more complete picture of the solvation environment.[18][20]
Comparative Performance Data
The following table summarizes key quantitative data for the discussed solvatochromic probes, allowing for objective comparison. The solvatochromic range provides a direct measure of the dye's sensitivity to polarity changes.
| Dye | Type of Solvatochromism | Typical λmax Range (nm) | Solvatochromic Range (Δλmax, nm) | Key Advantages | Primary Applications |
| Reichardt's Dye | Negative | ~453 (in water) to ~810 (in diphenyl ether) | > 350 | Extremely large solvatochromic shift; basis for ET(30) scale | Establishing solvent polarity scales; physical organic chemistry studies |
| Nile Red | Positive (Fluorescence) | ~585 (in triglycerides) to ~638 (in phospholipids) | ~50 | High fluorescence in nonpolar media; low background in aqueous solutions | Staining lipid droplets; membrane studies; microplastic detection |
| PRODAN | Positive (Fluorescence) | ~400 (in hexane) to ~520 (in water) | ~120 | High quantum yield; sensitive to membrane fluidity | Probing polarity and dynamics of proteins and lipid membranes |
| Fluorene Analogue (FR0) | Positive (Fluorescence) | ~415 (in cyclohexane) to ~575 (in water) | ~160 | Red-shifted absorption vs. PRODAN; higher brightness & photostability | Advanced live-cell imaging of membranes; two-photon microscopy |
| 4-Nitropyridine N-Oxide | Positive | ~330 to ~355 | ~25 | Highly sensitive to hydrogen-bond donation | Quantifying solvent HBD ability (Kamlet-Taft α parameter) |
| 4-Nitroanisole | Positive | ~300 to ~320 | ~20 | Sensitive to solvent dipolarity/polarizability | Quantifying solvent dipolarity (Kamlet-Taft π* parameter) |
Note: λmax values are approximate and can vary based on the specific set of solvents used. Data compiled from multiple sources.[3][6][10][11][15]
Experimental Protocols: A Self-Validating System
A trustworthy protocol ensures reproducibility. The following method for measuring solvatochromic shifts using UV-Vis spectroscopy incorporates best practices for generating reliable data.
Protocol: Measuring Solvatochromic Shifts via UV-Vis Spectroscopy
Objective: To determine the λmax of a solvatochromic dye in a series of solvents of varying polarity and quantify its solvatochromic shift.
Materials:
-
Solvatochromic dye (e.g., Reichardt's Dye, 4-Nitroanisole)
-
Spectroscopic grade solvents covering a wide range of polarities (e.g., n-Hexane, Toluene, Chloroform, Acetone, Ethanol, DMSO, Water)
-
Class A volumetric flasks and micropipettes
-
Dual-beam UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Methodology:
-
Stock Solution Preparation:
-
Causality: Preparing a single concentrated stock solution minimizes weighing errors and ensures the final dye concentration is identical across all tested solvents.
-
Accurately weigh a small amount of the dye. Dissolve it in a solvent where it is highly soluble (e.g., acetone or DMSO) to create a stock solution of ~1 mM.[1] Ensure complete dissolution.
-
-
Working Solution Preparation:
-
Causality: The final concentration must be low enough to be within the linear range of the Beer-Lambert law (Absorbance typically < 1.5) to ensure spectral fidelity.
-
For each solvent to be tested, prepare a dilute working solution. For example, add 100 µL of the stock solution to a 10 mL volumetric flask and dilute to the mark with the target solvent.[21] This creates a consistent 10 µM solution.
-
-
Spectroscopic Measurement:
-
Causality: Using a dual-beam instrument with the pure solvent as a reference corrects for any absorbance from the solvent itself or impurities, isolating the dye's spectrum.
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for baseline stability.
-
Set the wavelength range (e.g., 300-800 nm).
-
Fill a cuvette with the pure solvent to be tested and place it in the reference beam path. Use this same cuvette to run a baseline correction (autozero).
-
Rinse the sample cuvette 2-3 times with the working solution before filling it and placing it in the sample beam path.
-
Record the absorption spectrum.[15]
-
-
Data Analysis & Validation:
-
Causality: The peak maximum (λmax) corresponds to the electronic transition energy. Plotting this against a known polarity scale validates the expected solvatochromic behavior.
-
Using the spectrophotometer's software, determine the λmax for each spectrum.[15]
-
Tabulate the λmax values against the corresponding solvent.
-
For validation, plot the transition energy (ET in kcal/mol, calculated as ET = 28591 / λmax) against a known solvent polarity scale, such as Reichardt's ET(30) values. A linear correlation confirms the probe is behaving as expected.[1]
-
Caption: Experimental workflow for measuring solvatochromic shifts.
By selecting the appropriate probe and following a robust, self-validating protocol, researchers can confidently harness the power of solvatochromism to gain deep insights into the molecular interactions governing their systems of interest.
References
- 1. benchchem.com [benchchem.com]
- 2. Solvatochromism - Wikipedia [en.wikipedia.org]
- 3. Reichardt's dye - Wikipedia [en.wikipedia.org]
- 4. d-nb.info [d-nb.info]
- 5. mdpi.com [mdpi.com]
- 6. Nile red - Wikipedia [en.wikipedia.org]
- 7. Fluorescent Solvatochromic Probes for Long‐Term Imaging of Lipid Order in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 10. New insights on the behavior of PRODAN in homogeneous media and in large unilamellar vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Solvatochromic Shifts in UV-Vis Absorption Spectra: The Challenging Case of 4-Nitropyridine N-Oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. 4-硝基苯甲醚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 18. Study of the Ternary Mixture of Methanol/Formamide/Acetonitrile via Solvatochromic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
A Comparative Guide to Push-Pull Azobenzene Derivatives for Photoswitching Applications
For researchers, scientists, and professionals in drug development, the precise control of molecular systems is a paramount goal. Photochromic molecules, particularly push-pull azobenzene derivatives, offer a powerful toolkit for achieving this control through light-induced isomerization. This guide provides an in-depth comparative analysis of various push-pull azobenzene derivatives, focusing on their performance metrics and the experimental methodologies crucial for their characterization and application. By understanding the nuances of their structure-property relationships, researchers can rationally design and select the optimal photoswitch for their specific needs, from developing light-activated drugs to creating advanced optical materials.
The "Push-Pull" Advantage: Engineering Molecular Switches
Azobenzene and its derivatives are renowned for their reversible trans-cis isomerization upon light irradiation. The thermodynamically more stable trans isomer can be converted to the higher-energy cis isomer, and this process can be reversed either by light of a different wavelength or by thermal relaxation. The introduction of electron-donating (push) and electron-accepting (pull) groups at the para positions of the two phenyl rings creates a "push-pull" system. This substitution pattern significantly alters the electronic properties of the azobenzene core, leading to several key advantages:
-
Red-Shifted Absorption: The intramolecular charge transfer (ICT) character of the π-π* transition in push-pull azobenzenes leads to a bathochromic (red) shift in their absorption spectra. This allows for the use of longer, often less phototoxic, wavelengths of light (visible or even near-infrared) to induce isomerization, a critical feature for biological applications.
-
Tunable Thermal Stability: The electronic nature of the push and pull groups directly influences the thermal relaxation rate of the cis isomer. Strongly donating and accepting groups tend to accelerate the thermal back-isomerization, while weaker groups can lead to longer-lived cis states. This tunability is essential for applications requiring either rapid switching or long-term information storage in the cis form.[1][2][3]
-
Enhanced Nonlinear Optical (NLO) Properties: The significant change in dipole moment between the trans and cis isomers of push-pull azobenzenes makes them attractive candidates for second- and third-order NLO applications, such as in optical data storage and processing.[4][5]
The choice of electron-donating and -withdrawing groups is therefore a critical design parameter that dictates the photoswitching and optical properties of the resulting derivative.
Comparative Performance of Push-Pull Azobenzene Derivatives
The performance of a push-pull azobenzene derivative is quantified by several key metrics. The following table provides a comparative overview of some common derivatives, highlighting the impact of different substituent pairs.
| Derivative Name | Donor Group | Acceptor Group | λmax (trans) (nm) | Quantum Yield (Φtrans→cis) | Thermal Half-life (t1/2) | Solvent |
| Unsubstituted Azobenzene | -H | -H | ~320 | ~0.1-0.3 | Hours to Days | Methanol |
| 4-Methoxy-4'-nitroazobenzene | -OCH₃ | -NO₂ | ~360 | Not specified | Not specified | Not specified |
| 4-Amino-4'-nitroazobenzene | -NH₂ | -NO₂ | ~488 | Not specified | Not specified | Not specified |
| 4-(Dimethylamino)-4'-nitroazobenzene | -N(CH₃)₂ | -NO₂ | ~480 | Not specified | Not specified | Not specified |
| 4-Methoxyazobenzene Acrylate (ABOMe) | -OCH₃ | -COOR | Not specified | Efficient E-Z photoisomerization noted | Reversible adhesion demonstrated | Hydrogel |
| 4-Nitroazobenzene Acrylate (ABNO2) | -H | -NO₂ + Acrylate | Not specified | Inefficient E-Z photoisomerization noted | No reversible adhesion | Hydrogel |
Note: The quantum yields and thermal half-lives of azobenzene derivatives are highly dependent on the solvent and temperature. The data presented here are for illustrative purposes, and readers are encouraged to consult the primary literature for specific experimental conditions.[1][6][7][8][9]
Experimental Protocols for Synthesis and Characterization
To provide a practical context, this section details the synthesis of a representative push-pull azobenzene derivative, 4-Amino-4'-nitroazobenzene, and the subsequent characterization of its photoswitching properties using UV-Vis and NMR spectroscopy.
Synthesis of 4-Amino-4'-nitroazobenzene
This protocol is adapted from established methods for the synthesis of push-pull azobenzenes.[10][11]
Materials:
-
4-nitroaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Aniline
-
Sodium acetate
-
Ethanol
-
Standard laboratory glassware and equipment
Procedure:
-
Diazotization of 4-nitroaniline:
-
Dissolve 4-nitroaniline in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
-
Coupling Reaction:
-
In a separate beaker, dissolve aniline in a mixture of ethanol and water, and add sodium acetate to create a buffered solution.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the aniline solution with vigorous stirring. A colored precipitate of 4-amino-4'-nitroazobenzene will form.
-
-
Isolation and Purification:
-
Continue stirring the reaction mixture in the ice bath for another hour.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any unreacted salts.
-
Recrystallize the crude product from ethanol to obtain pure 4-amino-4'-nitroazobenzene.
-
Dry the purified product in a vacuum oven.
-
Characterization of Photoswitching Properties
UV-Vis Spectroscopy for Isomerization Kinetics
UV-Vis spectroscopy is a fundamental technique to monitor the photoisomerization process and determine the kinetics of both the light-induced and thermal isomerization.[6][7][12][13][14]
Instrumentation:
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder.
-
Light source for irradiation (e.g., UV lamp with a 365 nm filter for trans to cis isomerization, and a visible light lamp with a >420 nm filter for cis to trans isomerization).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the synthesized 4-amino-4'-nitroazobenzene in a spectroscopic grade solvent (e.g., methanol or acetonitrile) in a quartz cuvette. The concentration should be adjusted to have a maximum absorbance of around 1.
-
Trans to Cis Isomerization:
-
Record the initial absorption spectrum of the solution, which will be predominantly the trans isomer.
-
Irradiate the sample with UV light (e.g., 365 nm) directly in the spectrophotometer's sample holder.
-
Record absorption spectra at regular time intervals until the photostationary state (PSS) is reached, where no further significant spectral changes are observed.
-
-
Cis to Trans Thermal Relaxation:
-
After reaching the PSS rich in the cis isomer, turn off the irradiation source.
-
Monitor the spectral changes over time in the dark at a constant temperature. The absorbance at the λmax of the trans isomer will increase as it thermally relaxes back from the cis form.
-
-
Data Analysis:
-
The kinetics of thermal relaxation can be analyzed by plotting the natural logarithm of the change in absorbance versus time. The slope of this plot will give the first-order rate constant (k), from which the half-life (t₁/₂) can be calculated using the equation: t₁/₂ = ln(2)/k.
-
NMR Spectroscopy for Structural Confirmation
¹H NMR spectroscopy is a powerful tool to confirm the structures of the trans and cis isomers and to determine the isomeric ratio in the photostationary state.[15][16][17][18][19]
Instrumentation:
-
NMR spectrometer.
-
NMR tubes.
-
Light source for in-situ irradiation (e.g., a fiber-coupled LED).
Procedure:
-
Sample Preparation: Prepare a solution of the azobenzene derivative in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Initial Spectrum: Record the ¹H NMR spectrum of the sample in the dark. This will show the characteristic signals for the trans isomer.
-
In-situ Irradiation: Irradiate the sample inside the NMR spectrometer with a light source of the appropriate wavelength to induce isomerization.
-
PSS Spectrum: After a period of irradiation, record another ¹H NMR spectrum. This spectrum will show a mixture of signals corresponding to both the trans and cis isomers.
-
Data Analysis: The chemical shifts of the aromatic protons are typically different for the trans and cis isomers. By integrating the signals corresponding to each isomer, the isomeric ratio at the PSS can be determined.
Visualization of Key Processes
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Photoswitching Mechanism of Push-Pull Azobenzene
Caption: Reversible photoswitching of a push-pull azobenzene derivative.
Experimental Workflow for Characterization
Caption: Workflow for the synthesis and characterization of push-pull azobenzenes.
Application Highlight: Nonlinear Optics
Push-pull azobenzene derivatives are promising materials for third-order nonlinear optical applications. The significant difference in the molecular hyperpolarizability between the trans and cis isomers can be exploited for all-optical switching and data storage. The Z-scan technique is a widely used method to determine the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of these materials.[3][20][21][22][23][24][25][26]
In a typical Z-scan experiment, a sample is moved along the propagation path of a focused laser beam, and the transmittance through a finite aperture in the far field is measured. The "closed-aperture" Z-scan is sensitive to nonlinear refraction, while the "open-aperture" Z-scan measures nonlinear absorption. By analyzing the resulting transmittance curves, the sign and magnitude of the third-order nonlinear susceptibility (χ⁽³⁾) can be determined. The performance of different push-pull azobenzenes in NLO applications can be directly compared by their χ⁽³⁾ values.
Conclusion
Push-pull azobenzene derivatives represent a versatile class of molecular photoswitches with tunable properties that are highly attractive for a range of applications in materials science and photopharmacology. The rational design of these molecules, through the judicious selection of electron-donating and -withdrawing substituents, allows for the fine-tuning of their absorption spectra, thermal stability, and nonlinear optical responses. The experimental protocols outlined in this guide provide a framework for the synthesis and rigorous characterization of these fascinating molecules, enabling researchers to unlock their full potential in the development of next-generation light-responsive systems.
References
- 1. mdpi.com [mdpi.com]
- 2. Spectral Tuning and Photoisomerization Efficiency in Push–Pull Azobenzenes: Designing Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Z-scan technique - Wikipedia [en.wikipedia.org]
- 4. light.northwestern.edu [light.northwestern.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. prepchem.com [prepchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. UV/Vis Spectroscopy Studies of the Photoisomerization Kinetics in Self-Assembled Azobenzene-Containing Adlayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. files.eric.ed.gov [files.eric.ed.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. static.igem.org [static.igem.org]
- 18. Multichromophoric photoswitches for solar energy storage: from azobenzene to norbornadiene, and MOST things in between - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D3TA05972C [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. discovery.researcher.life [discovery.researcher.life]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. api.creol.ucf.edu [api.creol.ucf.edu]
- 25. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 26. researchplateau.com [researchplateau.com]
A Senior Application Scientist's Guide to Structural Confirmation of Synthesized 4-dimethylamino-4'-nitroazobenzene by NMR and Comparative Analysis
Introduction: The Imperative of Unambiguous Structural Verification
In the realm of synthetic chemistry, the successful synthesis of a target molecule is only half the journey. The subsequent, and arguably more critical, phase is the rigorous confirmation of its chemical structure. This step is the cornerstone of scientific integrity, ensuring that the observed properties and activities are attributed to the correct molecular entity. For a molecule like 4-dimethylamino-4'-nitroazobenzene, a "push-pull" azobenzene derivative with significant applications in nonlinear optics, molecular switches, and dye chemistry, precise structural verification is paramount.[1] Its electronic properties are exquisitely sensitive to its isomeric and electronic structure.
This guide provides an in-depth, expert-level walkthrough for confirming the structure of synthesized 4-dimethylamino-4'-nitroazobenzene, with a primary focus on the unparalleled power of Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind spectral features, compare NMR with alternative analytical techniques, and provide actionable protocols to ensure your synthesized compound is indeed the structure you intended to create.
Molecular Structure and Atom Numbering
To facilitate a clear discussion of the NMR data, the following standardized numbering scheme for 4-dimethylamino-4'-nitroazobenzene will be used throughout this guide.
Caption: Molecular structure of 4-dimethylamino-4'-nitroazobenzene with atom numbering.
Part 1: Primary Structural Confirmation via NMR Spectroscopy
NMR spectroscopy is the gold standard for the structural elucidation of organic molecules in solution, providing unambiguous, atom-level information about the molecular framework.[2][3] For 4-dimethylamino-4'-nitroazobenzene, both ¹H and ¹³C NMR are essential to confirm its synthesis and purity.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. Due to the molecule's symmetry (assuming free rotation around single bonds), we expect a distinct set of signals.
-
-N(CH₃)₂ Protons: The six protons of the two methyl groups are chemically equivalent and will appear as a sharp singlet. The strong electron-donating nature of the nitrogen atom shields these protons, placing their signal relatively upfield.
-
Aromatic Protons (Dimethylamino Ring): The protons on the dimethylamino-substituted ring (H2/H6 and H3/H5) form an AA'BB' system. The strong electron-donating dimethylamino group significantly shields the ortho protons (H2/H6), shifting them upfield compared to the meta protons (H3/H5). These will appear as two distinct doublets.
-
Aromatic Protons (Nitro Ring): Conversely, the protons on the nitro-substituted ring (H2'/H6' and H3'/H5') also form an AA'BB' system. The powerful electron-withdrawing nitro group deshields all protons on this ring, shifting them significantly downfield. The protons ortho to the azo group (H2'/H6') will be the most deshielded in this ring. These will also appear as two distinct doublets.
¹³C NMR Spectroscopy: The Carbon Skeleton
A proton-decoupled ¹³C NMR spectrum reveals each unique carbon atom in the molecule. This technique is crucial for confirming the carbon backbone and the presence of quaternary (non-protonated) carbons.[4]
-
-N(CH₃)₂ Carbons: A single resonance in the upfield region corresponding to the two equivalent methyl carbons.
-
Aromatic Carbons: Due to symmetry, we expect eight distinct aromatic carbon signals.
-
Quaternary Carbons: Four signals will correspond to the carbons attached to the substituents (C1, C4, C1', C4'). These can be identified using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The carbons attached to the azo group (C4 and C1') and the nitro group (C4') will be significantly downfield.[5]
-
Protonated Carbons: Four signals will correspond to the CH carbons of the aromatic rings (C2/C6, C3/C5, C2'/C6', C3'/C5'). Their chemical shifts are influenced by the attached electron-donating or -withdrawing groups.
-
Expected NMR Data Summary
The following table summarizes the anticipated chemical shifts for 4-dimethylamino-4'-nitroazobenzene, based on established principles of substituent effects in NMR.
| Assignment | ¹H NMR δ (ppm) | ¹³C NMR δ (ppm) | Rationale |
| -N(C H₃)₂ | ~3.1 | ~40 | Shielded by electron-donating nitrogen.[6] |
| H2/H6 | ~6.8 | ~114 | Shielded by strong electron-donating -N(CH₃)₂ group. |
| H3/H5 | ~7.8 | ~125 | Less shielded than H2/H6. |
| H2'/H6' | ~7.9 | ~123 | Deshielded by azo group and nitro group. |
| H3'/H5' | ~8.3 | ~125 | Strongly deshielded by electron-withdrawing -NO₂ group. |
| C1 | - | ~153 | Attached to electron-donating -N(CH₃)₂. |
| C2/C6 | - | ~114 | Shielded by -N(CH₃)₂. |
| C3/C5 | - | ~125 | Less shielded than C2/C6. |
| C4 | - | ~144 | Attached to the azo linkage. |
| C1' | - | ~157 | Attached to the azo linkage. |
| C2'/C6' | - | ~123 | Deshielded by substituents. |
| C3'/C5' | - | ~125 | Deshielded by -NO₂ group. |
| C4' | - | ~148 | Attached to electron-withdrawing -NO₂ group.[5] |
Note: These are predicted values. Actual chemical shifts may vary depending on the solvent and spectrometer frequency.
Part 2: A Comparative Guide to Alternative Analytical Techniques
While NMR is the definitive tool, a multi-technique approach provides a self-validating system, enhancing the trustworthiness of your structural confirmation. Each technique offers a unique piece of the structural puzzle.
| Technique | Information Provided | Strengths for this Molecule | Limitations |
| NMR Spectroscopy | Detailed atomic connectivity, chemical environment, stereochemistry (cis/trans).[7] | Unambiguous structural elucidation of the entire molecule. Can quantify isomeric purity. | Lower sensitivity than MS, requires soluble sample, can be time-consuming for ¹³C.[4] |
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition (HRMS). Fragmentation patterns. | Confirms the correct molecular formula (C₁₄H₁₄N₄O₂).[8] High sensitivity. | Does not provide information on connectivity or isomerism (e.g., cannot distinguish 3'-nitro from 4'-nitro).[9] |
| FT-IR Spectroscopy | Presence of specific functional groups. | Quickly confirms key groups: N=N stretch (~1400-1450 cm⁻¹), NO₂ asymmetric/symmetric stretches (~1520 & 1340 cm⁻¹), C-N stretch (~1350 cm⁻¹).[10] | Provides no information on the overall molecular skeleton or substituent positions. Many signals can overlap in the fingerprint region. |
| UV-Vis Spectroscopy | Electronic transitions (π→π, n→π), conjugation system. | Confirms the characteristic azobenzene electronic structure. The strong "push-pull" nature results in a significant red-shift of the π→π* band into the visible region (~450-500 nm).[1][11] | Provides only general information about the chromophore; not structurally specific for isomers. Highly dependent on solvent.[12] |
Part 3: Experimental Protocols and Workflow
Workflow for Structural Confirmation
The logical flow from synthesis to final verification is crucial for efficient and accurate characterization.
Caption: Workflow from synthesis to definitive structural confirmation.
Standard Operating Protocol: NMR Sample Preparation and Acquisition
Objective: To acquire high-quality ¹H and ¹³C NMR spectra for structural verification.
Materials:
-
Synthesized and purified 4-dimethylamino-4'-nitroazobenzene (~5-10 mg for ¹H, ~20-30 mg for ¹³C).
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.6-0.7 mL).
-
NMR tube (5 mm, high precision).
-
Pipette/syringe.
-
Vortex mixer.
Procedure:
-
Sample Weighing: Accurately weigh the required amount of the dry, purified compound directly into a clean, small vial.
-
Dissolution: Add the deuterated solvent to the vial. Chloroform-d (CDCl₃) is a common choice, but DMSO-d₆ may be required if solubility is an issue.
-
Homogenization: Gently vortex the vial until the sample is completely dissolved. A brief application of sonication can aid dissolution if necessary.
-
Transfer: Carefully transfer the solution into the NMR tube using a pipette. Avoid introducing any solid particles.
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
-
¹H Spectrum Acquisition:
-
Acquire the ¹H spectrum using standard parameters (e.g., 16-32 scans, 1-2 second relaxation delay).
-
Process the data: Apply Fourier transform, phase correction, and baseline correction.
-
Calibrate the spectrum by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) to its known chemical shift.
-
Integrate the signals and analyze the chemical shifts and coupling patterns.
-
-
¹³C Spectrum Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required (e.g., 1024 or more), leading to a longer acquisition time.
-
Process the data similarly to the ¹H spectrum.
-
Calibrate the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm).
-
Conclusion
While techniques like Mass Spectrometry, FT-IR, and UV-Vis provide valuable and complementary data, they serve primarily as screening tools in the structural confirmation of 4-dimethylamino-4'-nitroazobenzene. They can confirm the molecular weight and the presence of key functional groups, but they lack the resolving power to define the precise atomic arrangement. NMR spectroscopy, through its detailed analysis of the proton and carbon frameworks, stands alone as the definitive method for unambiguous structural elucidation. By following the integrated workflow presented, researchers can confidently verify the structure of their synthesized material, ensuring a solid foundation for any subsequent application or study.
References
- 1. Azobenzene - Wikipedia [en.wikipedia.org]
- 2. Structural analysis of azo dyes using NMR spectroscopy and X-ray crystallography - American Chemical Society [acs.digitellinc.com]
- 3. diva-portal.org [diva-portal.org]
- 4. nmr.ceitec.cz [nmr.ceitec.cz]
- 5. actachemicamalaysia.com [actachemicamalaysia.com]
- 6. 4-DIMETHYLAMINO-4'-METHYLAZOBENZENE(3010-57-9) 1H NMR spectrum [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Benzenamine, N,N-dimethyl-4-[(4-nitrophenyl)azo]- [webbook.nist.gov]
- 9. Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants: A Case Study on the Photodegradation of Four Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. surfacesciencewestern.com [surfacesciencewestern.com]
- 11. Meta-Substituted Asymmetric Azobenzenes: Insights into Structure–Property Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Cross-Validation of Results Obtained with 4'-Nitro-4-dimethylaminoazobenzene: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate assessment of cytochrome P450 (CYP) enzyme activity is a cornerstone of modern pharmacology and toxicology. Among the various tools available, chromogenic substrates offer a straightforward and accessible method for enzyme inhibition screening. This guide provides an in-depth technical comparison of 4'-Nitro-4-dimethylaminoazobenzene, a chromogenic probe for CYP3A4, with alternative methodologies. By presenting supporting experimental data and detailed protocols, we aim to equip you with the knowledge to make informed decisions for your research and development workflows.
The Principle of Chromogenic CYP450 Assays: A Visual Indication of Enzyme Activity
At its core, a chromogenic assay provides a visual and quantifiable readout of enzyme activity. This compound serves as a substrate for CYP3A4, a critical enzyme responsible for the metabolism of a vast number of clinically relevant drugs. The enzymatic reaction catalyzed by CYP3A4 results in a color change that can be measured spectrophotometrically. The intensity of the color is directly proportional to the rate of the reaction, providing a simple yet effective means to screen for potential inhibitors of this key enzyme.
Experimental Protocol: CYP3A4 Inhibition Assay using this compound
This protocol outlines a detailed, step-by-step methodology for assessing CYP3A4 inhibition using this compound. The trustworthiness of this protocol is ensured by the inclusion of appropriate controls and a clear, logical workflow.
Materials and Reagents:
-
This compound
-
Human liver microsomes (HLMs) or recombinant human CYP3A4
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Test compounds (potential inhibitors)
-
Positive control inhibitor (e.g., Ketoconazole)
-
96-well microplate
-
Spectrophotometric microplate reader
Experimental Workflow:
Caption: Workflow for CYP3A4 inhibition assay using a chromogenic substrate.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all solutions, including the potassium phosphate buffer, this compound substrate solution, test compounds at various concentrations, and the positive control inhibitor (e.g., ketoconazole).
-
Plate Setup: Design the 96-well plate layout to include blanks (no enzyme), negative controls (enzyme and substrate, no inhibitor), positive controls (enzyme, substrate, and known inhibitor), and test wells with varying concentrations of the test compound.
-
Enzyme Addition: Add the human liver microsomes or recombinant CYP3A4 to all wells except the blanks.
-
Inhibitor Addition: Add the test compounds and the positive control inhibitor to their respective wells. Add the vehicle (e-g., DMSO) to the negative control wells.
-
Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow the inhibitors to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the NADPH regenerating system and the this compound substrate solution to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching solvent, such as acetonitrile.
-
Detection: Measure the absorbance of the product at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the negative control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Cross-Validation: Comparing this compound with Alternative Methods
While chromogenic assays are valuable for initial screening, it is crucial to cross-validate findings using orthogonal methods. This ensures the robustness and reliability of the data, a key principle of scientific integrity. The choice of an alternative method often depends on the specific needs of the study, such as throughput, sensitivity, and the desire to minimize compound interference.
Alternative Methodologies:
-
Fluorogenic Assays: These assays utilize substrates that are converted by CYP enzymes into fluorescent products. While offering higher sensitivity than chromogenic assays, they can be prone to interference from fluorescent test compounds or those that quench fluorescence.[1]
-
Luminogenic Assays: These assays employ substrates that are converted into products that can be detected via a luciferase-based reaction, producing light. They generally offer high sensitivity and reduced interference compared to fluorogenic methods.[2]
-
LC-MS/MS-based Assays: Liquid chromatography-tandem mass spectrometry is considered the gold standard for its high specificity and sensitivity.[3][4] It directly measures the formation of a specific metabolite from a probe substrate (e.g., the hydroxylation of testosterone or midazolam).[5][6]
Comparative Performance Data:
The following table summarizes the IC50 values of known CYP3A4 inhibitors obtained using different assay methodologies. This data highlights the importance of selecting the appropriate assay for the research question and the potential for variability between methods.
| Inhibitor | This compound (Chromogenic) IC50 (µM) | Fluorogenic Substrate (e.g., BFC) IC50 (µM) | LC-MS/MS (e.g., Midazolam) IC50 (µM) |
| Ketoconazole | Data not directly available in a comparative study | ~0.03 - 0.1 | ~0.02 - 0.05[7] |
| Verapamil | Data not directly available in a comparative study | ~5 - 15 | ~3 - 10[7] |
| Erythromycin | Data not directly available in a comparative study | ~20 - 50 | ~25 - 60[8] |
Discussion: Causality Behind Experimental Choices
The choice between a chromogenic substrate like this compound and other methods is driven by a balance of practical and scientific considerations.
-
High-Throughput Screening (HTS): For initial HTS campaigns, the simplicity, cost-effectiveness, and ease of automation of chromogenic and fluorogenic assays are advantageous.[9] this compound provides a viable option for identifying potential CYP3A4 inhibitors from large compound libraries.
-
Lead Optimization and Mechanistic Studies: As drug development progresses, the need for higher accuracy and specificity increases. LC-MS/MS methods become indispensable for confirming hits from initial screens and for detailed mechanistic studies.[3] The potential for false positives or negatives with chromogenic and fluorogenic assays, due to compound interference, necessitates this cross-validation.[1]
-
Minimizing Compound Interference: A significant limitation of optical-based assays (chromogenic and fluorogenic) is the potential for interference from the test compounds themselves. Compounds that absorb light at the same wavelength as the product or that are inherently fluorescent can lead to erroneous results. LC-MS/MS, by physically separating the analyte of interest before detection, largely overcomes this issue.[3]
Logical Relationships in Assay Selection
The following diagram illustrates the decision-making process for selecting a CYP450 inhibition assay, emphasizing the role of cross-validation.
Caption: Decision tree for selecting a CYP3A4 inhibition assay.
Conclusion: An Integrated Approach for Reliable Results
This compound offers a valuable tool for the initial assessment of CYP3A4 inhibition, particularly in high-throughput screening environments. Its simplicity and cost-effectiveness make it an attractive option for rapidly identifying potential drug-drug interactions. However, as this guide has detailed, the potential for compound interference and the lower sensitivity compared to other methods necessitate a rigorous cross-validation strategy.
For a comprehensive and trustworthy evaluation of a compound's inhibitory potential, an integrated approach is recommended. Initial screening with a method like the this compound assay can be followed by confirmation and detailed characterization of hits using a more specific and sensitive technique such as LC-MS/MS. This tiered approach, grounded in the principles of scientific validation, ensures the generation of robust and reliable data, ultimately facilitating more informed decisions in the drug development pipeline.
References
- 1. CYP3A4 drug interactions: correlation of 10 in vitro probe substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrate dependent inhibition profiles of fourteen drugs on CYP3A4 activity measured by a high throughput LCMS/MS method with four probe drugs, midazolam, testosterone, nifedipine and terfenadine. | Semantic Scholar [semanticscholar.org]
- 3. Rationally Engineered CYP3A4 Fluorogenic Substrates for Functional Imaging Analysis and Drug-Drug Interaction Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Organic Solvents on Cytochrome P450 Probe Reactions: Filling the Gap with (S)-Warfarin and Midazolam Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Testosterone hydroxylation in bovine liver: enzyme kinetic and inhibition study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Differences in the inhibition of cytochromes P450 3A4 and 3A5 by metabolite-inhibitor complex-forming drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CYP3A4 Activity Assay Kit (Fluorometric) (ab211076) | Abcam [abcam.com]
A Researcher's Guide to Bridging the Gap: Comparing Experimental and Theoretical Spectra of 4-dimethylamino-4'-nitroazobenzene
In the realm of molecular photonics and material science, 4-dimethylamino-4'-nitroazobenzene (DMANA) stands out as a quintessential "push-pull" azobenzene derivative. Its remarkable photoisomerization characteristics, driven by the electronic interplay between the electron-donating dimethylamino group and the electron-accepting nitro group, make it a subject of intense research. A thorough understanding of its electronic and vibrational structure is paramount for designing novel photoswitches, molecular machines, and advanced optical materials. This guide provides an in-depth comparison of the experimental and theoretical spectra of DMANA, offering researchers a framework for validating computational models and interpreting experimental data with greater confidence.
The Synergy of Experiment and Theory
The convergence of experimental spectroscopy and theoretical calculations provides a powerful approach to elucidating the intricate structure-property relationships of molecules like DMANA. Experimental spectra offer a real-world snapshot of molecular behavior, while theoretical models provide a means to dissect and understand the underlying quantum mechanical phenomena. A close comparison of the two not only validates the computational methods but also allows for a more profound interpretation of the experimental observations.
This guide will delve into the three primary spectroscopic techniques used to characterize DMANA: Ultraviolet-Visible (UV-Vis) absorption spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Raman spectroscopy. For each technique, we will present a standardized experimental protocol, the resulting experimental data, the corresponding theoretical predictions, and a critical comparative analysis.
I. Unveiling Electronic Transitions: UV-Vis Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule, providing insights into its electronic structure and conjugation. The spectrum of DMANA is characterized by strong absorption bands in the visible and near-UV regions, which are highly sensitive to the molecular environment.
Experimental Protocol: UV-Vis Absorption Spectroscopy
A robust protocol for acquiring the UV-Vis spectrum of DMANA is crucial for obtaining reproducible data.
Caption: A generalized workflow for acquiring the UV-Vis absorption spectrum of DMANA.
Experimental UV-Vis Data
The experimental UV-Vis spectrum of trans-DMANA in a solvent like dimethyl sulfoxide (DMSO) typically exhibits a strong absorption band in the visible region. This band is attributed to an intramolecular charge transfer (ICT) from the electron-donating dimethylamino group to the electron-accepting nitro group. The position of this band is known to be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.[1] For instance, the absorption maximum (λmax) of the visible band may shift to longer wavelengths (a bathochromic or red shift) in more polar solvents.[2]
| Solvent | λmax (nm) | Reference |
| Cyclohexane | ~430 | [1] |
| Methanol | ~470 | [1] |
| Polystyrene | Red-shifted vs. liquid solutions |
Table 1: Representative experimental λmax values for the visible absorption band of 4-dimethylamino-4'-nitroazobenzene in different media, illustrating its solvatochromic behavior.
Theoretical Protocol: Time-Dependent Density Functional Theory (TD-DFT)
Theoretical UV-Vis spectra are commonly calculated using Time-Dependent Density Functional Theory (TD-DFT), a powerful quantum chemical method for studying excited states.[3][4][5]
References
A Comparative Guide to Solvent Polarity Scales: Unveiling the Accuracy of 4'-Nitro-4-dimethylaminoazobenzene
For researchers, scientists, and professionals in drug development, the precise selection of a solvent is a critical parameter that can dictate the success of a reaction, the purity of a product, or the efficacy of a formulation. Solvent polarity, a measure of the solvent's overall solvation capability, is a key determinant in these processes. While numerous methods exist to quantify this property, empirical scales based on solvatochromic probes have proven to be invaluable tools. This guide provides an in-depth technical comparison of solvent polarity scales, with a particular focus on the accuracy and utility of the scale derived from the solvatochromic dye, 4'-Nitro-4-dimethylaminoazobenzene.
The Foundation: Understanding Solvent Polarity and Solvatochromism
Solvent polarity is a complex interplay of intermolecular forces, including dipole-dipole interactions, hydrogen bonding, and dispersion forces.[1] A single physical constant, such as the dielectric constant, is often insufficient to fully capture the intricate solute-solvent interactions that govern chemical phenomena.[2] To address this, empirical polarity scales utilize solvatochromic probes – molecules that exhibit a change in their UV-visible absorption spectrum in response to the polarity of their environment.[3]
This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited electronic states of the probe molecule by the surrounding solvent molecules.[3] A bathochromic (red) shift in the absorption maximum (λmax) indicates that the excited state is more stabilized by the polar solvent than the ground state, while a hypsochromic (blue) shift suggests greater stabilization of the ground state.[3] By measuring these spectral shifts across a range of solvents, a relative polarity scale can be constructed.
The Contenders: An Overview of Prominent Solvent Polarity Scales
Several solvatochromic dyes have gained prominence in the establishment of widely used polarity scales. Understanding these provides a crucial context for evaluating the this compound scale.
Reichardt's ET(30) Scale: The Gold Standard
Arguably the most well-known and extensively used single-parameter solvent polarity scale is the ET(30) scale, developed by Dimroth and Reichardt.[4] This scale is based on the solvatochromism of a pyridinium-N-phenolate betaine dye, specifically 2,6-diphenyl-4-(2,4,6-triphenyl-1-pyridinio)phenolate.[5] The ET(30) value is the molar transition energy, in kcal/mol, for the longest wavelength absorption band of this dye in a given solvent.[6] Its large solvatochromic range and sensitivity to hydrogen bond donation make it a powerful probe.[4][5]
The Kamlet-Taft Parameters: A Multi-Parameter Approach
Recognizing that a single parameter cannot fully describe the multifaceted nature of solvent-solute interactions, Kamlet and Taft developed a multi-parameter approach.[7][8][9] This system dissects solvent polarity into three distinct components:
-
α (Hydrogen Bond Donor Acidity): A measure of the solvent's ability to donate a proton in a solvent-solute hydrogen bond.[7][10]
-
β (Hydrogen Bond Acceptor Basicity): A measure of the solvent's ability to accept a proton in a solvent-solute hydrogen bond.[7][10]
-
π* (Dipolarity/Polarizability): Represents the solvent's ability to stabilize a charge or a dipole through its dielectric effect.[7][10]
These parameters are derived from the solvatochromic shifts of multiple probe molecules and provide a more nuanced understanding of specific solvent effects.[8]
Nile Red: A Versatile Fluorescent Probe
Nile Red is another popular solvatochromic dye, particularly valued for its strong fluorescence and sensitivity to the polarity of its microenvironment. It exhibits a significant red shift in its emission spectrum with increasing solvent polarity, making it a useful tool in both bulk solvent characterization and for probing the polarity of biological membranes and intracellular structures.
In Focus: The this compound Scale
This compound is a "push-pull" azobenzene derivative, characterized by an electron-donating dimethylamino group and an electron-accepting nitro group at opposite ends of the conjugated system. This electronic asymmetry results in a significant dipole moment that changes upon electronic excitation, making the molecule sensitive to the polarity of its environment. The solvatochromism of this dye is attributed to a π → π* intramolecular charge transfer (ICT) transition.
Causality Behind its Solvatochromic Behavior
The solvatochromic behavior of this compound can be understood by considering its resonance structures. In less polar solvents, the neutral benzenoid form is more stable. As solvent polarity increases, the more polar, zwitterionic quinonoid resonance structure is preferentially stabilized. This stabilization of the more polar excited state relative to the ground state leads to a lower energy transition and a bathochromic (red) shift in the λmax.
Figure 1. Simplified representation of the solvatochromic mechanism of this compound. Increased solvent polarity preferentially stabilizes the more polar excited state, leading to a red shift in the absorption maximum.
Comparative Analysis of Solvent Polarity Scales
To provide a clear comparison, the following table presents the absorption maxima (λmax) of this compound in a selection of solvents, alongside the corresponding ET(30), Kamlet-Taft parameters, and Polarity Index values.
| Solvent | λmax (nm) of this compound | ET(30) (kcal/mol) | α | β | π* | Polarity Index (P') |
| Cyclohexane | 397 | 31.2 | 0.00 | 0.00 | 0.00 | 0.2 |
| 1,4-Dioxane | 407.5 | 36.0 | 0.00 | 0.37 | 0.55 | 4.8 |
| Dichloromethane | 410.5 | 40.7 | 0.13 | 0.10 | 0.73 | 3.1 |
| Acetone | 411 | 42.2 | 0.08 | 0.48 | 0.62 | 5.1 |
| n-Butanol | 406 | 49.7 | 0.84 | 0.47 | 0.47 | 3.9 |
| Ethanol | 406 | 51.9 | 0.86 | 0.75 | 0.54 | 5.2 |
| Dimethyl Sulfoxide (DMSO) | 420.5 | 45.1 | 0.00 | 0.76 | 1.00 | 7.2 |
Note: ET(30), α, β, and π values are from established literature for comparison.*
Interpretation of the Data
The data reveals a general trend of increasing λmax for this compound with increasing solvent polarity, as indicated by the Polarity Index and the π* parameter. For instance, the λmax shifts from 397 nm in the nonpolar cyclohexane to 420.5 nm in the highly polar and polarizable DMSO. This positive solvatochromism is consistent with the theoretical understanding of its electronic structure.
However, the correlation is not perfectly linear, particularly when considering protic solvents like ethanol and butanol. This highlights a key aspect of solvent polarity scales: the specific interactions between the probe and the solvent. While the ET(30) scale is highly sensitive to hydrogen bond donation (high α values), the λmax of this compound appears to be more influenced by the solvent's dipolarity and polarizability (π*). This suggests that the this compound scale may be a more specific measure of these particular solvent properties, with less confounding influence from hydrogen bond acidity compared to the ET(30) scale.
Experimental Protocols: A Self-Validating System
To ensure the accuracy and reproducibility of solvent polarity measurements using this compound, a rigorous and well-defined experimental protocol is essential.
Synthesis and Purification of this compound
High purity of the solvatochromic dye is paramount for accurate measurements. The following is a general procedure for the synthesis and purification of this compound.
Synthesis:
-
Diazotization of p-nitroaniline: Dissolve p-nitroaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite with constant stirring, maintaining the temperature below 5 °C. The formation of the p-nitrobenzenediazonium chloride solution is indicated by a color change.
-
Azo Coupling: In a separate beaker, dissolve N,N-dimethylaniline in a dilute hydrochloric acid solution and cool to 0-5 °C. Slowly add the cold diazonium salt solution to the N,N-dimethylaniline solution with vigorous stirring.
-
Precipitation and Isolation: Add a solution of sodium acetate to buffer the reaction mixture and promote the precipitation of the azo dye. Continue stirring in the ice bath for 30-45 minutes. Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain a product with a sharp melting point.
-
The purity should be confirmed by analytical techniques such as Thin Layer Chromatography (TLC), melting point determination, and spectroscopy (¹H NMR, ¹³C NMR).
Determination of Solvent Polarity using UV-Vis Spectroscopy
Figure 2. Experimental workflow for determining solvent polarity using this compound.
Step-by-Step Methodology:
-
Preparation of Dye Solution: Prepare a stock solution of high-purity this compound in a volatile, miscible solvent like acetone or acetonitrile at a concentration of approximately 10⁻³ M.
-
Preparation of Test Solutions: For each solvent to be tested, prepare a dilute solution of the dye by adding a small, known volume of the stock solution to a known volume of the test solvent. The final concentration should be in the range of 10⁻⁵ to 10⁻⁶ M, ensuring that the absorbance maximum is within the linear range of the spectrophotometer (typically 0.2 - 0.8 AU).
-
Spectroscopic Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Use a matched pair of quartz cuvettes with a 1 cm path length.
-
Fill the reference cuvette with the pure solvent being tested.
-
Fill the sample cuvette with the dilute dye solution in the same solvent.
-
Record the absorption spectrum over a wavelength range that encompasses the expected λmax (e.g., 350 nm to 600 nm).
-
-
Data Analysis:
-
From the recorded spectrum, determine the wavelength of maximum absorbance (λmax).
-
Repeat the measurement for each solvent to be included in the polarity scale.
-
The resulting λmax values form the basis of the solvent polarity scale based on this compound.
-
Advantages, Limitations, and Applications
Advantages:
-
Ease of Measurement: The determination of λmax is a straightforward and widely accessible spectroscopic technique.
-
Good Sensitivity to Dipolarity/Polarizability: The scale is particularly sensitive to the non-specific solvent-solute interactions governed by the solvent's dipole moment and polarizability.
-
Commercially Available: The dye is commercially available, though purification is recommended for high-accuracy work.
Limitations:
-
Limited Solvatochromic Range: Compared to Reichardt's dye, the solvatochromic range of this compound is smaller, which may limit its ability to differentiate between solvents of very similar polarity.
-
Potential for Specific Interactions: While less sensitive to hydrogen bond donation than ET(30), specific interactions with certain solvents can still influence the λmax, leading to deviations from a purely polarity-based trend.
-
Limited Existing Data: Compared to the extensive databases available for the ET(30) and Kamlet-Taft scales, the body of published λmax data for this compound across a wide range of solvents is less comprehensive.
Applications in Drug Development and Research:
The this compound scale can be a valuable tool in various research and development contexts:
-
Reaction Optimization: Guiding the selection of solvents to control reaction rates and product selectivity, particularly for reactions sensitive to solvent dipolarity.
-
Solubility Studies: Aiding in the prediction of solubility for compounds with similar "push-pull" electronic structures.
-
Chromatography: Assisting in the selection of mobile phases for chromatographic separations.
-
Formulation Development: Characterizing the polarity of excipients and co-solvent systems in pharmaceutical formulations.
Conclusion
The solvent polarity scale based on this compound offers a valuable and accessible method for quantifying a crucial solvent property. Its sensitivity to dipolarity and polarizability provides a complementary perspective to the more hydrogen-bond-acidity-focused ET(30) scale. While its solvatochromic range is more modest, its ease of use and the straightforward nature of the underlying intramolecular charge transfer mechanism make it a robust tool for the discerning scientist. By understanding the principles behind this and other solvatochromic scales, and by employing rigorous experimental protocols, researchers can make more informed and effective decisions in their chemical and pharmaceutical endeavors.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. Solvatochromic Behavior of Dyes with Dimethylamino Electron-Donor and Nitro Electron-Acceptor Groups in Their Molecular Structure [sic.vriic.usach.cl]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. New Synthesis, Solvatochromism, Halochromism and Dying Applications of Azo Compound 4-hydroxy-3-((3-nitrophenyl)diazenyl)benzaldehyde – Oriental Journal of Chemistry [orientjchem.org]
- 6. khu.elsevierpure.com [khu.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Azo Dyes: Unveiling the Distinct Advantages of 4-dimethylamino-4'-nitroazobenzene
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of molecular tools, azo dyes stand out for their remarkable ability to undergo reversible photoisomerization, a property that has positioned them as key components in the development of molecular switches, optical data storage, and photopharmacology.[1][2] While the family of azo dyes is extensive, this guide focuses on the nuanced yet significant advantages of a specific "push-pull" derivative, 4-dimethylamino-4'-nitroazobenzene (DMANA), over other commonly used azo dyes such as Methyl Red, Methyl Orange, and Disperse Red 1. Our analysis is grounded in a synthesis of experimental data and mechanistic insights to provide a comprehensive resource for researchers seeking to leverage the unique properties of this versatile chromophore.
The Foundation: Azo Dyes as Photoswitches
Azo dyes are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), which can exist in two isomeric forms: the thermodynamically stable trans (E) isomer and the metastable cis (Z) isomer.[2] The reversible transformation between these isomers can be triggered by light, a process known as photoisomerization.[1][2] Typically, irradiation with UV light converts the trans form to the cis form, while the reverse process can be initiated by visible light or occur through thermal relaxation.[2][3] This reversible switching capability induces significant changes in molecular geometry, dipole moment, and polarity, making azo dyes invaluable as molecular photoswitches.[1][4]
4-dimethylamino-4'-nitroazobenzene: The "Push-Pull" Advantage
4-dimethylamino-4'-nitroazobenzene distinguishes itself through its "push-pull" electronic structure. The molecule is substituted with an electron-donating dimethylamino group at one end of the aromatic system and an electron-withdrawing nitro group at the other. This arrangement creates a significant intramolecular charge transfer character, which profoundly influences its photophysical and photochemical properties.
Enhanced Photoswitching with Visible Light
A primary advantage of DMANA is the red-shift in its absorption spectrum compared to traditional azobenzenes. This shift allows for the use of visible light to induce the trans-to-cis isomerization, a critical feature for applications in biological systems where UV radiation can cause cellular damage and apoptosis.[5] Many azobenzene-modified biomolecules require UV light for photoisomerization, limiting their in vivo applications.[5] The ability to operate within the visible spectrum opens up new avenues for photopharmacology and in vivo studies.
The photoisomerization mechanism of azo dyes can proceed through either rotation or inversion pathways.[1] In DMANA, the "push-pull" substitution facilitates a mixed inversion-rotation mechanism.[6][7]
Trans [label="trans-DMANA\n(Stable)"]; Cis [label="cis-DMANA\n(Metastable)"]; Excited_State [label="Excited State", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Trans -> Excited_State [label="Visible Light (e.g., ~450 nm)\nπ→π* transition", color="#34A853"]; Excited_State -> Cis [label="Isomerization", color="#EA4335"]; Cis -> Trans [label="Visible Light (e.g., >500 nm) or\nThermal Relaxation", color="#4285F4"]; }
Comparative Photoswitching Properties of Azo Dyes
| Azo Dye | trans λmax (nm) | cis λmax (nm) | Isomerization Light | Thermal Relaxation Half-life |
| 4-dimethylamino-4'-nitroazobenzene | ~478 | ~450 | Visible | Hours to Days[5] |
| Methyl Red | ~410 (acidic), ~520 (basic) | - | UV/Visible | - |
| Methyl Orange | ~464 (acidic), ~522 (basic) | - | UV/Visible | - |
| Disperse Red 1 | ~502 | - | Visible | Stable |
Note: Data for Methyl Red and Methyl Orange primarily relate to their function as pH indicators, and detailed photoswitching data is less common.
Pronounced Solvatochromism: A Sensitive Environmental Probe
Solvatochromism is the phenomenon where the color of a solution changes with the polarity of the solvent.[8] DMANA exhibits significant solvatochromism due to its large change in dipole moment upon electronic excitation.[9][10] The excited state is more polar than the ground state, leading to a red shift (bathochromic shift) in the absorption maximum with increasing solvent polarity.[10][11] This sensitivity makes DMANA an excellent probe for characterizing the polarity of microenvironments, such as within polymer matrices or at the active sites of proteins.
Solvatochromic Behavior of 4-dimethylamino-4'-nitroazobenzene
| Solvent | Polarity (Dielectric Constant) | λmax (nm) |
| Cyclohexane | 2.02 | ~420 |
| Toluene | 2.38 | ~430[9] |
| Chloroform | 4.81 | ~450 |
| Ethyl Acetate | 6.02 | ~445[9] |
| Acetone | 20.7 | ~460 |
| Ethanol | 24.5 | ~465 |
| Methanol | 32.7 | ~470[10] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | ~478 |
Note: The exact λmax values can vary slightly depending on the specific experimental conditions.
Superior Thermal Stability
For many applications, particularly in materials science and high-temperature processing, the thermal stability of the azo dye is a critical parameter. The thermal degradation of azo dyes typically involves the cleavage of the azo bond.[12] DMANA exhibits good thermal stability, with a melting point around 229 °C.[13] In comparison, other common azo dyes have lower melting or decomposition points. For instance, Disperse Red 1 has a melting point of 160-162 °C[14], and Methyl Red melts at 179–182 °C.[15] This higher thermal stability allows for the incorporation of DMANA into a wider range of materials and processes that require elevated temperatures.
Thermal Properties of Selected Azo Dyes
| Azo Dye | Melting Point (°C) |
| 4-dimethylamino-4'-nitroazobenzene | ~229[13] |
| Methyl Red | 179–182[15] |
| Methyl Orange | >300 (decomposes) |
| Disperse Red 1 | 160–162[14] |
Experimental Protocols
To facilitate the practical application of these concepts, we provide detailed methodologies for key experiments.
Protocol 1: Characterization of Photoisomerization by UV-Vis Spectroscopy
This protocol outlines the steps to monitor the photoisomerization of an azo dye.[2][4]
Objective: To determine the spectral changes and kinetics of the trans-to-cis and cis-to-trans isomerization of an azo dye.
Materials & Equipment:
-
UV-Vis Spectrophotometer
-
Cuvettes (quartz)
-
Light source for isomerization (e.g., LED or filtered lamp)
-
Azo dye solution of known concentration in a suitable solvent (e.g., DMSO)
Methodology:
-
Prepare the Azo Dye Solution: Prepare a dilute solution of the azo dye in the chosen solvent to have an absorbance between 0.5 and 1.0 at its λmax.
-
Record the Initial Spectrum: Place the cuvette in the spectrophotometer and record the absorption spectrum of the solution. This spectrum represents the thermally equilibrated state, which is predominantly the trans isomer.
-
trans-to-cis Isomerization: a. Irradiate the sample with a light source at a wavelength corresponding to the π→π* transition of the trans isomer. b. Periodically stop the irradiation and record the UV-Vis spectrum. c. Continue this process until no further significant spectral changes are observed, indicating that the photostationary state has been reached.
-
cis-to-trans Isomerization: a. Photochemical: Irradiate the cis-enriched solution with light of a longer wavelength (corresponding to the n→π* transition of the cis isomer). Record the spectra at intervals until the original trans spectrum is recovered. b. Thermal: Place the cis-enriched solution in the dark at a constant temperature. Record the UV-Vis spectrum at regular time intervals to monitor the thermal relaxation back to the trans isomer.
Data Analysis:
-
Plot the absorbance at the λmax of the trans isomer as a function of irradiation time to visualize the kinetics of photoisomerization.
-
The appearance of an isosbestic point, where the absorbance does not change during the isomerization, indicates a clean conversion between two species.[16]
Start [label="Start:\nAzo Dye Solution"]; Measure_Initial [label="1. Measure Initial\nUV-Vis Spectrum (trans)"]; Irradiate_trans_cis [label="2. Irradiate at λ1\n(trans → cis)"]; Measure_Spectra_1 [label="3. Record Spectra\nPeriodically"]; Photostationary_State [label="4. Reach Photostationary\nState (cis-enriched)"]; Irradiate_cis_trans [label="5a. Irradiate at λ2\n(cis → trans)"]; Thermal_Relaxation [label="5b. Thermal Relaxation\n(in dark)"]; Measure_Spectra_2a [label="6a. Record Spectra\nPeriodically"]; Measure_Spectra_2b [label="6b. Record Spectra\nPeriodically"]; End [label="End:\nCharacterized Photoswitching"];
Start -> Measure_Initial; Measure_Initial -> Irradiate_trans_cis; Irradiate_trans_cis -> Measure_Spectra_1; Measure_Spectra_1 -> Photostationary_State; Photostationary_State -> Irradiate_cis_trans; Photostationary_State -> Thermal_Relaxation; Irradiate_cis_trans -> Measure_Spectra_2a; Thermal_Relaxation -> Measure_Spectra_2b; Measure_Spectra_2a -> End; Measure_Spectra_2b -> End; }
Protocol 2: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
This protocol describes how to assess the thermal stability of an azo dye.[12][17]
Objective: To determine the decomposition temperature of an azo dye.
Materials & Equipment:
-
Thermogravimetric Analyzer (TGA)
-
Azo dye sample (solid)
-
Inert sample pan (e.g., alumina or platinum)
-
Inert gas supply (e.g., nitrogen or argon)
Methodology:
-
Sample Preparation: Accurately weigh a small amount of the azo dye sample (typically 3-10 mg) into the TGA sample pan.
-
Instrument Setup: a. Place the sample pan in the TGA furnace. b. Purge the furnace with an inert gas (e.g., nitrogen at 20-50 mL/min) to prevent oxidative degradation.[12]
-
Thermal Program: a. Equilibrate the sample at a starting temperature (e.g., 30 °C). b. Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition point (e.g., 600 °C).
-
Data Acquisition: Record the sample weight as a function of temperature.
Data Analysis:
-
The TGA curve will show a significant drop in weight at the decomposition temperature.
-
The onset temperature of decomposition is often used as a measure of thermal stability.
Comparative Summary
| Feature | 4-dimethylamino-4'-nitroazobenzene | Methyl Red / Methyl Orange | Disperse Red 1 | Advantage of DMANA |
| Photoswitching | Reversible with visible light | Primarily pH indicators | Dyes for textiles | Avoids UV damage in biological systems |
| Solvatochromism | Pronounced, sensitive to polarity | pH-dependent color change | Less pronounced | Excellent environmental probe |
| Thermal Stability | High (m.p. ~229 °C)[13] | Moderate to High | Moderate (m.p. ~160-162 °C)[14] | Suitable for high-temperature applications |
| Key Application | Molecular switches, NLO materials, probes | pH indicators[15][18][19][20] | Textile dyeing[14][21][22][23] | Versatility in advanced applications |
Conclusion
4-dimethylamino-4'-nitroazobenzene presents a compelling set of advantages over other common azo dyes, particularly for applications in advanced materials and biological systems. Its ability to be photoswitched with visible light, pronounced solvatochromism, and superior thermal stability make it a highly versatile and powerful tool for researchers. By understanding the unique properties conferred by its "push-pull" electronic structure, scientists can better harness the potential of DMANA to design innovative light-responsive systems.
References
- 1. Lighting the way with azo switches: A brief overview and future prospects for the field [cinz.nz]
- 2. benchchem.com [benchchem.com]
- 3. Azobenzene - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photoexcited structural dynamics of an azobenzene analog 4-nitro-4′-dimethylamino-azobenzene from femtosecond stimulated Raman - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Solvatochromism - Wikipedia [en.wikipedia.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. labproinc.com [labproinc.com]
- 14. nbinno.com [nbinno.com]
- 15. grokipedia.com [grokipedia.com]
- 16. A cautionary tale of basic azo photoswitching in dichloromethane finally explained - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Researching | Study on the Thermal Stability of Azo Dyes in Optical Storage [researching.cn]
- 18. chemicals.co.uk [chemicals.co.uk]
- 19. chemiis.com [chemiis.com]
- 20. gspchem.com [gspchem.com]
- 21. alfa-chemistry.com [alfa-chemistry.com]
- 22. worlddyevariety.com [worlddyevariety.com]
- 23. Disperse Red 1 | 2872-52-8 [chemicalbook.com]
A Researcher's Guide to the Limitations of 4'-Nitro-4-dimethylaminoazobenzene as a Solvatochromic Probe
For decades, researchers in physical chemistry, materials science, and drug formulation have relied on solvatochromic dyes to probe the microscopic environment of their systems. These molecules, which exhibit a color change in response to solvent polarity, offer a window into complex phenomena like micellization, protein folding, and solvent-solute interactions. Among these probes, 4'-Nitro-4-dimethylaminoazobenzene has been a common choice due to its simple structure and perceptible color change.
However, a deeper understanding of its photophysical behavior and the advent of more sophisticated probes have revealed significant limitations that can compromise experimental accuracy and interpretation. This guide provides a critical evaluation of this compound, objectively comparing its performance against superior alternatives and furnishing the experimental context needed for informed selection of a solvatochromic probe.
The Promise and Pitfall of a Push-Pull System
This compound belongs to a class of "push-pull" molecules. Its structure features an electron-donating N,N-dimethylamino group and an electron-withdrawing nitro group, connected by a conjugated azobenzene bridge.[1][2] This architecture facilitates an intramolecular charge transfer (ICT) upon electronic excitation by light.
The core principle of its solvatochromism lies in the differential stabilization of its ground and excited states by the surrounding solvent.[3] In nonpolar solvents, the ground state is more stable. In polar solvents, the more polar excited state is better stabilized, which reduces the energy gap between the ground and excited states. This typically results in a bathochromic (red) shift in the absorption maximum as solvent polarity increases (positive solvatochromism).[4] This very property has been exploited to determine the critical micelle concentration (CMC) of surfactants, where the dye partitions from a polar aqueous environment into the nonpolar micellar core, causing a distinct spectral shift.[5][6]
However, the reality of its solvatochromic behavior is far more complex and presents the first major limitation.
Limitation 1: Complicated and Reversed Solvatochromism
Unlike probes that exhibit a straightforward, monotonic response to solvent polarity, this compound can display reverse solvatochromism .[1][2] This phenomenon is attributed to the equilibrium between two resonance structures: a less polar benzenoid form and a highly dipolar quinonoid form.[1][2]
-
In less polar solvents , the benzenoid form dominates, and the dye exhibits expected positive solvatochromism (a red shift with increasing polarity).
-
In highly polar solvents , the dipolar quinonoid form is better stabilized. In this regime, an increase in solvent polarity can lead to a hypsochromic (blue) shift, complicating the interpretation of results.[1][2]
This unpredictable, non-linear response makes it a poor candidate for creating a universal solvent polarity scale and can lead to ambiguous results, especially in mixed solvent systems or environments with complex polarity gradients.
Caption: Resonance structures of this compound.
Limitation 2: Toxicity and Carcinogenicity Concerns
For researchers in drug development and biological sciences, the toxicological profile of a probe is paramount. 4-Dimethylaminoazobenzene, a closely related compound, is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans .[7] Animal studies have demonstrated its ability to induce liver and bladder tumors.[7][8][9] Given the structural similarity, this compound should be handled with extreme caution, and its use in applications involving cell cultures, biological tissues, or potential in-vivo studies is strongly discouraged. This significantly restricts its utility in modern life sciences research.
Limitation 3: Lack of Fluorescence and Low Sensitivity
Modern applications increasingly rely on fluorescence-based detection due to its superior sensitivity over absorbance-based methods. This compound is primarily an absorptive dye and lacks significant fluorescence, precluding its use in high-sensitivity assays like fluorescence microscopy or flow cytometry.
Furthermore, its solvatochromic shifts can be subtle and insufficient to distinguish between structurally similar compounds or minor changes in the microenvironment.[10] This is a critical drawback when studying nuanced processes like the early stages of protein aggregation or subtle differences in lipid membrane composition.
Superior Alternatives for Modern Research
The limitations of this compound are effectively overcome by a range of commercially available probes. The choice of alternative depends on the specific application, but two stand out for their exceptional performance: Reichardt's Dye and Nile Red .
Alternative 1: Reichardt's Dye (Betaine 30) - The Gold Standard for Polarity
When the primary goal is to quantify solvent polarity with the highest possible sensitivity, Reichardt's Dye is the undisputed gold standard.
-
Unparalleled Solvatochromic Range: It exhibits one of the largest known solvatochromic shifts, with its color spanning the entire visible spectrum from red in nonpolar solvents to green in highly polar ones.[4][11] This massive shift is due to a charge-transfer transition that is extremely sensitive to solvent stabilization of its zwitterionic ground state.[12][13]
-
Negative Solvatochromism: Unlike many dyes, Reichardt's Dye displays negative solvatochromism—a hypsochromic (blue) shift with increasing solvent polarity.[4][12][13] This response is predictable and has been used to establish the empirical ET(30) solvent polarity scale, a widely accepted standard.[14]
The primary limitation of Reichardt's Dye is its poor solubility in nonpolar solvents and water, though more lipophilic derivatives are available to mitigate this.[14]
Alternative 2: Nile Red - The Superior Choice for Biological Systems
For biological applications, Nile Red is an exceptionally powerful and versatile fluorescent probe.
-
Strong Solvatofluorochromism: Nile Red is virtually non-fluorescent in water but becomes intensely fluorescent in hydrophobic environments, with its emission color being highly dependent on the local polarity.[15][16] It emits blue in highly nonpolar environments (like neutral lipids) and red-shifts through green and yellow in more polar lipid environments.[15]
-
High Sensitivity to Micropolarity: This property makes it ideal for staining intracellular lipid droplets, imaging cell membranes, and detecting subtle physicochemical changes in biological structures like myelin.[15][17] Its large Stokes shift and high quantum yield in nonpolar media provide excellent signal-to-noise ratios.
-
Biocompatibility: It is widely used in live-cell imaging and is considered much more suitable for biological applications than azo dyes with known toxicity.
Comparative Performance at a Glance
| Feature | This compound | Reichardt's Dye (Betaine 30) | Nile Red |
| Phenomenon | Absorbance (Solvatochromism) | Absorbance (Solvatochromism) | Fluorescence (Solvatofluorochromism) |
| Polarity Response | Positive, but can reverse in high polarity | Negative (Hypsochromic shift) | Bathochromic shift with polarity |
| Sensitivity | Low to Moderate | Extremely High | Very High |
| Primary Applications | CMC determination (limited) | Solvent polarity scales, chemical kinetics | Lipid staining, membrane studies, protein binding |
| Key Advantage | Simple structure, historical use | Largest known solvatochromic effect | High fluorescence in nonpolar media, biocompatible |
| Key Limitation | Reverse solvatochromism, toxicity | Poor solubility in nonpolar solvents | Can be sensitive to other environmental factors |
| Toxicity Profile | Suspected Carcinogen | Generally low | Suitable for live-cell imaging |
Experimental Protocols: A Practical Guide
To translate this comparison into practice, we provide validated protocols for key applications.
Protocol 1: Determination of Critical Micelle Concentration (CMC) via UV-Vis Spectroscopy
This protocol uses a generic solvatochromic dye that partitions into the micelle core. The principle relies on detecting the sharp change in the dye's absorbance spectrum when micelles form.
Caption: Workflow for determining Critical Micelle Concentration (CMC).
Methodology:
-
Stock Solutions: Prepare a concentrated stock solution of the surfactant (e.g., 100 mM Sodium Dodecyl Sulfate - SDS) in deionized water. Prepare a stock solution of the chosen probe (e.g., 1 mM Nile Red) in a water-miscible solvent like ethanol.
-
Sample Preparation: Create a series of surfactant solutions with concentrations spanning the expected CMC (for SDS, this is ~8 mM).[18] A logarithmic dilution series is often efficient.
-
Dye Addition: To each surfactant dilution, add a small, fixed volume of the dye stock solution to achieve a final dye concentration in the low micromolar range. Ensure the volume of added solvent is minimal (<1%) to not significantly alter the overall solution properties.
-
Equilibration: Allow the samples to equilibrate at a constant temperature for at least 30 minutes.
-
Spectroscopic Measurement: Record the UV-Vis absorption or fluorescence emission spectrum for each sample.
-
Data Analysis: Plot the wavelength of maximum absorbance (λ_max) or the fluorescence emission maximum against the logarithm of the surfactant concentration.
-
CMC Determination: The resulting plot will show two distinct linear regions.[5] The intersection of the lines fitted to these regions corresponds to the CMC.
Protocol 2: Assessing Environmental Polarity with Nile Red Fluorescence
This protocol demonstrates how to use the fluorescence emission of Nile Red to characterize the polarity of different microenvironments.
Methodology:
-
Calibration Curve (Optional but Recommended):
-
Prepare a series of solvents with known polarities (e.g., hexane, toluene, chloroform, acetone, ethanol, methanol).
-
Dissolve Nile Red in each solvent to a final concentration of ~1-5 µM.
-
Measure the fluorescence emission spectrum for each solution using an excitation wavelength of ~550 nm (this may be optimized).
-
Plot the emission maximum wavelength (λ_em) against a known polarity scale (like the ET(30) value) for each solvent. This creates a calibration curve.
-
-
Sample Measurement:
-
Introduce Nile Red into your experimental system (e.g., a protein solution, a liposome suspension, or cell culture) at a similar final concentration.
-
Allow time for the probe to partition into the environment of interest.
-
Measure the fluorescence emission spectrum under the same conditions as the calibration.
-
-
Polarity Estimation:
-
Determine the emission maximum of Nile Red in your sample.
-
By comparing this value to your calibration curve, you can estimate the effective "micropolarity" of the environment probed by the dye.[15]
-
Conclusion and Recommendations
While this compound has historical significance as a solvatochromic probe, its practical application in modern research is severely limited by its complex and sometimes reversed solvatochromic behavior, lack of fluorescence, and, most critically, its potential carcinogenicity.[1][2][7] These limitations can lead to ambiguous data and pose unnecessary safety risks.
For today's researchers, scientists, and drug development professionals, superior alternatives are readily available.
-
For quantitative measurements of solvent polarity, Reichardt's Dye offers unparalleled sensitivity and a well-established empirical scale.[11][14]
-
For biological applications requiring high sensitivity and biocompatibility, fluorescent probes like Nile Red provide robust, quantifiable data on micropolarity and are ideal for cellular imaging.[15][17]
Adopting these advanced tools is not merely an upgrade in methodology; it is a commitment to generating more accurate, reliable, and impactful scientific data. We strongly advise against the use of this compound in new experimental designs, particularly those involving biological systems, and recommend the adoption of the more robust and safer alternatives detailed in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. Solvatochromic Behavior of Dyes with Dimethylamino Electron-Donor and Nitro Electron-Acceptor Groups in Their Molecular Structure [sic.vriic.usach.cl]
- 3. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvatochromism - Wikipedia [en.wikipedia.org]
- 5. Critical Micelle Concentration - Kibron [kibron.com]
- 6. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reichardt's dye - Wikipedia [en.wikipedia.org]
- 12. The Negative Solvatochromism of Reichardt‘s Dye B30 – A Complementary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Reichardt’s Dye-Based Solvent Polarity and Abraham Solvent Parameters: Examining Correlations and Predictive Modeling [mdpi.com]
- 15. Nile Red fluorescence spectroscopy reports early physicochemical changes in myelin with high sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Critical micelle concentration - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Safeguarding the Laboratory: A Comprehensive Guide to the Proper Disposal of 4'-Nitro-4-dimethylaminoazobenzene
For the diligent researcher, scientist, and drug development professional, the integrity of the laboratory environment is paramount. This extends beyond the pursuit of discovery to the responsible management of all chemical agents, particularly those with known hazardous properties. 4'-Nitro-4-dimethylaminoazobenzene, a potent azo dye and a suspected carcinogen, demands a meticulous and informed approach to its disposal.[1] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment. Our commitment is to empower your research by providing clarity and confidence in your safety protocols.
Understanding the Hazard: Why Proper Disposal is Critical
This compound is classified as a hazardous substance, causing skin and serious eye irritation.[2] More significantly, it is reasonably anticipated to be a human carcinogen based on sufficient evidence from animal studies.[1] The primary routes of exposure are inhalation, ingestion, and dermal contact. Therefore, minimizing exposure and ensuring that waste streams are properly neutralized are not just procedural formalities, but critical safety imperatives. Improper disposal can lead to environmental contamination and pose a significant health risk.
Core Principles of Disposal: A Decision-Making Framework
The disposal of this compound should not be a one-size-fits-all approach. The appropriate method depends on the nature of the waste (solid, liquid, contaminated materials) and the capabilities of your facility. The overarching principle is to render the hazardous compound non-carcinogenic and non-toxic before it enters the general waste stream.
The following diagram illustrates a logical workflow for selecting the appropriate disposal path:
Caption: Decision workflow for the disposal of this compound waste.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any form, it is mandatory to wear the appropriate personal protective equipment.
| PPE Category | Item | Material/Type Specification |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over the goggles. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended. Inspect gloves before each use and replace immediately if contaminated. |
| Body Protection | Laboratory Coat & Apron | A flame-resistant lab coat worn over personal clothing. A chemical-resistant apron should be worn over the lab coat. |
| Respiratory Protection | Respirator | For handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required. |
Part 1: Disposal of Solid Waste and Contaminated Materials
Solid waste includes the pure compound, contaminated personal protective equipment (gloves, etc.), and disposable labware (e.g., pipette tips, weighing paper).
Procedure:
-
Segregation: Do not mix solid waste containing this compound with other laboratory trash.
-
Containment: Place all solid waste into a clearly labeled, leak-proof container. The container should be marked as "Hazardous Waste: Contains this compound (Suspected Carcinogen)".
-
Storage: Store the sealed container in a designated, secure area away from incompatible materials, heat, and direct sunlight.
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company. Follow all institutional and local regulations for hazardous waste disposal.[3][4]
Part 2: Chemical Degradation of Liquid Waste
For liquid waste streams, such as solutions of the dye or reaction mixtures, chemical degradation is the preferred method to neutralize the hazard prior to disposal. Two primary methods are reductive cleavage of the azo bond and oxidative degradation.
Method A: Reductive Cleavage using Sodium Dithionite
This method breaks the N=N azo bond, which is responsible for the compound's color, to form less harmful aromatic amines.
Experimental Protocol:
Materials:
-
Waste solution containing this compound
-
Sodium dithionite (Na₂S₂O₄)
-
Suitable solvent (e.g., water, ethanol/water mixture)
-
Stir plate and magnetic stir bar
-
Fume hood
Procedure:
-
Preparation: Perform this procedure in a certified chemical fume hood. Ensure all necessary PPE is worn.
-
Dissolution: If the waste is a concentrated solution, dilute it with a suitable solvent to a manageable concentration (e.g., <1 g/L).
-
Reduction: While stirring the solution vigorously, slowly add solid sodium dithionite in small portions. A general starting point is to use a 2-3 molar excess of sodium dithionite relative to the azo dye. The reaction is often exothermic, so control the rate of addition to prevent excessive heat generation.
-
Monitoring: Continue stirring the solution. The disappearance of the characteristic yellow-orange color is a visual indicator that the azo bond has been cleaved. This may take anywhere from 30 minutes to several hours. For verification, a sample can be analyzed by techniques such as UV-Vis spectroscopy or thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, the resulting solution contains aromatic amines. While the primary carcinogenic structure has been destroyed, these amines can still be hazardous.
-
Final Disposal: The resulting solution should be collected as hazardous waste and disposed of through a licensed contractor. Clearly label the waste container with its contents (e.g., "Treated this compound waste containing aromatic amines").
Method B: Oxidative Degradation using Fenton's Reagent
Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst) generates highly reactive hydroxyl radicals that can mineralize the organic dye into carbon dioxide, water, and inorganic ions.[5][6][7][8]
Experimental Protocol:
Materials:
-
Waste solution containing this compound
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)
-
30% Hydrogen peroxide (H₂O₂)
-
Sulfuric acid (H₂SO₄) for pH adjustment
-
Sodium hydroxide (NaOH) for neutralization
-
pH meter or pH paper
-
Stir plate and magnetic stir bar
-
Fume hood
Procedure:
-
Preparation: This procedure must be conducted in a chemical fume hood due to the vigorous nature of the reaction and the potential for off-gassing.
-
pH Adjustment: Adjust the pH of the waste solution to approximately 3-3.5 using sulfuric acid.[6][8] This is the optimal pH range for the Fenton reaction.
-
Catalyst Addition: Add the iron(II) sulfate catalyst to the solution. A typical starting concentration is 0.1 to 0.5 mM.[8]
-
Oxidant Addition: Slowly and carefully add 30% hydrogen peroxide to the stirring solution. The reaction is highly exothermic. Add the H₂O₂ dropwise or in small aliquots to control the temperature. A common starting ratio is a 5:1 to 10:1 molar ratio of H₂O₂ to the azo dye.
-
Reaction and Monitoring: Allow the reaction to proceed with continuous stirring. The degradation can be rapid, often occurring within 30-60 minutes. The disappearance of color is a primary indicator of degradation.
-
Quenching and Neutralization: After the reaction is complete, raise the pH to above 7 with sodium hydroxide to precipitate the iron catalyst as iron(III) hydroxide and to decompose any residual hydrogen peroxide.[8]
-
Final Disposal: Allow the iron hydroxide precipitate to settle. The supernatant liquid can be decanted. Both the supernatant and the precipitate should be collected as hazardous waste for disposal by a licensed contractor. Label the waste containers appropriately.
Part 3: Decontamination of Laboratory Equipment
All non-disposable laboratory equipment, such as glassware, stir bars, and reaction vessels, that has come into contact with this compound must be thoroughly decontaminated.
Procedure:
-
Initial Rinse: Rinse the equipment with a suitable solvent (e.g., acetone, ethanol) to remove the bulk of the chemical residue. Collect this initial rinsate as hazardous waste.[9]
-
Cleaning: Wash the equipment with warm soapy water.[10] A laboratory-grade detergent is recommended. Scrub all surfaces thoroughly.
-
Final Rinse: Rinse the equipment multiple times with deionized water.
-
Drying: Allow the equipment to air dry completely or dry it in an oven.
-
Verification: For critical applications, a final rinse with a clean solvent can be collected and analyzed to ensure no residual contamination remains.
Conclusion: A Culture of Safety
The proper disposal of this compound is a cornerstone of responsible laboratory practice. By understanding the hazards and implementing these detailed procedures, researchers can ensure a safe working environment and protect the broader ecosystem. This commitment to safety not only fulfills regulatory requirements but also fosters a culture of excellence and care that is the hallmark of scientific integrity.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. chm.uri.edu [chm.uri.edu]
- 3. web.mit.edu [web.mit.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. researchgate.net [researchgate.net]
- 6. Degradation of azo dyes using low iron concentration of Fenton and Fenton-like system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. neptjournal.com [neptjournal.com]
- 8. jocpr.com [jocpr.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. cmich.edu [cmich.edu]
Personal protective equipment for handling 4'-Nitro-4-dimethylaminoazobenzene
This guide provides comprehensive safety protocols and operational procedures for the handling and disposal of 4'-Nitro-4-dimethylaminoazobenzene (CAS RN: 2491-74-9). The information herein is intended for trained researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental contamination. This compound is a potential human carcinogen and a known irritant; therefore, stringent safety measures are mandatory.[1][2][3]
Hazard Identification and Risk Assessment
This compound is a solid, appearing as orange to brown or dark purple powder or crystals.[4] It is classified as a hazardous substance with the following primary concerns:
-
Carcinogenicity: Suspected of causing cancer.[5] The Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH) recognize it as a potential occupational carcinogen.[1][2][6]
-
Acute Toxicity: Toxic if swallowed.[5]
-
Organ Toxicity: May cause damage to the liver and kidneys through prolonged or repeated exposure.[1][3]
Given these significant hazards, a thorough risk assessment must be conducted before any handling of this substance. All personnel must be trained on its specific hazards and the proper handling procedures.[6]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent exposure through inhalation, skin contact, or eye contact.[8][9] The following table outlines the minimum required PPE.
| Protection Type | Required PPE | Specifications and Rationale |
| Eye and Face Protection | Chemical Safety Goggles and Face Shield | Goggles must be worn at all times to protect from splashes. A face shield provides an additional layer of protection for the entire face, especially when handling larger quantities or during procedures with a high risk of splashing.[8][10] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid skin contact with the contaminated exterior. For prolonged contact, consider double-gloving. |
| Body Protection | Laboratory Coat and Chemical-Resistant Apron | A fully buttoned laboratory coat is mandatory to protect against skin contact. A chemical-resistant apron should be worn over the lab coat when handling significant quantities or when there is a risk of substantial splashing.[11] |
| Respiratory Protection | NIOSH-Approved Respirator | A NIOSH-approved respirator is required when handling the powder outside of a certified chemical fume hood. For any detectable concentration, a full-facepiece respirator with N100, R100, or P100 filters is recommended.[3] All respirator use must be in accordance with a comprehensive respiratory protection program. |
Safe Handling and Operational Workflow
All handling of this compound must occur in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[6]
Workflow for Handling this compound
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. einsteinmed.edu [einsteinmed.edu]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - 4-Dimethylaminoazobenzene [cdc.gov]
- 4. This compound | 2491-74-9 | TCI AMERICA [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. nj.gov [nj.gov]
- 7. This compound | C14H14N4O2 | CID 17225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. hazmatschool.com [hazmatschool.com]
- 9. blog.storemasta.com.au [blog.storemasta.com.au]
- 10. hsa.ie [hsa.ie]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
